Ethyl morpholine-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl morpholine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWKMUDNOPBYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910581 | |
| Record name | Ethyl morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107904-06-3 | |
| Record name | Ethyl morpholine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 107904-06-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl morpholine-2-carboxylate" synthesis pathways
An In-depth Technical Guide to the Synthesis of Ethyl Morpholine-2-carboxylate
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, frequently incorporated into complex molecular architectures to modulate physicochemical properties and confer biological activity.[1][2] This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We move beyond simple procedural lists to dissect the underlying chemical principles, the rationale behind methodological choices, and the practical considerations for implementation. This document covers classical cyclization strategies, modern approaches utilizing protective groups for enhanced control, and innovative ring-opening/annulation reactions. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to ensure scientific integrity and reproducibility.
Introduction: The Morpholine-2-Carboxylate Scaffold
The morpholine moiety is a privileged scaffold in drug discovery, prized for its ability to improve aqueous solubility, reduce pKa, and enhance metabolic stability.[1] When functionalized at the C-2 position with a carboxylate group, as in this compound (Chemical Formula: C₇H₁₃NO₃, CAS: 107904-06-3), it becomes a versatile chiral synthon for constructing a diverse range of pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][3]
Molecular Properties:
-
IUPAC Name: this compound[3]
-
Molecular Weight: 159.18 g/mol [3]
-
Physical Form: Liquid
-
Key Structural Features: A saturated six-membered heterocycle containing both an ether and a secondary amine functionality, with an ethyl ester at the C-2 position, creating a chiral center.
The strategic importance of this building block necessitates robust and scalable synthetic access. This guide will illuminate the most effective and scientifically validated pathways to achieve this.
Retrosynthetic Analysis and Core Synthetic Strategies
A retrosynthetic analysis of this compound reveals several logical disconnections. The most common strategies involve forming the morpholine ring via intramolecular C-N or C-O bond formation from an acyclic precursor.
Caption: Retrosynthetic analysis of this compound.
The primary synthetic paradigms derived from this analysis are:
-
Classical Cyclization of Amino Alcohol Derivatives: Building the ring from readily available linear precursors.
-
N-Protected Intermediate Strategy: Employing protecting groups (e.g., Boc, Bn) to control reactivity, improve yields, and enable asymmetric synthesis via resolution.
-
Annulation via Strained Ring Opening: Utilizing reactive species like epoxides or oxazetidines to construct the heterocyclic core.
Pathway 1: Synthesis via N-Protected Intermediates and Asymmetric Resolution
This pathway represents a robust and highly adaptable method for producing enantiomerically pure morpholine-2-carboxylates, which are critical for modern pharmaceutical development. The strategy involves the initial synthesis of a racemic, N-protected morpholine ester, followed by an enzyme-catalyzed kinetic resolution.
Rationale and Causality
-
N-Protection: The use of an N-benzyl (Bn) group serves multiple purposes. It prevents unwanted side reactions of the secondary amine (e.g., over-alkylation) and increases the lipophilicity of the intermediates, simplifying purification by standard chromatography. The benzyl group can be reliably removed under hydrogenolysis conditions, which are typically mild and high-yielding.
-
Enzymatic Kinetic Resolution: Achieving high enantiomeric purity is paramount. While asymmetric synthesis from chiral precursors is an option, kinetic resolution of a racemate is a powerful alternative. Enzymes offer exquisite stereoselectivity, operating under mild conditions (neutral pH, room temperature) that prevent racemization and degradation of the substrate. The hydrolysis of one ester enantiomer to its corresponding carboxylic acid dramatically changes its physical properties (solubility, polarity), allowing for a straightforward separation from the unreacted ester enantiomer.
Synthetic Scheme
Caption: Pathway for asymmetric synthesis via enzymatic resolution.
Experimental Protocols
Protocol 1: Synthesis of Racemic n-Butyl 4-benzylmorpholine-2-carboxylate (11)
-
Step A: Condensation and Cyclization:
-
To a solution of N-benzylethanolamine (1.0 eq) in a suitable solvent (e.g., THF), add 2-chloroacrylonitrile (1.05 eq).
-
Cool the mixture to 0 °C and add potassium tert-butoxide (t-BuOK) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates completion.
-
Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated in vacuo to yield the crude nitrile intermediate (13).
-
-
Step B: Alcoholysis:
-
Dissolve the crude nitrile (13) in n-butanol (n-BuOH).
-
Add concentrated sulfuric acid (H₂SO₄) (2.0 eq) cautiously.
-
Heat the mixture to reflux (approx. 118 °C) for 24-48 hours.
-
Cool the reaction, neutralize with a saturated NaHCO₃ solution, and extract with ethyl acetate.
-
Purify the crude product by silica gel chromatography to afford racemic ester (11).
-
Protocol 2: Enzyme-Catalyzed Kinetic Resolution
-
Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Reaction:
-
Suspend the racemic ester (11) (1.0 eq) in the buffer solution.
-
Add the selected lipase (e.g., Lipase B from Candida antarctica) to the suspension.
-
Stir the mixture vigorously at room temperature (25-30 °C).
-
Monitor the reaction progress by HPLC or by titration of the formed acid. The ideal endpoint is at ~50% conversion.
-
-
Workup and Separation:
-
Once ~50% conversion is reached, acidify the mixture to pH 2-3 with 1M HCl.
-
Extract the mixture with ethyl acetate.
-
Separate the organic and aqueous layers. The organic layer contains the unreacted (R)-ester.
-
Extract the acidified aqueous layer multiple times with ethyl acetate to isolate the (S)-acid.
-
The two enantiomers can now be processed separately.
-
Protocol 3: Conversion to this compound
-
From the Resolved Acid (e.g., (R)-acid 9):
-
Esterification: Dissolve the resolved acid in absolute ethanol. Add a catalytic amount of strong acid (e.g., H₂SO₄ or thionyl chloride) and reflux for 4-6 hours.
-
Deprotection: After esterification, remove the N-benzyl group via catalytic hydrogenolysis (H₂, Pd/C) or the N-Boc group with trifluoroacetic acid (TFA) or HCl in dioxane.
-
Purification: Purify the final product by distillation or chromatography.
-
Data Summary
| Step | Product | Typical Yield | Purity / ee% | Notes |
| Synthesis of (11) | Racemic n-Butyl 4-benzylmorpholine-2-carboxylate | 70-85% (2 steps) | >95% (racemic) | Purification by chromatography is essential. |
| Kinetic Resolution | (S)-Acid and (R)-Ester | ~45% for each | >98% ee | Reaction time is critical to avoid over-hydrolysis. |
| Final Conversion | (R)- or (S)-Ethyl morpholine-2-carboxylate | 65-80% | >98% ee | Deprotection conditions must be chosen carefully. |
Pathway 2: Diastereoselective Synthesis via Oxazetidine Annulation
This modern pathway offers a concise and diastereoselective route to substituted morpholines, leveraging the reactivity of a strained heterocycle. The core of this strategy is the base-catalyzed reaction between a 2-tosyl-1,2-oxazetidine and an α-formyl carboxylate.[1]
Rationale and Causality
-
Umpolung Reactivity: The 2-tosyl-1,2-oxazetidine acts as an "umpoled" synthon. The electron-withdrawing N-tosyl group polarizes the N-O bond, making the oxygen atom electrophilic and susceptible to nucleophilic attack. This is a non-intuitive reactivity pattern that enables novel bond formations.[1]
-
Cascade Reaction: The reaction proceeds as a cascade. The enolate of the α-formyl carboxylate attacks the electrophilic oxygen, cleaving the N-O bond. The resulting intermediate then undergoes an intramolecular Mannich-type reaction (cyclization) to form the morpholine hemiaminal ring system in a single operation.[1]
-
Diastereoselectivity: The stereochemical outcome is controlled by thermodynamic factors during the cyclization step, aiming to minimize steric strain (pseudo A¹,³ strain) between the substituents on the newly formed ring.[1]
Synthetic Scheme
Caption: Synthesis via 2-tosyl-1,2-oxazetidine ring opening.
Experimental Protocol
Protocol 4: Synthesis of N-Tosyl-Ethyl Morpholine-2-carboxylate [1]
-
Reaction Setup: To a flask containing 2-tosyl-1,2-oxazetidine (1) (1.0 eq) and ethyl 2-formylacetate (2) (1.0 eq), add anhydrous 1,4-dioxane as the solvent.
-
Base Addition: Add potassium carbonate (K₂CO₃) (1.2 eq) to the mixture.
-
Reaction: Stir the suspension at room temperature overnight (12-18 hours).
-
Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure to obtain the crude morpholine hemiaminal.
-
Reduction: Dissolve the crude hemiaminal in a suitable solvent like methanol or ethanol. Cool to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. Stir until the reaction is complete (monitored by TLC).
-
Purification: Quench the reaction, remove the solvent, and perform an aqueous workup. Purify the resulting N-Tosyl-Ethyl Morpholine-2-carboxylate by column chromatography.
-
Detosylation: The N-tosyl group can be removed under various conditions, such as with sodium amalgam or HBr/phenol, to yield the final product.
Conclusion
The synthesis of this compound can be approached through several effective strategies, each with distinct advantages.
-
The N-Protected Intermediate Pathway coupled with enzymatic resolution stands out as the most field-proven method for producing high-purity enantiomers, making it ideal for pharmaceutical applications where stereochemistry is critical. Its multi-step nature is a trade-off for exceptional control and purity.
-
The Oxazetidine Annulation Pathway offers an elegant and concise route with inherent diastereoselectivity.[1] This method is particularly powerful for rapidly generating molecular diversity and accessing substituted morpholines that may be challenging to synthesize via classical routes.
The choice of pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost, and the need for stereochemical purity. Future advancements will likely focus on developing catalytic asymmetric versions of these cyclization reactions to further streamline the synthesis of these invaluable heterocyclic building blocks.
References
"Ethyl morpholine-2-carboxylate" chemical properties and structure
An In-Depth Technical Guide to Ethyl Morpholine-2-Carboxylate: Properties, Synthesis, and Applications
Introduction
This compound is a heterocyclic organic compound featuring a morpholine ring substituted at the 2-position with an ethyl ester group. The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its favorable physicochemical properties that often impart improved aqueous solubility, metabolic stability, and a desirable pharmacokinetic profile to drug candidates.[1][2] Its unique structure, combining both an ether and a secondary amine functionality, allows for versatile chemical modifications and interactions with biological targets.[3]
This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It provides a detailed exploration of the molecular structure, physicochemical properties, synthesis, reactivity, and applications of this compound, grounding technical data with practical, field-proven insights.
Molecular Structure and Identification
The unambiguous identification of this compound is critical for its application in synthesis and research. Its structure consists of a saturated six-membered morpholine ring with the ethyl carboxylate group attached to the carbon atom adjacent to the oxygen atom.
Molecular Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 107904-06-3 | [4] |
| Molecular Formula | C₇H₁₃NO₃ | [4] |
| SMILES | CCOC(=O)C1CNCCO1 | [4] |
| InChI | InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3 | [4] |
| InChIKey | PTWKMUDNOPBYJO-UHFFFAOYSA-N | [4] |
Physicochemical Properties
The utility of this compound as a synthetic intermediate is largely defined by its physical and chemical properties. It is a liquid at room temperature and possesses a boiling point suitable for purification by vacuum distillation.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 159.18 g/mol | [4] |
| Physical State | Liquid | |
| Boiling Point | 103 - 105 °C @ 1.0 mmHg | |
| XLogP3 | -0.3 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
Synthesis and Purification
The synthesis of substituted morpholines is a well-established field, often relying on the cyclization of appropriate precursors. A modern and effective strategy for constructing the 2-substituted morpholine core involves the base-catalyzed reaction of a suitable nitrogen-containing precursor with a bifunctional electrophile.
One such advanced method involves the diastereoselective synthesis from a tosyl-oxazetidine and an α-formyl carboxylate, which yields a morpholine hemiaminal that can be further elaborated.[5] This approach offers high control over stereochemistry, which is crucial in drug development.
Representative Synthetic Protocol
The following protocol is a representative example based on established methodologies for the synthesis of the morpholine-2-carboxylate scaffold.[5]
Step 1: Reagent Preparation
-
Dissolve the starting materials, 2-tosyl-1,2-oxazetidine and ethyl 2-formylpropanoate, in an appropriate aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Base-Catalyzed Cyclization
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a mild inorganic base, such as potassium carbonate (K₂CO₃), portion-wise to the stirred solution.
-
Causality Insight: A mild base is chosen to deprotonate the α-formyl carboxylate, forming a nucleophilic enolate, without promoting unwanted side reactions. The tosyl group on the oxazetidine acts as both a protecting group and an activating group for the ring-opening.
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
Step 4: Work-up and Extraction
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the intermediate N-tosyl morpholine derivative.
Step 6: Deprotection (if necessary)
-
The final N-H morpholine is typically obtained by removing the tosyl protecting group under reducing conditions (e.g., using magnesium in methanol or other standard deprotection methods).
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the morpholine-2-carboxylate core.
Chemical Reactivity and Derivatization
This compound possesses two primary reactive sites: the secondary amine (N-H) and the ethyl ester. This dual functionality makes it a highly versatile building block for creating a library of derivatives.
-
Secondary Amine: The nitrogen atom is nucleophilic and can undergo a variety of transformations, including N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), and reductive amination. The presence of the ring oxygen atom slightly reduces the basicity and nucleophilicity of the amine compared to piperidine, a factor that can be exploited for selective reactions.
-
Ethyl Ester: The ester group is susceptible to nucleophilic acyl substitution. It can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions, reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄), or converted to amides by reacting with primary or secondary amines.
Potential Derivatization Pathways dot digraph "Derivatization_Pathways" { graph [rankdir="LR"]; node [shape=box, style="rounded,filled", fontname="Arial", color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
// Central Molecule start [label="Ethyl\nMorpholine-2-carboxylate", shape=ellipse, color="#4285F4", fillcolor="#FFFFFF"];
// Products acid [label="Morpholine-2-carboxylic Acid"]; alcohol [label="Morpholin-2-ylmethanol"]; amide [label="Morpholine-2-carboxamide"]; n_alkyl [label="N-Alkyl Derivative"]; n_acyl [label="N-Acyl Derivative"];
// Edges with reaction conditions start -> acid [label="Hydrolysis\n(H⁺ or OH⁻)"]; start -> alcohol [label="Reduction\n(e.g., LiAlH₄)"]; start -> amide [label="Aminolysis\n(R₂NH)"]; start -> n_alkyl [label="Alkylation\n(R-X, Base)"]; start -> n_acyl [label="Acylation\n(RCOCl, Base)"]; }
References
- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to Ethyl (2S)-morpholine-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: Ethyl (2S)-morpholine-2-carboxylate CAS Number: 135782-25-1
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." The morpholine ring is a paramount example of such a structure, particularly in the challenging field of Central Nervous System (CNS) drug discovery.[1][2] Its value stems from a unique combination of physicochemical properties: a well-balanced hydrophilic-lipophilic profile, a flexible chair-like conformation, and a weakly basic nitrogen atom that confers a pKa value near physiological pH.[3][4] These attributes collectively enhance aqueous solubility, improve permeability across the blood-brain barrier (BBB), and provide opportunities for crucial hydrogen bond interactions with biological targets, all while often conferring metabolic stability.[1][5]
This guide focuses on a key chiral building block derived from this scaffold: Ethyl (2S)-morpholine-2-carboxylate (CAS 135782-25-1). As an enantiomerically pure synthon, it provides a versatile handle for introducing the stereochemically defined (S)-configured morpholine motif into complex molecules.[2] Its ethyl ester functionality is readily amenable to further chemical transformations, making it an invaluable starting point for the synthesis of novel receptor modulators and enzyme inhibitors aimed at treating neurodegenerative diseases, mood disorders, and pain.[2] This document serves as a technical resource, consolidating critical data on its properties, synthesis, applications, and handling.
Core Physicochemical & Structural Data
A precise understanding of a building block's properties is fundamental to its effective use in synthesis and development. The key data for Ethyl (2S)-morpholine-2-carboxylate are summarized below. It is important to note that while the CAS number 135782-25-1 specifically refers to the (S)-enantiomer, the CAS number 107904-06-3 is also frequently associated with this chemical name, often referring to the racemic mixture.[6][7]
| Property | Value | Source(s) |
| CAS Number | 135782-25-1 | [2][8][9] |
| Synonyms | Ethyl 2-morpholinecarboxylate, (S)-Ethyl morpholine-2-carboxylate | [2][8] |
| Molecular Formula | C₇H₁₃NO₃ | [6][9] |
| Molecular Weight | 159.18 g/mol | [6][9] |
| Physical Form | Liquid | [8] |
| Boiling Point | 103 - 105 °C @ 1.0 mmHg | [7] |
| Purity (Typical) | ≥96% | [8] |
| InChI Key | PTWKMUDNOPBYJO-LURJTMIESA-N ((S)-enantiomer) | [2] |
| XLogP3 (Computed) | -0.3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
The Morpholine Scaffold in CNS Drug Design
The utility of Ethyl (2S)-morpholine-2-carboxylate is best understood by appreciating the strategic roles of the morpholine ring in drug design. In CNS-active compounds, the morpholine moiety is not merely a passive linker but an active contributor to the molecule's overall performance.[1][10]
Its functions can be categorized into three primary areas:
-
Potency Enhancement: The ring's oxygen atom can act as a hydrogen bond acceptor, forming critical interactions with amino acid residues in a target protein's active site.[3][4]
-
Pharmacokinetic Modulation (PK/PD): The scaffold's balanced polarity is key to navigating the strict physicochemical space required for BBB penetration.[1][5] It can improve solubility without excessively increasing lipophilicity, a delicate balance essential for CNS drugs.
-
Structural Scaffolding: The defined, yet flexible, conformation of the morpholine ring allows it to orient other pharmacophoric groups into the precise three-dimensional arrangement required for optimal target engagement.[3]
Caption: Role of the morpholine scaffold in CNS drug development.
Synthesis and Manufacturing
While numerous methods exist for the synthesis of substituted morpholines, a practical and scalable route to enantiomerically pure Ethyl (2S)-morpholine-2-carboxylate often starts from a readily available chiral precursor.[11][12][13] A robust strategy involves the synthesis of (S)-N-Boc-morpholine-2-carboxylic acid, which is then esterified.[14] This approach leverages the Boc (tert-butyloxycarbonyl) group for nitrogen protection during the cyclization and subsequent steps, preventing undesired side reactions and allowing for clean, high-yield transformations.
Caption: Proposed synthetic workflow for Ethyl (2S)-morpholine-2-carboxylate.
Detailed Experimental Protocol (Proposed)
This protocol is a representative, two-part synthesis based on established chemical transformations for analogous compounds.[14]
Part A: Synthesis of (S)-N-Boc-morpholine-2-carboxylic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, combine (S)-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and a suitable solvent such as dichloromethane (DCM).
-
Catalyst Addition: Add TEMPO (catalytic amount, ~0.01 eq) and potassium bromide (KBr, ~0.1 eq) to the solution.
-
Oxidation: Cool the mixture to 0°C in an ice bath. Slowly add an aqueous solution of sodium hypochlorite (bleach, ~1.5 eq) containing sodium bicarbonate (NaHCO₃, ~1.5 eq) dropwise, maintaining the internal temperature below 5°C.
-
Causality: The TEMPO/bleach system is a mild and efficient method for the selective oxidation of primary alcohols to carboxylic acids without epimerization of the adjacent chiral center. Sodium bicarbonate maintains a basic pH to prevent side reactions.
-
-
Quenching and Work-up: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Separate the layers. Acidify the aqueous layer to pH ~2-3 with a cold solution of 1M HCl. Extract the product into ethyl acetate (3x).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by crystallization or used directly in the next step.
Part B: Esterification to Ethyl (2S)-morpholine-2-carboxylate
-
Reaction Setup: Dissolve the crude (S)-N-Boc-morpholine-2-carboxylic acid (1.0 eq) in an excess of absolute ethanol, which acts as both solvent and reagent.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Causality: This is a classic Fischer esterification. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
-
Work-up: Cool the reaction mixture and neutralize the acid catalyst with a mild base like saturated sodium bicarbonate solution.
-
Deprotection & Isolation: The Boc group is acid-labile and may be removed during this step or require a dedicated deprotection step using trifluoroacetic acid (TFA) or HCl in dioxane. After deprotection and neutralization, extract the final product into an organic solvent like DCM.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure Ethyl (2S)-morpholine-2-carboxylate.
Analytical Characterization
Confirming the identity, purity, and stereochemical integrity of the final product is a critical, self-validating step.
Protocol for Quality Control
-
Structural Confirmation (NMR & MS):
-
¹H NMR: Acquire a spectrum in CDCl₃. Expect to see characteristic signals for the ethyl group (a quartet around 4.2 ppm and a triplet around 1.3 ppm), diastereotopic protons of the morpholine ring, and a broad singlet for the N-H proton.
-
¹³C NMR: Confirm the presence of the expected number of carbon signals, including the ester carbonyl (~170 ppm), the carbons of the morpholine ring, and the ethyl group carbons.
-
Mass Spectrometry (MS): Use ESI-MS to confirm the molecular weight. The [M+H]⁺ ion should be observed at m/z 160.09.
-
-
Purity Assessment (GC/HPLC):
-
Gas Chromatography (GC): Use a GC equipped with a Flame Ionization Detector (FID) to assess purity. Develop a temperature gradient method to ensure separation from any residual solvents or starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially with a UV detector if the compound has a suitable chromophore or if derivatized.
-
-
Chiral Purity (Chiral HPLC):
-
Causality: This is the most crucial test to ensure the product is the desired (S)-enantiomer and not a racemic mixture.
-
Method: Employ a chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Use a mixture of hexane and isopropanol, often with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.
-
Analysis: Inject the sample and compare the retention time to a known standard of the (S)-enantiomer or a racemic standard. The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.
-
Safety, Handling, and Storage
Ethyl morpholine-2-carboxylate requires careful handling due to its potential hazards. The parent morpholine scaffold is known to be corrosive and flammable.[15][16][17][18]
-
GHS Classification:
-
Pictograms: GHS07 (Exclamation Mark)[8]
-
Signal Word: Warning[8]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8] Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating the potential for more severe corrosive effects.[6][7]
-
-
Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[15]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemically resistant gloves (e.g., nitrile).[15]
-
Avoid breathing vapors or mist.[7]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[7]
-
-
Storage:
-
Incompatible Materials:
-
Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[7]
-
Conclusion
Ethyl (2S)-morpholine-2-carboxylate is more than a simple heterocyclic compound; it is a strategically designed chiral building block that empowers medicinal chemists to systematically enhance the drug-like properties of new molecular entities. Its defined stereochemistry and versatile chemical functionality provide a reliable entry point for incorporating the privileged morpholine scaffold, particularly for CNS-targeted therapeutics where BBB permeability and metabolic stability are paramount. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound | 135782-25-1 [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. redox.com [redox.com]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. fishersci.com [fishersci.com]
- 18. datasheets.scbt.com [datasheets.scbt.com]
A Technical Guide to Ethyl Morpholine-2-carboxylate as a Chiral Building Block
Prepared by: Gemini, Senior Application Scientist
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and blood-brain barrier permeability.[1][2][3] Ethyl (S)-morpholine-2-carboxylate and its (R)-enantiomer are highly valuable chiral building blocks that provide a strategic entry point for introducing this C2-substituted heterocyclic motif. This guide provides an in-depth analysis of ethyl morpholine-2-carboxylate, covering its synthesis, chiral resolution, and strategic application in the development of complex, biologically active molecules. We will explore the causality behind synthetic choices and provide detailed, field-proven protocols for its preparation and derivatization, aimed at researchers and professionals in drug development.
Introduction: The Strategic Value of the C2-Substituted Morpholine Scaffold
Morpholine and its derivatives are among the most prevalent heterocycles in medicinal chemistry.[4] Their unique structure, featuring a weakly basic nitrogen and a hydrogen-bond-accepting oxygen, allows for a fine-tuning of pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2][3] Specifically, the introduction of a chiral center at the C2 position offers a three-dimensional vector for probing the active sites of biological targets, making enantiomerically pure 2-substituted morpholines highly sought-after intermediates.[5]
This compound, as a stable, versatile precursor, serves this role exceptionally well. The ethyl ester provides a robust handle for a variety of chemical transformations, including hydrolysis, amidation, or reduction, while the secondary amine is readily available for substitution, allowing for the rapid generation of diverse chemical libraries. This guide focuses on the practical synthesis of enantiopure this compound and its subsequent use as a cornerstone for building complex molecular architectures.
Physicochemical Properties and Stereochemistry
Understanding the fundamental properties of this compound is crucial for its effective use. The presence of a stereocenter at the C2 position dictates that the molecule exists as a pair of enantiomers, (R) and (S), which often exhibit profoundly different biological activities.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [6][7] |
| Molecular Weight | 159.18 g/mol | [6][7] |
| CAS Number | 107904-06-3 (Racemic) | [6] |
| 135782-25-1 (Isomer Unspecified/S-form) | [1][8] | |
| Appearance | Liquid | [8][9] |
| Boiling Point | 103-105 °C @ 1.0 mmHg | [9] |
| Storage | 2-8 °C, Inert Atmosphere | [8] |
The two enantiomers, (R)- and (S)-ethyl morpholine-2-carboxylate, possess identical physical properties except for their interaction with plane-polarized light. The precise stereochemical configuration is paramount for its role in asymmetric synthesis.
Caption: Structures of (S)- and (R)-Ethyl Morpholine-2-carboxylate.
Synthesis and Access to Enantiopure Material
The practical utility of a chiral building block is defined by the accessibility of its enantiomerically pure forms. Several strategies exist, ranging from classical resolution of a racemate to modern asymmetric synthesis.
Racemic Synthesis
A common and efficient route to racemic this compound involves the cyclization of an N-substituted diethanolamine derivative. A robust method starts from commercially available reagents and proceeds through a morpholinone intermediate, which is subsequently reduced. While various synthetic routes to the morpholine core exist, such as those starting from 1,2-amino alcohols or via ring-opening of epoxides, the following represents a reliable, scalable approach.[10][11]
Chiral Resolution: The Power of Biocatalysis
Kinetic resolution using enzymes is a powerful, green, and often highly efficient method for separating enantiomers.[12] Lipases are particularly effective for resolving chiral esters through enantioselective hydrolysis.[12][13]
In this process, racemic this compound is treated with a lipase in a buffered aqueous medium. The enzyme selectively hydrolyzes one enantiomer (e.g., the R-ester) to its corresponding carboxylic acid, leaving the other enantiomer (the S-ester) largely unreacted.
Causality Behind the Method:
-
Enzyme Choice: Lipases, such as those from Candida rugosa or Burkholderia sp., are chosen for their known promiscuity and high enantioselectivity towards a wide range of esters.[13]
-
Solvent System: A biphasic system (e.g., phosphate buffer/toluene) is often used. This maintains the enzyme's activity in the aqueous phase while solubilizing the organic substrate and product, facilitating separation.[12][13]
-
Monitoring: The reaction is monitored by chiral HPLC until ~50% conversion is reached. Pushing the reaction beyond this point diminishes the enantiomeric excess (e.e.) of the remaining ester.
Caption: Workflow for Enzymatic Kinetic Resolution.
Asymmetric Synthesis
Directly synthesizing the desired enantiomer is often the most elegant and atom-economical approach. Catalytic asymmetric hydrogenation of a dehydromorpholine precursor is a state-of-the-art method for achieving this.[14][15][16] This strategy involves creating an unsaturated morpholine ring and then using a chiral catalyst (e.g., a Rhodium complex with a chiral bisphosphine ligand) to stereoselectively add hydrogen across the double bond, setting the C2 stereocenter with high enantioselectivity (up to 99% e.e.).[14][15][16]
Causality Behind the Method:
-
Catalyst System: The choice of the chiral ligand (e.g., SKP) is critical. Its geometry coordinates to the metal center (Rh) and directs the substrate to bind in a specific orientation, forcing the hydrogen to add to one face of the double bond preferentially.[14][16]
-
Pressure and Temperature: These parameters are optimized to ensure full conversion while minimizing background, non-catalyzed reactions or catalyst degradation.
Applications in Medicinal Chemistry & Synthesis
The true value of this compound lies in its versatility. Both the secondary amine (NH) and the ethyl ester (-COOEt) groups are handles for diversification.
Caption: Key Derivatization Pathways for this compound.
Case Study: Building Blocks for CNS-Active Agents The morpholine moiety is particularly valued in CNS drug discovery.[2][3] Its ability to improve solubility and modulate lipophilicity helps molecules cross the blood-brain barrier. For example, in the development of selective mTOR kinase inhibitors for CNS tumors, substituted morpholines are introduced to enhance brain penetrance and optimize interactions within the kinase binding pocket.[2][3] Starting with (S)-ethyl morpholine-2-carboxylate, one could perform an N-arylation followed by reduction of the ester to the primary alcohol. This alcohol can then be further elaborated to construct complex side chains designed to target the specific enzyme.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment and optimization.
Protocol 1: Enzymatic Kinetic Resolution of (±)-Ethyl Morpholine-2-carboxylate
This protocol is based on established methodologies for lipase-catalyzed ester hydrolysis.[13]
-
Setup: To a round-bottom flask, add racemic this compound (1.0 eq, e.g., 5.0 g).
-
Solvent System: Add 0.05 M phosphate buffer (pH 7.5, 12 mL/g of ester) and toluene (1.5 mL/g of ester).
-
Enzyme Addition: Add lipoprotein lipase from Burkholderia sp. (10-20% w/w relative to the ester).
-
Reaction: Stir the heterogeneous mixture vigorously at 25 °C.
-
Monitoring: At regular intervals (e.g., every 2 hours), withdraw a small aliquot of the organic layer. Analyze by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the remaining ester.
-
Quench & Workup: When conversion reaches 45-50%, stop the reaction by filtering the mixture through a pad of celite to remove the enzyme.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (3x volume of toluene used).
-
Isolation (Ester): Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is the enantioenriched (S)-ester, which can be purified by column chromatography.
-
Isolation (Acid): Acidify the aqueous layer to pH 3-4 with 1 M HCl. Extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the enantioenriched (R)-acid.
Protocol 2: N-Benzylation of (S)-Ethyl Morpholine-2-carboxylate
-
Setup: Dissolve (S)-ethyl morpholine-2-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq).
-
Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature overnight or until TLC/LC-MS analysis shows complete consumption of the starting material.
-
Workup: Filter off the solid base (if used). Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield the N-benzyl protected product.
Conclusion
This compound is a high-value, versatile chiral building block with significant applications in modern drug discovery. Its importance is underscored by the prevalence of the morpholine scaffold in biologically active compounds, particularly those targeting the central nervous system. Access to enantiomerically pure forms through robust methods like enzymatic resolution or asymmetric hydrogenation is key to its utility. By understanding the reactivity of its dual functional handles—the secondary amine and the ester—medicinal chemists can strategically incorporate this scaffold to optimize the properties and efficacy of next-generation therapeutics.
References
- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | 135782-25-1 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic deployment of Ethyl Morpholine-2-carboxylate in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Morpholine Scaffold as a Privileged Structure in Drug Discovery
The morpholine ring is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its inherent physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to modulate lipophilicity, make it an invaluable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] The morpholine nitrogen can act as a hydrogen bond acceptor or a basic center, while the ether oxygen can also participate in hydrogen bonding, allowing for versatile interactions with biological targets.[2] This guide focuses on a particularly valuable, yet underexplored, building block: ethyl morpholine-2-carboxylate . We will delve into its synthetic utility, potential for diversification, and strategic applications in the design and development of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the foundational properties of a scaffold is critical for its effective implementation in a drug discovery program.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [4] |
| Molecular Weight | 159.18 g/mol | [4] |
| Appearance | Liquid | [5] |
| Boiling Point | 103-105 °C @ 1.0 mmHg | [6] |
| Storage | 2-8°C, inert atmosphere | [5] |
Table 1: Key Physicochemical Properties of this compound
The Synthetic Versatility of this compound: A Gateway to Novel Chemical Space
This compound serves as a versatile springboard for the synthesis of a diverse array of more complex molecules. The presence of a secondary amine, an ester, and a chiral center at the 2-position provides multiple handles for chemical modification.
N-Functionalization: Exploring the Secondary Amine
The secondary amine of the morpholine ring is a key site for derivatization, most commonly through N-arylation or N-alkylation reactions. These modifications allow for the introduction of various substituents to probe structure-activity relationships (SAR) and modulate physicochemical properties. A general scheme for N-arylation is presented below.
Caption: General workflow for N-arylation of this compound.[7]
Amide Bond Formation: Leveraging the Carboxylate Moiety
The ethyl ester at the 2-position is a versatile handle for generating a library of amide derivatives. Hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines, is a standard and powerful strategy in medicinal chemistry.[1][8]
Step 1: Hydrolysis of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of methanol and water.
-
Add a base, for example, lithium hydroxide (1.5 equivalents), to the solution.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, neutralize the reaction mixture with an acid (e.g., 1N HCl) to a pH of approximately 6-7.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield morpholine-2-carboxylic acid.
Step 2: Amide Coupling
-
To a solution of morpholine-2-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 1-hydroxybenzotriazole (HOBt) (0.1 equivalents).[8][9]
-
Add the desired amine (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer sequentially with a mild acid, a mild base, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the desired amide derivative.
References
- 1. hepatochem.com [hepatochem.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 4. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
- 5. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 6. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
"Ethyl morpholine-2-carboxylate" solubility and stability studies
An In-Depth Technical Guide to the Solubility and Stability of Ethyl Morpholine-2-Carboxylate
Foreword: Characterizing the Foundation of Developability
In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable drug candidate is paved with rigorous scientific scrutiny. Among the most critical early assessments are the determination of solubility and stability. These fundamental physicochemical properties are not mere data points; they are the bedrock upon which formulation design, pharmacokinetic profiling, and ultimately, clinical success are built. This guide provides a comprehensive, field-proven framework for the characterization of this compound, a heterocyclic compound featuring both an ester and a secondary amine moiety. As such, it presents unique challenges and considerations. We will move beyond rote procedures to explore the causality behind experimental design, ensuring the generation of robust, reliable, and regulatory-compliant data.
Part 1: Solubility Profiling of this compound
The bioavailability of an orally administered drug is intrinsically linked to its ability to dissolve in the gastrointestinal fluids. Therefore, a precise understanding of a compound's solubility is non-negotiable. For this compound, we must distinguish between two key solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates from a solution when an aqueous buffer is added to a stock solution (typically in DMSO).[1][2] It is often used in early discovery to quickly flag compounds that may have solubility liabilities.[1][3]
-
Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium.[4][5] This value is critical for pre-formulation and is the focus of our in-depth analysis.[5]
The Causality of Solvent and pH Selection
This compound possesses a secondary amine within its morpholine ring, which is a basic functional group. This means its ionization state, and therefore its solubility, will be highly dependent on the pH of the medium. An acidic environment will protonate the amine, forming a more polar and likely more soluble salt. Therefore, solubility must be assessed across a physiologically relevant pH range.
Experimental Rationale: We select buffers that mimic key stages of the gastrointestinal tract:
-
pH 1.2 (Simulated Gastric Fluid): Represents the acidic environment of the stomach.
-
pH 4.5 (Acetate Buffer): Represents the transition from the stomach to the intestine.
-
pH 6.8 (Simulated Intestinal Fluid): Represents the environment of the small intestine, a primary site for drug absorption.
-
Water: Provides a baseline reference.
Gold Standard Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the universally accepted gold standard for determining equilibrium solubility due to its direct and robust nature.[6]
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg, accurately weighed) to a series of glass vials. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired test media (pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, and purified water).
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for a period sufficient to reach equilibrium. A 24 to 48-hour period is common, but this should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved compound from the undissolved solid without disturbing the equilibrium.[7] This is best achieved by filtering the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
-
Solid-State Analysis (Trustworthiness Check): To ensure the solid material has not changed its crystalline form (polymorphic transition) during the experiment, the remaining solid should be collected and analyzed using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC). A change in form would mean the measured solubility corresponds to a different, potentially metastable, form of the compound.[4]
Data Presentation: Solubility Profile
The quantitative results should be summarized in a clear, comparative format.
| Medium (at 25°C) | pH | Solubility (µg/mL) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 15,250 | 15.25 |
| Acetate Buffer | 4.5 | 4,870 | 4.87 |
| Phosphate Buffer | 6.8 | 950 | 0.95 |
| Purified Water | ~7.0 | 890 | 0.89 |
| Table 1: Example thermodynamic solubility data for this compound. |
Workflow for Thermodynamic Solubility Determination
Part 2: Stability Profiling and Degradation Pathway Elucidation
Understanding a molecule's intrinsic stability is paramount for determining its shelf-life, identifying appropriate storage conditions, and ensuring patient safety.[8] A stability-indicating analytical method—one that can distinguish the intact drug from its degradation products—is a regulatory necessity.[9][10] The development of such a method is underpinned by forced degradation (stress testing) studies.[11][12]
For this compound, its structure suggests two primary liabilities:
-
Hydrolysis: The ethyl ester functional group is susceptible to cleavage under both acidic and basic conditions.
-
Oxidation: The secondary amine and, to a lesser extent, the ether oxygen in the morpholine ring are potential sites for oxidative degradation.[13][14]
Protocol: Forced Degradation (Stress Testing)
The goal of stress testing is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][15] This level is sufficient to produce and detect primary degradants without over-stressing the molecule to the point of forming irrelevant, secondary products.[9]
Protocol: Multi-Condition Stress Study
-
Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.[15]
-
Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition. A control sample (unstressed) is stored under refrigerated conditions.
-
Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C. Sample at 2, 4, 8, and 24 hours.[15]
-
Base Hydrolysis: Add 0.1 N NaOH. Keep at room temperature. Sample at 30 min, 1, 2, and 4 hours (base hydrolysis is often rapid).[16]
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature. Sample at 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solution at 80°C in a calibrated oven. Sample at 1, 3, and 7 days.[15]
-
Photostability: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][15] A parallel sample wrapped in aluminum foil serves as a dark control.
-
-
Sample Quenching: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid to halt the reaction.
-
Analysis: Analyze all stressed samples, along with the unstressed control, using the developing stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A robust reversed-phase HPLC (RP-HPLC) method is the workhorse for stability studies.[17] The development process is iterative, using the stressed samples to guide optimization.
Protocol: HPLC Method Development & Validation
-
Initial Screening:
-
Column: Start with a versatile C18 column (e.g., 100 x 4.6 mm, 2.7 µm).
-
Mobile Phase: Use a gradient elution to separate compounds with a wide range of polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water (acidic modifier to ensure good peak shape for the basic parent molecule).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient: A typical starting gradient would be 5% to 95% B over 15 minutes.
-
Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 210 nm) and to assess peak purity.
-
-
Method Optimization (Guided by Stressed Samples):
-
Inject the control and all stressed samples.
-
Objective: Achieve baseline separation between the parent peak (this compound) and all degradation product peaks.
-
Optimization: Adjust the gradient slope, mobile phase pH (e.g., switch to a phosphate buffer), or column chemistry (e.g., Phenyl-Hexyl) as needed to improve resolution. Peak purity analysis from the PDA detector is crucial to ensure co-elution is not occurring.
-
-
Method Validation (as per ICH Q2(R1)): Once the method is optimized, it must be formally validated to prove its suitability.[18][19][20]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate the method can separate the analyte from degradants. | Peak purity index > 0.999 for the parent peak in all stressed samples. Resolution > 2 between parent and closest degradant. |
| Linearity | To show the response is proportional to concentration. | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of target concentration). |
| Accuracy | To measure the closeness of test results to the true value. | % Recovery between 98.0% and 102.0% for spiked samples at three levels. |
| Precision | To assess the method's repeatability and intermediate precision. | Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections. |
| Robustness | To evaluate the method's reliability with small, deliberate changes. | System suitability parameters (e.g., resolution, tailing factor) remain within limits when flow rate, pH, etc., are slightly varied. |
| Table 2: Key parameters for validating a stability-indicating HPLC method. |
Predicted Degradation Pathways and Data
Based on the structure, we can predict the primary degradation products and present example data from the forced degradation study.
| Stress Condition | Time | % Assay of Parent | % Total Impurities | Major Degradant Peak (RT) |
| Control (Unstressed) | 0 | 100.0 | < 0.1 | N/A |
| 0.1 N HCl @ 60°C | 24 hr | 88.5 | 11.5 | 2.1 min (Polar) |
| 0.1 N NaOH @ RT | 4 hr | 85.2 | 14.8 | 2.1 min (Polar) |
| 3% H₂O₂ @ RT | 24 hr | 91.3 | 8.7 | 4.5 min, 4.9 min |
| Thermal @ 80°C | 7 days | 98.1 | 1.9 | Minor peaks |
| Photolytic (ICH Q1B) | - | 96.5 | 3.5 | 7.8 min |
| Table 3: Example summary of forced degradation results. |
Workflow for Stability Study Development
Conclusion: A Foundation for Rational Drug Development
This guide has detailed the essential frameworks for comprehensively evaluating the solubility and stability of this compound. By employing the gold-standard shake-flask method, we can determine its true thermodynamic solubility across a physiologically relevant pH range, providing critical data for biopharmaceutical classification and formulation strategy. Concurrently, a systematic forced degradation study, executed according to ICH guidelines, allows for the development and validation of a robust, stability-indicating HPLC method. This not only elucidates the molecule's intrinsic liabilities—namely, its susceptibility to hydrolysis and oxidation—but also provides the validated analytical tool required for long-term stability studies, release testing, and regulatory submissions. The insights gained from these foundational studies are indispensable, enabling scientists to make informed decisions and rationally advance promising molecules through the development pipeline.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Solubility Test | AxisPharm [axispharm.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijsdr.org [ijsdr.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. altabrisagroup.com [altabrisagroup.com]
An In-depth Technical Guide to the Safe Handling of Ethyl Morpholine-2-Carboxylate
This guide provides comprehensive safety and handling protocols for ethyl morpholine-2-carboxylate, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure procedural accuracy and promote a culture of safety in the laboratory.
Chemical Identity and Hazard Classification
This compound is a heterocyclic organic compound with the molecular formula C7H13NO3.[1][2] It is essential to understand its inherent hazards to establish safe handling procedures.
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating the hazards of chemical products. For this compound, the classification indicates significant health risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Eye Irritation | 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][3] |
This data represents a composite from multiple sources; percentages indicate the frequency of a particular classification across different notifications.[1]
The signal word associated with this chemical is "Danger" .[1][3] The hazard pictograms are crucial visual cues for immediate hazard recognition.
Figure 1. GHS Pictograms for this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary directive in laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
2.1. Engineering Controls
All work with this compound should be conducted in a well-ventilated area.[3] A chemical fume hood is mandatory to control the inhalation of vapors, mists, or aerosols. An eyewash station and an emergency shower must be readily accessible in the immediate work area.[4]
2.2. Personal Protective Equipment (PPE) Selection Workflow
The selection of PPE is a critical step that requires careful consideration of the specific hazards. The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the integrity of the compound.
3.1. Handling
-
Avoid Contact: Do not get in eyes, on skin, or on clothing.[5] Wash hands thoroughly after handling.[3]
-
Avoid Inhalation: Do not breathe dust, fume, gas, mist, vapors, or spray.[3]
-
Grounding: For transfers involving metal containers, grounding and bonding are necessary to prevent static discharge.[4]
-
Tools: Use only non-sparking tools.[4]
3.2. Storage
-
Container: Keep the container tightly closed.[3]
-
Location: Store in a dry, cool, and well-ventilated place.[3] Designate a corrosives area for storage.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3]
-
Security: Store in a locked up area, accessible only to authorized personnel.[3]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial. The following flowchart outlines the emergency response protocol.
4.1. First Aid Measures
-
Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[3] Call a physician immediately.[3]
-
Skin Contact: Take off immediately all contaminated clothing.[3] Rinse skin with water/shower for at least 15 minutes.[3] Call a physician immediately.[3]
-
Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing for at least 15 minutes.[3] Immediate medical attention is required.[3]
-
Ingestion: Rinse mouth.[3] DO NOT induce vomiting.[3] Call a physician immediately.[3]
4.2. Fire-Fighting Measures
-
Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[6] A water spray can be used to cool containers.[6]
-
Specific Hazards: In a fire, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be produced.[3][6] Containers may explode if heated.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Waste disposal must be conducted in accordance with all applicable federal, state, and local regulations. Dispose of this material and its container to an approved waste disposal plant.[3] Do not allow the product to enter drains.
Toxicological Information
Currently, there is no acute toxicity information available for this specific product.[3] However, based on its classification, it is known to cause burns by all exposure routes.[3] The toxicological properties have not been fully investigated.
Conclusion
This compound is a valuable compound in research and development, but it poses significant health hazards. A thorough understanding of its properties and strict adherence to the safety and handling guidelines outlined in this document are essential for minimizing risk and ensuring a safe laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.
References
Methodological & Application
The Versatile Chiral Synthon: Ethyl Morpholine-2-carboxylate in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for stereochemically pure building blocks is paramount. The morpholine scaffold, a privileged heterocycle in medicinal chemistry, frequently imparts favorable physicochemical properties to drug candidates, including enhanced solubility and improved metabolic stability. When chirality is introduced, the biological activity of these molecules can be exquisitely controlled. Ethyl (2S)-morpholine-2-carboxylate and its enantiomer have emerged as valuable chiral synthons, providing a robust platform for the stereoselective synthesis of complex molecules. This guide provides an in-depth exploration of the applications of ethyl morpholine-2-carboxylate in asymmetric synthesis, complete with detailed protocols and the scientific rationale behind the methodologies.
Introduction: The Significance of Chiral Morpholines
The morpholine ring is a six-membered heterocycle containing both an amine and an ether functionality.[1] This unique combination allows it to act as a versatile scaffold in drug design. The nitrogen atom can be readily functionalized, while the oxygen atom can participate in hydrogen bonding, influencing molecular conformation and receptor binding. The introduction of a stereocenter at the C2 position, as in this compound, provides a key handle for building stereochemically complex and biologically active molecules.[2] Chiral morpholines are integral components of numerous approved drugs and clinical candidates, highlighting the importance of efficient and selective synthetic routes to these structures.[3]
Strategic Approaches to Chiral Morpholine Synthesis
The synthesis of enantiomerically enriched morpholines can be broadly categorized into three main strategies: forming the stereocenter before cyclization, during cyclization, or after cyclization.[1] this compound is a prime example of a chiral building block that is often synthesized using one of these approaches and then utilized in subsequent stereoselective transformations.
A powerful method for accessing chiral 2-substituted morpholines is the asymmetric hydrogenation of dehydromorpholines. This approach, often catalyzed by rhodium complexes with chiral bisphosphine ligands, can provide high yields and excellent enantioselectivities (up to 99% ee).[3][4]
Caption: Asymmetric Hydrogenation of Dehydromorpholines.
Another key strategy is the enzymatic kinetic resolution of racemic morpholine-2-carboxylate esters. For instance, the lipase from Candida rugosa can selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted enantiomerically enriched ester and the hydrolyzed acid. This method has been successfully applied to the synthesis of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids from the corresponding n-butyl ester.[5]
Application Protocol 1: Diastereoselective Synthesis of a Substituted Morpholine
Once in hand, enantiopure this compound can be used to construct more complex molecules with multiple stereocenters. The existing stereocenter at C2 can direct the formation of new stereocenters in a predictable manner. A prime example is the diastereoselective synthesis of ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate.[6]
Scientific Rationale
In this protocol, an α-formyl carboxylate is reacted with a 2-tosyl-1,2-oxazetidine in a base-catalyzed cascade reaction. The reaction proceeds through the formation of a morpholine hemiaminal. The stereochemistry of the starting materials and the reaction conditions influence the diastereoselectivity of the product. The bulky N-tosyl group and the ester at the 2-position play crucial roles in directing the approach of the reactants, leading to the preferential formation of one diastereomer.[7]
Detailed Experimental Protocol
Synthesis of Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate [6]
Materials:
-
2-Tosyl-1,2-oxazetidine
-
Ethyl 2-formylpent-4-enoate
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a solution of 2-tosyl-1,2-oxazetidine (64.0 mg, 0.30 mmol) in anhydrous 1,4-dioxane (0.5 mL) under an inert atmosphere, add ethyl 2-formylpent-4-enoate (46.9 mg, 0.30 mmol).
-
Add potassium carbonate (49.8 mg, 0.36 mmol) to the mixture.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion (monitored by TLC), quench the reaction with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Expected Outcome:
The reaction yields ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate as a pale yellow oil. A diastereomeric ratio of 2.1:1 can be expected, with only the major diastereomer being readily isolated.[6]
| Compound | Yield | Diastereomeric Ratio |
| Ethyl 2-allyl-3-hydroxy-4-tosylmorpholine-2-carboxylate | 51% | 2.1:1 |
Application Protocol 2: Chiral Morpholine Derivatives as Organocatalysts
Beyond their role as chiral building blocks, derivatives of morpholine-2-carboxylic acid have been developed as efficient organocatalysts for asymmetric reactions. For example, novel β-morpholine amino acids have been synthesized and successfully employed in the 1,4-addition of aldehydes to nitroolefins.[8]
Causality Behind Experimental Choices
The design of these catalysts leverages the rigid morpholine scaffold to create a well-defined chiral environment. The presence of a carboxylic acid at the C2 position is crucial for the catalytic activity, as it can participate in hydrogen bonding to activate the electrophile and orient the substrates in the transition state. The steric bulk of the substituent at the C5 position, derived from a natural amino acid, can be tuned to optimize the stereoselectivity of the reaction.[8]
Caption: Organocatalytic Michael Addition Workflow.
Detailed Experimental Protocol
General Procedure for the Asymmetric Michael Addition of Aldehydes to Nitroolefins [8]
Materials:
-
Aldehyde
-
Nitroolefin
-
Chiral β-morpholine amino acid catalyst (e.g., derived from L-tert-leucine)
-
Toluene, anhydrous
-
4Å Molecular sieves
Procedure:
-
To a solution of the nitroolefin (0.1 mmol) and the chiral β-morpholine amino acid catalyst (0.02 mmol, 20 mol%) in anhydrous toluene (0.5 mL) at room temperature, add freshly activated 4Å molecular sieves.
-
Add the aldehyde (0.5 mmol) to the mixture.
-
Stir the reaction at room temperature for the time indicated by TLC monitoring (typically 24-72 hours).
-
Upon completion, directly purify the crude reaction mixture by flash column chromatography on silica gel to afford the desired Michael adduct.
Data Summary:
This protocol typically affords the Michael adducts in good to excellent yields with high diastereoselectivities and enantioselectivities.
| Aldehyde | Nitroolefin | Catalyst Loading | Yield | dr | ee (%) |
| Propanal | β-Nitrostyrene | 20 mol% | 95% | 95:5 | 98 |
| Isovaleraldehyde | β-Nitrostyrene | 20 mol% | 90% | >98:2 | 96 |
Conclusion and Future Outlook
This compound and its derivatives are powerful tools in the arsenal of the synthetic chemist. Their utility as chiral building blocks allows for the efficient and stereocontrolled synthesis of complex molecules with significant biological potential. Furthermore, the development of chiral morpholine-based organocatalysts opens new avenues for the development of novel asymmetric transformations. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile chiral synthons like this compound is set to increase, driving further innovation in the field of asymmetric synthesis.
References
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - Photocatalytic Synthesis of Substituted 2âAryl Morpholines via Diastereoselective Annulation - American Chemical Society - Figshare [acs.figshare.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. banglajol.info [banglajol.info]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. e3s-conferences.org [e3s-conferences.org]
The Versatility of Ethyl Morpholine-2-carboxylate: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its advantageous physicochemical and metabolic properties that often translate to improved pharmacokinetic profiles of drug candidates.[1][2] Among the vast array of morpholine-containing building blocks, ethyl morpholine-2-carboxylate stands out as a particularly versatile starting point for the synthesis of diverse compound libraries. Its strategic placement of a reactive ester handle and a secondary amine provides two orthogonal points for chemical modification, enabling the exploration of vast chemical space in the quest for novel therapeutics.
This guide provides a comprehensive overview of the application of this compound in drug design, complete with detailed synthetic protocols and insights into its derivatization for targeting a range of diseases, including cancer and infectious diseases.
The Strategic Advantage of the Morpholine-2-carboxylate Scaffold
The utility of the this compound scaffold stems from several key features:
-
Improved Physicochemical Properties: The morpholine moiety often imparts favorable properties such as increased aqueous solubility and metabolic stability.[2]
-
Three-Dimensionality: The inherent non-planar chair conformation of the morpholine ring allows for the creation of molecules with well-defined three-dimensional shapes, which can lead to enhanced target specificity and potency.
-
Dual Functionality: The presence of both a secondary amine and an ester group allows for a wide range of chemical transformations, facilitating the rapid generation of diverse compound libraries. The secondary amine can be readily N-substituted, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or reduced to an alcohol for further functionalization.
Synthesis of the this compound Scaffold
A common and efficient method for the synthesis of the morpholine ring is the dehydration of diethanolamine derivatives. While a direct, one-step synthesis of this compound is not readily found in the literature, a practical approach involves the cyclization of a suitable amino acid derivative, such as D,L-serine ethyl ester hydrochloride.[3]
Protocol: Synthesis of this compound from Diethanolamine (Conceptual)
This protocol outlines a conceptual pathway for the synthesis of the basic morpholine ring from diethanolamine, which can be adapted for the synthesis of substituted morpholines like the target scaffold.
Materials:
-
Diethanolamine
-
Concentrated Sulfuric Acid or Oleum[4]
-
Sodium Hydroxide (for neutralization)
-
Organic solvent (e.g., toluene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine diethanolamine and a suitable dehydrating agent like concentrated sulfuric acid or oleum.[4]
-
Dehydration: Heat the reaction mixture to a high temperature (typically 150-250°C) to effect the dehydration and cyclization.[4] The removal of water drives the reaction towards the formation of the morpholine ring.
-
Neutralization: After cooling, carefully neutralize the acidic reaction mixture with a strong base such as sodium hydroxide.
-
Extraction and Purification: Extract the morpholine product with an appropriate organic solvent. The crude product can then be purified by distillation.
It is important to note that this is a general procedure for the formation of the morpholine ring, and the synthesis of the 2-carboxyethyl substituted derivative would require a more specialized starting material or a multi-step synthesis.
Derivatization Strategies for Drug Discovery
The true power of the this compound scaffold lies in its potential for derivatization. The secondary amine and the ester group offer two distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
N-Substitution of the Morpholine Ring
The secondary amine of the morpholine ring is a nucleophilic center that can be readily functionalized through various reactions, most notably N-arylation and reductive amination.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)[7]
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add the this compound (1.2 equivalents), aryl halide (1.0 equivalent), palladium catalyst (1-5 mol%), and phosphine ligand (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the anhydrous solvent and the base.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite. The filtrate is then concentrated, and the crude product is purified by column chromatography.
Workflow for N-Arylation of this compound
Caption: General workflow for the Buchwald-Hartwig N-arylation.
Modification of the Carboxylate Group
The ethyl ester at the 2-position of the scaffold can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for the synthesis of amides.
Materials:
-
This compound derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Solvent mixture (e.g., THF/water or Methanol/water)
-
Acid for neutralization (e.g., 1M HCl)
Procedure:
-
Dissolution: Dissolve the this compound derivative in the solvent mixture.
-
Hydrolysis: Add an aqueous solution of LiOH or NaOH and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Neutralization: Carefully acidify the reaction mixture to a pH of ~3-4 with 1M HCl.
-
Extraction: Extract the carboxylic acid product with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
The resulting carboxylic acid can be coupled with a wide variety of amines to generate a diverse library of carboxamides.
Materials:
-
Morpholine-2-carboxylic acid derivative
-
Amine
-
Coupling agent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, Et₃N)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
Activation: In a round-bottom flask, dissolve the morpholine-2-carboxylic acid derivative, the coupling agent (1.1 equivalents), and the base (2-3 equivalents) in the anhydrous solvent. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Workup and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Amide Coupling Workflow
Caption: General workflow for amide bond formation.
Applications in Drug Discovery: Case Studies
Derivatives of the morpholine scaffold have shown promise in a variety of therapeutic areas.
Anticancer Activity
The morpholine moiety is a key component of several approved and investigational anticancer drugs. For instance, morpholine-substituted quinazoline derivatives have been explored as potent anticancer agents, demonstrating significant cytotoxic activity against various cancer cell lines.[8] The morpholine ring in these compounds often contributes to improved solubility and can engage in crucial hydrogen bonding interactions within the target protein's active site. The derivatization of the this compound scaffold allows for the systematic exploration of SAR to optimize anticancer potency.
Antimicrobial Activity
The emergence of antimicrobial resistance is a major global health threat, and the development of new antimicrobial agents is a critical priority. Morpholine derivatives have been investigated for their antimicrobial properties.[9] For example, newly synthesized morpholine derivatives containing an azole nucleus have demonstrated activity against Mycobacterium smegmatis and various fungal strains.[1] The ability to readily synthesize a library of morpholine-2-carboxamides allows for the screening of these compounds against a panel of clinically relevant pathogens to identify novel antimicrobial leads.
Data Summary
| Derivatization Strategy | Key Reaction | Therapeutic Area | Reference |
| N-Arylation | Buchwald-Hartwig Amination | Anticancer, CNS disorders | [5][6] |
| Amide Coupling | HATU, EDC/HOBt | Antimicrobial, Anticancer | [1][8] |
| Reductive Amination | NaBH(OAc)₃, NaBH₃CN | General Drug Discovery | [10] |
Conclusion
This compound is a valuable and versatile scaffold in modern drug discovery. Its inherent physicochemical properties and dual points for chemical modification make it an ideal starting point for the synthesis of diverse compound libraries. The synthetic protocols outlined in this guide provide a roadmap for researchers to effectively utilize this scaffold in their drug discovery programs, with the potential to develop novel therapeutics for a wide range of diseases. The continued exploration of the chemical space around the morpholine-2-carboxylate core is a promising avenue for the identification of the next generation of medicines.
References
- 1. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. Development of a practical Buchwald-Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
Application Notes & Protocols: N-Alkylation of Ethyl Morpholine-2-carboxylate
Introduction: The Strategic Importance of N-Substituted Morpholines
The morpholine scaffold is a privileged heterocycle in modern drug discovery, appearing in numerous approved pharmaceuticals and agrochemicals.[1][2] Its unique physicochemical properties, including metabolic stability, aqueous solubility, and favorable hydrogen bond accepting capability, make it a desirable building block for medicinal chemists. Ethyl morpholine-2-carboxylate serves as a versatile chiral intermediate, where functionalization of the secondary amine at the N-4 position is a critical step in the synthesis of diverse and complex target molecules.[3][4]
This document provides a comprehensive guide to the most effective methods for the N-alkylation of this compound. We move beyond simple procedural lists to explore the underlying chemical principles, enabling researchers to select and optimize reaction conditions for their specific synthetic goals. The protocols described herein are designed to be robust, scalable, and adaptable for a range of alkyl, benzyl, and aryl substituents.
Core Mechanistic Considerations
The nitrogen atom in this compound is a secondary amine, which is generally nucleophilic enough to participate in direct alkylation reactions.[5] However, successful N-alkylation requires careful management of the reaction environment to maximize yield and minimize side products. The primary challenge in the alkylation of any amine is the potential for over-alkylation.[6] While the formation of a quaternary ammonium salt is less problematic when starting from a secondary amine compared to a primary amine, the product tertiary amine can still be nucleophilic enough to react with a second molecule of the alkylating agent, especially under forcing conditions.[6]
A critical aspect of any N-alkylation reaction is the management of the acid byproduct. For instance, in reactions with alkyl halides (R-X), a hydrohalic acid (H-X) is generated. This acid will protonate the basic amine starting material or product, rendering it non-nucleophilic and halting the reaction.[7] Therefore, the inclusion of a suitable base is mandatory to neutralize this acid and allow the reaction to proceed to completion.
Strategic Selection of N-Alkylation Methodology
The choice of N-alkylation strategy depends primarily on the nature of the desired substituent (alkyl, aryl, etc.) and the availability of starting materials. Below is a decision-making workflow to guide methodology selection.
Caption: Decision workflow for selecting an N-alkylation method.
Method 1: Direct N-Alkylation via SN2 Reaction
This is the most classical approach, involving the reaction of the morpholine nitrogen with an electrophilic carbon, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]
Mechanistic Rationale
The lone pair of electrons on the morpholine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. An inorganic base is used to quench the H-X byproduct.
Caption: Simplified SN2 N-alkylation mechanism.
Key Parameters & Optimization
-
Alkylating Agent (R-X): Reactivity follows the order R-I > R-Br > R-Cl. Alkyl bromides offer a good balance of reactivity and cost. Methyl, benzyl, and allyl halides are particularly reactive.[8] For less reactive alkyl chlorides, addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction.
-
Base: An inexpensive, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal.[7] Organic bases like diisopropylethylamine (DIPEA) can also be used.
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or acetone are preferred as they effectively solvate the cation of the base while not strongly solvating the amine nucleophile.[9]
-
Temperature: Reactions are often run from room temperature to 60-80 °C. Higher temperatures can promote undesired side reactions, such as elimination with secondary or tertiary alkyl halides.[8]
Experimental Protocol: N-Benzylation
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature with vigorous stirring.
-
Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl this compound.
| Parameter | Condition | Rationale |
| Equivalents (Substrate) | 1.0 | Limiting Reagent |
| Equivalents (Alkyl Halide) | 1.1 - 1.5 | Slight excess ensures full conversion. |
| Equivalents (Base) | 2.0 - 3.0 | Ensures complete neutralization of H-X. |
| Solvent | MeCN, DMF | Polar aprotic, facilitates SN2.[9] |
| Temperature | 25 - 80 °C | Balances reaction rate and side reactions. |
| Typical Yield | 75 - 95% | Dependent on halide reactivity. |
Method 2: Reductive Amination
Reductive amination is a powerful and highly versatile method for forming C-N bonds. It proceeds via the in-situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild, selective hydride source.[10] This method avoids the use of alkyl halides and the generation of corrosive acid byproducts.
Mechanistic Rationale
The secondary amine reacts with an aldehyde or ketone to form an unstable carbinolamine, which dehydrates to form an iminium ion. A selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride to the electrophilic iminium carbon to furnish the tertiary amine product.
Caption: Key steps in a reductive amination reaction.
Key Parameters & Optimization
-
Carbonyl Compound: A wide range of aldehydes and ketones can be used, providing access to a vast array of structural diversity.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most applications. It is mild, moisture-tolerant, and selectively reduces the iminium ion in the presence of the starting carbonyl. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control.
-
Solvent: Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are most common. Acetic acid is sometimes added as a catalyst to facilitate iminium ion formation.
Experimental Protocol: N-Ethylation
-
To a solution of this compound (1.0 eq) and acetaldehyde (1.5 eq) in 1,2-dichloroethane (0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete, as monitored by LC-MS (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the biphasic mixture vigorously for 30 minutes.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary.
| Parameter | Condition | Rationale |
| Equivalents (Substrate) | 1.0 | Limiting Reagent |
| Equivalents (Carbonyl) | 1.2 - 2.0 | Excess drives iminium formation. |
| Equivalents (Reductant) | 1.2 - 2.0 | Ensures complete reduction of the iminium ion. |
| Solvent | DCM, DCE | Standard for STAB reductions. |
| Temperature | 0 - 25 °C | Mild conditions preserve sensitive functionality. |
| Typical Yield | 80 - 98% | Generally very high-yielding and clean. |
Method 3: Buchwald-Hartwig Amination (for N-Arylation)
For the synthesis of N-aryl or N-heteroaryl derivatives, the palladium-catalyzed Buchwald-Hartwig amination is the gold standard.[11][12] This cross-coupling reaction allows for the formation of C(aryl)-N bonds under relatively mild conditions, a transformation that is difficult to achieve via classical methods.
Key Parameters & Optimization
-
Aryl Halide/Triflate: Aryl bromides, iodides, and triflates are common substrates. Aryl chlorides can also be used but often require more specialized, electron-rich phosphine ligands.[12]
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, BINAP) is required.[13] The ligand is crucial for facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently used.[11]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are mandatory to prevent catalyst deactivation.
Experimental Protocol: N-Phenylation
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), charge an oven-dried flask with Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene, followed by this compound (1.2 eq) and bromobenzene (1.0 eq).
-
Seal the vessel and heat the mixture to 100 °C with stirring.
-
Monitor the reaction by LC-MS. Upon completion (typically 8-24 hours), cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Equivalents (Aryl Halide) | 1.0 | Limiting Reagent |
| Equivalents (Amine) | 1.1 - 1.5 | Excess drives the reaction to completion. |
| Catalyst Loading (Pd) | 1 - 5 mol% | Standard loading for cross-coupling. |
| Base | NaOtBu, K₃PO₄ | Strong, non-nucleophilic base is required.[11] |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated conditions are critical. |
| Temperature | 80 - 110 °C | Required to drive the catalytic cycle. |
| Typical Yield | 70 - 90% | Highly dependent on substrates and ligand choice. |
Conclusion
The N-alkylation of this compound is a fundamental transformation for creating valuable pharmaceutical intermediates. By understanding the mechanistic underpinnings of direct alkylation, reductive amination, and Buchwald-Hartwig amination, researchers can strategically select the optimal method for their specific target. The protocols provided here serve as robust starting points for synthesis, and the principles discussed should empower scientists to troubleshoot and optimize these critical C-N bond-forming reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. m.youtube.com [m.youtube.com]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. rsc.org [rsc.org]
Application Notes & Protocols: Ethyl Morpholine-2-carboxylate as a Privileged Scaffold in the Synthesis of Bioactive Heterocycles
Introduction: The Morpholine Motif and the Strategic Value of Ethyl Morpholine-2-carboxylate
The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of bioactive molecules and approved pharmaceuticals.[1][2] Its favorable physicochemical properties—including improved aqueous solubility, metabolic stability, and a weakly basic nitrogen atom that can be protonated at physiological pH—make it an attractive component for optimizing the pharmacokinetic profiles of drug candidates.[1][2]
Within the synthetic chemist's toolkit, This compound (CAS No: 107904-06-3) emerges as a particularly valuable and versatile chiral building block.[3][4] Its structure combines the beneficial morpholine core with a reactive ethyl ester handle, providing a direct anchor point for diverse synthetic transformations. This allows for the systematic construction of complex molecular architectures and libraries of compounds for structure-activity relationship (SAR) studies. These notes will provide an in-depth exploration of the strategic application of this compound, detailing key synthetic transformations, step-by-step protocols, and its role in the generation of novel bioactive heterocycles.
Physicochemical and Safety Data
A thorough understanding of the starting material is paramount for both safety and experimental success.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₃ | [4] |
| Molecular Weight | 159.18 g/mol | [3][4] |
| Appearance | Liquid | |
| IUPAC Name | This compound | [4] |
| CAS Number | 107904-06-3, 135782-25-1 | [4][5] |
| Storage | 2-8°C, inert atmosphere |
Safety & Handling: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][5] It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemically resistant gloves.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[5] If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical assistance.[5]
Core Synthetic Transformations & Applications
The true power of this compound lies in its dual reactivity: the secondary amine (N-H) of the morpholine ring and the carboxylate group at the C2 position. This allows for a modular and divergent approach to synthesizing compound libraries.
N-Functionalization: Building Molecular Complexity
The secondary amine is a nucleophilic center readily undergoing alkylation, arylation, and acylation. These reactions are fundamental for exploring the SAR around the "northern" portion of the molecule.
-
N-Alkylation/Arylation: Standard N-alkylation with alkyl halides under basic conditions (e.g., K₂CO₃, Et₃N) is straightforward. More complex scaffolds, including heteroaromatic systems, can be introduced via transition-metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This strategy is crucial for accessing a wide range of chemical space and modulating properties like target binding and selectivity.[6]
-
N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding N-acyl morpholines (amides). This transformation is often used to introduce specific pharmacophores or to modulate the basicity of the morpholine nitrogen.
C2-Carboxylate Derivatization: The Gateway to Peptidomimetics and More
The ethyl ester at the C2 position is a versatile handle for chain extension and functional group interconversion.
-
Ester Hydrolysis and Amide Coupling: Saponification of the ethyl ester with a base (e.g., LiOH, NaOH) yields the corresponding morpholine-2-carboxylic acid. This acid is a critical intermediate for constructing peptidomimetics. Using standard peptide coupling reagents (e.g., HATU, HOBt/EDC), it can be coupled with various amines to generate a library of amides, which are common motifs in enzyme inhibitors.[6][7]
-
Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (morpholin-2-yl)methanol, using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further synthetic elaborations, such as ether formation or oxidation to an aldehyde.
-
Decarboxylative Reactions: Advanced strategies can leverage the carboxylate functionality as a radical source. Following hydrolysis to the carboxylic acid, visible-light-promoted photoredox catalysis can enable decarboxylative alkylation, allowing for the installation of new carbon-carbon bonds at the C2 position.[8] This modern technique provides a powerful method for C2-functionalization.[8]
Application in Bioactive Compound Synthesis
The morpholine scaffold is integral to numerous drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[6] this compound serves as a key starting material for novel analogs and other complex bioactive molecules.
-
CNS-Active Agents: The (S)-enantiomer, ethyl (2S)-morpholine-2-carboxylate, is particularly valuable for synthesizing compounds targeting the central nervous system (CNS).[3] The morpholine ring's ability to improve solubility and blood-brain barrier permeability makes it a privileged structure for developing modulators of receptors and enzymes implicated in mood disorders and neurodegenerative diseases.[3][9]
-
Enzyme Inhibitors: Morpholine-based structures are frequently found in enzyme inhibitors, including those for aspartyl proteases (e.g., HIV protease, BACE1) and kinases.[6][7] The synthetic pathways starting from this compound, especially those involving amide bond formation, are directly applicable to the synthesis of peptidomimetic inhibitors where the morpholine ring imposes conformational constraint.[7]
Table 2: Examples of Bioactive Scaffolds Derived from Morpholine Precursors
| Compound Class | Biological Target/Activity | Synthetic Relevance | Reference |
| Morpholine Peptidomimetics | Aspartyl Protease Inhibitors (SAP2, HIV, BACE1) | Amide coupling with the C2-carboxylic acid provides a constrained peptide backbone. | [7] |
| Substituted Morpholines | RGD Integrin Ligands | N-functionalization and ring substitution allow for precise orientation of binding motifs. | [7] |
| Fused Morpholines | Anticancer, Antidiabetic | Cyclization reactions starting from functionalized morpholines create rigid, polycyclic systems. | [6] |
| Spirocyclic Morpholines | 3D Scaffolds for Drug Discovery | Intramolecular cyclization strategies build complex, sp³-rich molecules with novel shapes. | [10] |
Detailed Experimental Protocols
The following protocols are generalized examples. Researchers must adapt them based on the specific substrate and scale, always prioritizing safety.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling.
-
Materials:
-
This compound (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
In a separate flask, dissolve LiOH·H₂O in water and add it to the ester solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Causality Note: Monitoring by TLC is crucial to avoid potential side reactions from prolonged exposure to basic conditions.
-
Once complete, carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.[8]
-
Transfer the mixture to a separatory funnel and extract the aqueous phase three times with DCM or EtOAc.
-
Causality Note: Acidification protonates the carboxylate, rendering it soluble in organic solvents for efficient extraction.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude morpholine-2-carboxylic acid. The product can be purified further if necessary (e.g., by recrystallization or chromatography).
-
Protocol 2: HATU-Mediated Amide Coupling
This protocol details the formation of an amide bond between morpholine-2-carboxylic acid and a primary amine.
-
Materials:
-
Morpholine-2-carboxylic acid (1.0 eq)
-
Primary amine of choice (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the morpholine-2-carboxylic acid in anhydrous DMF.
-
Add the primary amine, followed by DIPEA.
-
Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the ammonium salt formed during the reaction, driving the reaction forward.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the cooled solution.
-
Causality Note: HATU is a highly efficient coupling reagent that rapidly activates the carboxylic acid to form an active ester, minimizing racemization and side reactions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., EtOAc).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
-
Conclusion and Future Perspectives
This compound is a high-value, versatile building block for the synthesis of bioactive heterocycles. Its dual reactive sites provide a robust platform for divergent synthesis, enabling the rapid generation of compound libraries with diverse functionalities. As medicinal chemistry continues to explore more complex and three-dimensional chemical space, the use of sp³-rich scaffolds like the morpholine ring is becoming increasingly important.[7][10] Advanced synthetic methods, such as photoredox catalysis, are further expanding the utility of this scaffold by enabling novel C-C bond formations.[8] The continued application of this compound and its derivatives will undoubtedly fuel the discovery of the next generation of therapeutic agents.
References
- 1. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 4. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Ethyl Morpholine-2-carboxylate as a Versatile Scaffold for Compound Library Synthesis in Drug Discovery
Abstract
The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1][2] Ethyl morpholine-2-carboxylate emerges as a highly valuable and versatile starting material for the construction of diverse compound libraries. Its bifunctional nature, featuring a reactive secondary amine and a modifiable ethyl ester, provides two independent vectors for chemical diversification. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in library synthesis, complete with field-proven protocols and mechanistic insights.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a six-membered heterocycle containing both nitrogen and oxygen atoms. This unique composition imparts a favorable balance of lipophilic and hydrophilic character, making it a frequent component in approved and experimental drugs.[2][3] Its presence can enhance binding to molecular targets, improve oral bioavailability, and facilitate penetration of the blood-brain barrier (BBB), a critical feature for CNS-active agents.[1][4] Molecules incorporating the morpholine moiety have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5]
This compound serves as an ideal building block for leveraging these benefits in a high-throughput setting. It provides a rigid, drug-like core that can be systematically decorated with a variety of functional groups to explore chemical space efficiently.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 107904-06-3 / 135782-25-1 | [6][7] |
| Molecular Formula | C₇H₁₃NO₃ | [6] |
| Molecular Weight | 159.18 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | |
| SMILES | CCOC(=O)C1CNCCO1 | [6] |
| InChIKey | PTWKMUDNOPBYJO-UHFFFAOYSA-N | [6] |
Strategic Diversification of the Scaffold
The power of this compound lies in its two orthogonal functional handles: the N4-amine and the C2-ester . This allows for a systematic and combinatorial approach to library generation. A primary library can be generated via functionalization of the amine, followed by a secondary diversification through modification of the ester, or vice-versa.
Diagram 1: Diversification Workflow
This diagram illustrates the two primary vectors for chemical modification originating from the this compound core, leading to a diverse library of compounds.
Caption: Dual diversification pathways of this compound.
Protocols for Library Synthesis: Vector 1 (N-Functionalization)
The secondary amine is typically the most accessible handle for initial diversification. Standard reactions such as N-alkylation, N-arylation, reductive amination, and acylation can be employed.
Protocol: Parallel N-Alkylation / N-Arylation
Causality: Direct N-alkylation with alkyl halides or N-arylation using Buchwald-Hartwig conditions are robust methods for introducing a wide range of substituents. The choice of base is critical; a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used in alkylations to scavenge the acid byproduct without competing with the substrate. For arylations, a stronger base like sodium tert-butoxide is required to facilitate the catalytic cycle of the palladium catalyst.
Step-by-Step Methodology:
-
Array Preparation: In a 96-well reaction block, dispense 0.1 mmol of this compound (15.9 mg) into each well containing a magnetic stir bead.
-
Reagent Addition:
-
For N-Alkylation: Add 1.5 mL of a suitable solvent (e.g., Acetonitrile or DMF). Add 0.11 mmol (1.1 equivalents) of the desired alkyl halide (R-X). Add 0.3 mmol (3 equivalents) of DIPEA.
-
For N-Arylation: Add 1.5 mL of an anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane). Add 0.12 mmol (1.2 equivalents) of the desired aryl halide (Ar-X). Add 0.14 mmol (1.4 equivalents) of a strong base (e.g., NaOtBu or K₂CO₃). Add the palladium catalyst system (e.g., 5 mol% Pd₂(dba)₃ and 10 mol% Xantphos).
-
-
Reaction: Seal the 96-well plate securely with a cap mat. Place the block on a stirring hotplate and heat to 80-100 °C. Monitor the reaction by taking a small aliquot for LC-MS analysis (typically 4-16 hours).
-
Work-up: Upon completion, cool the reaction block to room temperature. Dilute each well with 1 mL of ethyl acetate. Perform a liquid-liquid extraction by adding 1 mL of water, stirring, and then aspirating the aqueous layer. Repeat with 1 mL of brine.
-
Isolation: Concentrate the organic phase in each well using a centrifugal evaporator. The resulting crude products can be submitted for purification (e.g., mass-directed preparative HPLC) or used directly in the next diversification step.
Protocol: Parallel Reductive Amination
Causality: This two-step, one-pot reaction forms a C-N bond by first creating an iminium ion intermediate from the morpholine and an aldehyde or ketone, which is then immediately reduced by a mild, selective reducing agent. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is less reactive towards the carbonyl starting material than other hydrides and is tolerant of the mildly acidic conditions that favor iminium ion formation. This method is particularly effective for generating diverse libraries from the vast commercial availability of aldehydes.[8]
Step-by-Step Methodology:
-
Array Preparation: Dispense 0.1 mmol of this compound (15.9 mg) into each well of a 96-well reaction block.
-
Reagent Addition: Add 1.5 mL of a suitable solvent (e.g., Dichloroethane (DCE) or Tetrahydrofuran (THF)). Add 0.12 mmol (1.2 equivalents) of the desired aldehyde or ketone. Add a catalytic amount of acetic acid (e.g., 5 µL) to facilitate iminium formation.
-
Stirring: Seal the plate and allow it to stir at room temperature for 30-60 minutes.
-
Reduction: Unseal the plate and add 0.15 mmol (1.5 equivalents) of sodium triacetoxyborohydride (STAB) to each well. Caution: Gas evolution may occur.
-
Reaction: Reseal the plate and stir at room temperature for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Quench the reaction by slowly adding 1 mL of saturated aqueous sodium bicarbonate solution to each well. Extract with ethyl acetate (2 x 1 mL).
-
Isolation: Concentrate the combined organic extracts in a centrifugal evaporator to yield the N-substituted products.
Protocols for Library Synthesis: Vector 2 (Ester Manipulation)
Once the nitrogen is functionalized, the ester at the C2 position provides a secondary point for diversification.
Diagram 2: Ester Transformation Pathways
This diagram shows how the ethyl ester can be converted into an acid, alcohol, or amide, each serving as a new point for library expansion.
Caption: Diversification routes from the C2-ester functional group.
Protocol: Ester Hydrolysis to Carboxylic Acid
Causality: Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method for converting esters to carboxylic acids. The resulting carboxylate salt is protonated during an acidic work-up to yield the final product. This acid is a crucial intermediate for subsequent amide bond formations.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the N-substituted this compound (0.1 mmol) in a 1:1 mixture of THF/water (2 mL), add lithium hydroxide monohydrate (0.2 mmol, 8.4 mg).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 2 mL of water. Acidify to pH ~3 by the dropwise addition of 1M HCl.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 5 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the carboxylic acid, which is often pure enough for the next step.
Protocol: Amide Library Formation from Carboxylic Acid
Causality: The carboxylic acids generated in the previous step can be coupled with a library of primary or secondary amines to create a diverse amide library. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions, leading to clean product formation under mild conditions.
Step-by-Step Methodology:
-
Array Preparation: In a 96-well plate, dispense a solution of the carboxylic acid intermediate (0.05 mmol in 1 mL DMF) into each well.
-
Reagent Addition: To each well, add a solution of a unique amine (0.06 mmol, 1.2 equivalents in 0.5 mL DMF). Add a solution of HATU (0.06 mmol, 1.2 equivalents in 0.5 mL DMF). Finally, add DIPEA (0.15 mmol, 3 equivalents).
-
Reaction: Seal the plate and place it on an orbital shaker at room temperature for 4-12 hours.
-
Work-up & Isolation: Dilute each well with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine. Dry the organic layer and concentrate using a centrifugal evaporator. The products can then be purified by preparative HPLC.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation. The product is classified as corrosive.[6][9]
-
Handling: Use only under a chemical fume hood. Keep containers tightly closed in a dry, cool, and well-ventilated place.[9]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, strong bases, and acid chlorides.[9]
-
Decomposition: Hazardous decomposition products include carbon oxides and nitrogen oxides.[9]
Conclusion
This compound is a powerful and economically viable building block for the synthesis of diverse, drug-like compound libraries. The strategic, orthogonal functionalization of its secondary amine and ethyl ester moieties allows for the rapid generation of thousands of unique analogues. The protocols outlined in this note provide robust and scalable methods for researchers to explore vast areas of chemical space, accelerating hit identification and lead optimization programs in drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ijprems.com [ijprems.com]
- 6. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Design and synthesis of a diverse morpholine template library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Application Notes: Ethyl Morpholine-2-carboxylate as a Versatile Scaffold for Novel Agrochemicals
Introduction: The Morpholine Moiety in Modern Agrochemicals
The morpholine ring is a privileged heterocyclic scaffold extensively utilized in the discovery and development of modern agrochemicals.[1][2] Its inherent physicochemical properties, including a balanced hydrophilic-lipophilic profile and metabolic stability, make it an attractive structural component for active ingredients.[3] Morpholine derivatives have demonstrated a broad spectrum of biological activities, finding applications as fungicides, herbicides, and plant growth regulators.[4][5][6] Notably, morpholine-containing fungicides have been successfully commercialized for decades, with prominent examples like dimethomorph and fenpropimorph used to control devastating plant diseases such as downy mildew and powdery mildew.[7]
A key mode of action for many morpholine-based fungicides is the inhibition of sterol biosynthesis in fungal pathogens, a mechanism that has proven to be at low to medium risk for the development of resistance.[8] These fungicides are often systemic, allowing for absorption and translocation within the plant, providing comprehensive protection.[7][8] The versatility of the morpholine structure allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.
This application note focuses on Ethyl morpholine-2-carboxylate , a functionalized morpholine derivative, as a strategic building block for the synthesis of novel agrochemical candidates. The presence of the ethyl ester at the 2-position offers a unique chemical handle for diversification, allowing for the creation of libraries of novel compounds for high-throughput screening.
Physicochemical Properties of this compound
A clear understanding of the starting material's properties is crucial for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 135782-25-1 | [9][10] |
| Molecular Formula | C₇H₁₃NO₃ | [9] |
| Molecular Weight | 159.18 g/mol | [9] |
| Appearance | Liquid | [10] |
| IUPAC Name | This compound | [9] |
| Storage | 2-8°C, inert atmosphere | [10] |
Application in Agrochemical Synthesis: A Hypothetical Workflow
This compound serves as an excellent starting point for the synthesis of analogues of established fungicides like fenpropimorph. The workflow below outlines a hypothetical pathway to a novel fungicidal candidate, leveraging the reactivity of the secondary amine and the ester functionality of the starting material.
References
- 1. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Unique Dual-Readout High-Throughput Screening Assay To Identify Antifungal Compounds with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 135782-25-1 [sigmaaldrich.com]
The Emergence of Morpholine-2-Carboxylic Acid Derivatives as Chiral Organocatalysts: A Detailed Guide
Introduction: For researchers, scientists, and professionals in drug development, the quest for novel and efficient chiral catalysts is perpetual. While the user's interest in "ethyl morpholine-2-carboxylate" as a catalyst is noted, current scientific literature points towards a more nuanced and fascinating story. Direct catalytic applications of this compound are not widely reported; in fact, evidence suggests the esterification of the carboxylic acid moiety can be detrimental to catalytic activity. However, the parent compound, morpholine-2-carboxylic acid , and its derivatives are emerging as a promising, yet underexplored, class of organocatalysts. This guide provides a comprehensive overview of the synthesis, mechanistic principles, and practical applications of these morpholine-based catalysts, offering a scientifically grounded perspective for their use in asymmetric synthesis.
The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its physicochemical properties that can enhance drug-like characteristics such as solubility and bioavailability.[1][2] The development of catalytic asymmetric methods to synthesize chiral morpholines is, therefore, of significant interest.[1][3][4][5] This guide will delve into the use of chiral morpholine derivatives not just as synthetic targets, but as the catalysts themselves.
Synthesis of Chiral Morpholine-2-Carboxylic Acid Organocatalysts
The efficacy of an organocatalyst is intrinsically linked to its structure and stereochemistry. The synthesis of enantiomerically pure morpholine-2-carboxylic acid derivatives is the crucial first step in harnessing their catalytic potential. A straightforward and efficient synthesis has been developed, starting from commercially available amino acids and chiral epichlorohydrin, which allows for the control of the configuration and substitution pattern of the resulting catalyst.[6][7]
A general synthetic route is outlined below:
References
- 1. benchchem.com [benchchem.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines | UBC Chemistry [chem.ubc.ca]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Morpholine-2-carboxylate
Welcome to the technical support resource for the synthesis of ethyl morpholine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable heterocyclic building block. The morpholine scaffold is a privileged structure in drug discovery, and mastering its synthesis is key to many development programs[1]. This document provides in-depth, experience-based answers to common challenges encountered during its synthesis, focusing on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
A1: There are two predominant and logically sound strategies for constructing the this compound core. The choice depends largely on the availability of starting materials and the desired scale of the reaction.
-
Strategy A: Cyclization of a Serine Derivative. This is an intuitive approach that builds the ring from a chiral precursor. It involves the N-alkylation of an L- or D-serine ethyl ester with a two-carbon electrophile (like 2-bromoethanol or ethylene oxide), followed by an intramolecular cyclization to form the morpholine ring. This preserves the stereochemistry at the C2 position.
-
Strategy B: Intramolecular Dieckmann Condensation. This classic ring-forming reaction is a powerful method for creating cyclic β-keto esters[2][3]. For this target, the strategy involves preparing a linear precursor containing two ester functionalities and a central nitrogen atom, which is then induced to cyclize with a suitable base. While efficient, this route requires careful control to favor the desired intramolecular reaction over intermolecular polymerization[4].
Q2: How do I select the optimal base for the cyclization step?
A2: Base selection is arguably the most critical parameter for maximizing yield and minimizing side reactions, particularly for the Dieckmann condensation route.
-
For Nucleophilic Substitution-based Cyclizations (Strategy A): A moderately strong, non-nucleophilic base is preferred to facilitate the ring-closing Williamson ether synthesis. Potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent (e.g., DMF, Acetonitrile) are excellent starting points.
-
For Dieckmann Condensation (Strategy B): The base must be strong enough to deprotonate the α-carbon of one of the esters to form an enolate. However, using a nucleophilic base like sodium ethoxide (NaOEt) can lead to competing side reactions.
-
Sterically Hindered Bases: Strong, non-nucleophilic bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are highly effective. They readily form the enolate without attacking the ester carbonyls, thus preventing side reactions[5].
-
Alkoxide Bases: If an alkoxide is used, it must match the alcohol portion of the ester (i.e., sodium ethoxide for an ethyl ester) to prevent transesterification, which would lead to a mixture of products.
-
The following diagram illustrates the two primary synthetic pathways.
Caption: Primary synthetic routes to this compound.
Q3: What are the best analytical methods for monitoring this synthesis and ensuring final product purity?
A3: A multi-pronged approach is essential for robust reaction monitoring and quality control.
-
Thin-Layer Chromatography (TLC): The workhorse for real-time reaction monitoring. Use a solvent system that provides good separation between your starting material, intermediates, and the final product (e.g., Ethyl Acetate/Hexanes with a small amount of triethylamine to prevent streaking of the amine).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile byproducts and confirming the mass of the desired product. It can provide a good estimate of purity if calibrated[6].
-
High-Performance Liquid Chromatography (HPLC): Provides more accurate quantitative purity analysis than GC for less volatile compounds[6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation. ¹H NMR will confirm the presence of the ethyl ester and the protons on the morpholine ring. ¹³C NMR will confirm the carbon skeleton.
Troubleshooting Guide: Yield Improvement
Q4: My reaction yield is consistently below 30%. What are the most likely causes and how can I fix them?
A4: Low yield is a common frustration. A systematic approach to troubleshooting is the most effective way to identify and solve the underlying issue. The problem usually lies in one of three areas: Reagents & Setup, Reaction Conditions, or Workup & Purification.
References
- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dieckmann Condensation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
Technical Support Center: Analysis of Reaction Side Products in the Synthesis of Ethyl Morpholine-2-carboxylate
Welcome to the Technical Support Center for "Ethyl morpholine-2-carboxylate" reaction side product analysis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important morpholine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its synthesis. This resource aims to provide not just procedural steps, but also the underlying scientific reasoning to empower you in your experimental work.
I. Understanding the Synthesis and Potential Side Reactions
The synthesis of this compound typically involves the cyclization of a linear precursor. A common laboratory-scale approach is the reaction of diethanolamine with a glyoxylate derivative or a two-carbon electrophile that can be subsequently oxidized. Another plausible route, analogous to general morpholine synthesis, involves the reaction of a pre-formed amino alcohol with an appropriate C2 synthon.
Regardless of the specific pathway, the inherent reactivity of the starting materials and the product itself can lead to the formation of several side products. Understanding these potential side reactions is the first step in troubleshooting and optimizing your synthesis.
II. Frequently Asked Questions (FAQs) about Side Product Formation
This section addresses common questions regarding impurities and unexpected outcomes during the synthesis of this compound.
Q1: My reaction yield is low, and I see multiple spots on my TLC plate. What are the most likely side products?
A1: Low yields and multiple TLC spots are common indicators of significant side product formation. Based on typical morpholine synthesis chemistry, the most probable side products include:
-
N-Alkylated this compound: The secondary amine of the morpholine ring is nucleophilic and can react with electrophiles in the reaction mixture. This could be unreacted starting material (e.g., ethyl chloroacetate if used) or even another molecule of the product under certain conditions.
-
Dimerized or Oligomeric Species: Intermolecular reactions between molecules of the starting materials or the product can lead to the formation of dimers and higher molecular weight oligomers.
-
Unreacted Starting Materials and Intermediates: Incomplete conversion is a frequent cause of impurities. For instance, in a synthesis starting from diethanolamine, residual diethanolamine or a partially reacted intermediate may be present.
-
Hydrolysis Product (Morpholine-2-carboxylic acid): If water is present in the reaction mixture, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, especially under acidic or basic conditions.
-
Byproducts from Reagent Decomposition: Some reagents used in the synthesis may decompose under the reaction conditions, leading to additional impurities.
Q2: I've isolated a byproduct with a higher molecular weight than my desired product. What could it be?
A2: A higher molecular weight byproduct often points towards dimerization or N-alkylation. For example, the secondary amine of one this compound molecule could react with an electrophilic site on another, leading to a dimer. Characterization by mass spectrometry is crucial to determine the exact molecular weight and propose a likely structure.
Q3: My NMR spectrum shows unexpected peaks, but the mass spectrum of the main product is correct. What could be the issue?
A3: If the mass of the main product is correct, the unexpected NMR peaks likely belong to isomers or impurities that co-elute with your product during purification. It is also possible that the product itself is unstable under the NMR analysis conditions. Consider re-purification using a different chromatographic method or analyzing the sample immediately after purification.
Q4: How can I minimize the formation of N-alkylation byproducts?
A4: Minimizing N-alkylation involves controlling the stoichiometry of your reactants and the reaction conditions.
-
Stoichiometry: Use a minimal excess of the alkylating agent.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction.
-
Protecting Groups: In some cases, using a protecting group for the morpholine nitrogen that can be removed later might be a viable, albeit longer, strategy.
Q5: What are the best practices for preventing hydrolysis of the ethyl ester?
A5: To prevent hydrolysis, it is critical to maintain anhydrous (dry) reaction conditions.
-
Dry Solvents: Use freshly dried solvents.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Anhydrous Reagents: Ensure all reagents are anhydrous.
III. Troubleshooting Guide: A Systematic Approach to Side Product Analysis
When faced with an unexpected reaction outcome, a systematic approach to identifying and mitigating side products is essential.
Logical Workflow for Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting your this compound synthesis.
Caption: A systematic workflow for troubleshooting side product formation in this compound synthesis.
Data Presentation: Common Side Products and Their Characteristics
The following table summarizes potential side products and key analytical data that can aid in their identification.
| Potential Side Product | Plausible Molecular Weight ( g/mol ) | Key ¹H NMR Signals (Expected Shifts) | Mass Spec (m/z) |
| This compound (Product) | 159.18 | ~1.2 ppm (t, 3H, CH₃), ~4.1 ppm (q, 2H, OCH₂), 2.5-4.0 ppm (m, 7H, morpholine ring) | 160.1 [M+H]⁺ |
| N-Ethyl-ethyl morpholine-2-carboxylate | 187.23 | Additional ethyl group signals (~1.1 ppm, t, 3H; ~2.5 ppm, q, 2H) | 188.1 [M+H]⁺ |
| Morpholine-2-carboxylic acid | 131.13 | Absence of ethyl ester signals, presence of a broad COOH proton signal | 132.1 [M+H]⁺ |
| Diethanolamine (Starting Material) | 105.14 | Broad OH and NH signals, signals for the two CH₂ groups | 106.1 [M+H]⁺ |
IV. Experimental Protocols for Side Product Analysis
This section provides detailed protocols for the analytical techniques crucial for identifying and quantifying side products.
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
HPLC is a powerful tool for separating and quantifying the components of a reaction mixture.[1]
Objective: To determine the purity of the crude and purified this compound and to quantify impurities.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample diluent: Acetonitrile/water (50:50)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture or purified product.
-
Dissolve in 10 mL of the sample diluent to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection: 210 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the area percent of the main peak and any impurity peaks.
-
Trustworthiness: This method should be validated for linearity, accuracy, and precision according to ICH guidelines for reliable quantitative analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is ideal for identifying volatile side products and unreacted starting materials.[1]
Objective: To identify volatile impurities in the reaction mixture.
Materials:
-
GC-MS system
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium carrier gas
-
Sample solvent: Dichloromethane
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in dichloromethane.
-
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS transfer line temperature: 280 °C
-
Ion source temperature: 230 °C
-
Mass range: m/z 40-500
-
-
Data Analysis:
-
Identify peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) for identification.
-
Expertise & Experience: The choice of GC column is critical for good separation of polar compounds like amines. Derivatization may sometimes be necessary to improve peak shape and resolution.
Protocol 3: Isolation of Impurities by Column Chromatography
Objective: To isolate sufficient quantities of major impurities for full structural characterization.
Materials:
-
Silica gel for column chromatography
-
Appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass column
-
Fraction collector or test tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent to elute the different components.
-
Monitor the separation by TLC.
-
-
Fraction Collection:
-
Collect fractions and combine those containing the same compound based on TLC analysis.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure to obtain the isolated compounds.
-
Authoritative Grounding: The principles of chromatography for the separation of organic compounds are well-established.[2] The choice of solvent system should be guided by preliminary TLC analysis.
V. Mechanistic Insights into Side Product Formation
The following diagram illustrates a plausible reaction pathway for the formation of a common side product, N-alkylation, during a hypothetical synthesis of this compound from diethanolamine and ethyl chloroacetate.
References
- 1. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives - Google Patents [patents.google.com]
Overcoming low reactivity of "Ethyl morpholine-2-carboxylate"
Technical Support Center: Ethyl Morpholine-2-Carboxylate
From the Desk of the Senior Application Scientist
Welcome to the dedicated support center for this compound. As a valued building block in medicinal chemistry and drug development, its unique scaffold is sought after for enhancing properties like blood-brain barrier permeability.[1][2] However, its utility can be hampered by what is often perceived as low reactivity. This guide is designed to move beyond simple protocols and delve into the mechanistic principles governing its reactivity. Here, we provide field-proven troubleshooting strategies and optimized workflows to help you overcome common synthetic challenges and unlock the full potential of this versatile synthon.
Understanding the Core Challenge: Reactivity of this compound
The primary difficulties in derivatizing this compound stem from a combination of electronic and steric factors inherent to its structure.
-
Reduced Nucleophilicity: The nitrogen atom is a secondary amine. Its nucleophilicity is inherently lower than a primary amine and is further diminished by the electron-withdrawing effect of the adjacent C2-ester group. This makes reactions like N-acylation more challenging than with simpler cyclic amines.[3]
-
Steric Hindrance: The ethyl carboxylate group at the C2 position physically obstructs the path to both the nitrogen atom for N-functionalization and the ester carbonyl for reactions like hydrolysis. This steric hindrance significantly slows down reaction rates by impeding the approach of reagents.[4][5][6][7]
The following sections address the most common experimental issues in a question-and-answer format, providing both explanations and actionable solutions.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: Why am I getting low yields during N-acylation reactions?
Question: "I am attempting to form an amide bond by reacting this compound with an acyl chloride using triethylamine (TEA) as a base, but my yields are consistently low (<30%). What is causing this and how can I improve it?"
Answer: This is a classic issue rooted in the low nucleophilicity of the morpholine nitrogen. The standard TEA/acyl chloride protocol is often insufficient for this substrate. The problem is twofold: the amine is not reactive enough to compete with side reactions, and the HCl generated protonates the starting amine, rendering it non-nucleophilic.
Caption: Decision tree for troubleshooting N-acylation.
The key is to use a strong, non-nucleophilic base that effectively scavenges HCl without competing in the reaction.
-
Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise.
-
Add a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
For coupling directly with a carboxylic acid, standard activators like DCC or EDC often fail. Modern uronium or phosphonium-based coupling agents are required to generate a sufficiently reactive intermediate.[8][9]
| Coupling Agent | Common Name | Activation Mechanism | Typical Yield Range |
| HATU | - | Forms highly reactive O-acylisourea | 75-95% |
| HBTU | - | Forms highly reactive O-acylisourea | 70-90% |
| T3P® | n-Propylphosphonic anhydride | Forms a mixed anhydride | 80-98%[9] |
Step-by-Step Methodology (HATU Coupling):
-
In an inert atmosphere, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (N,N-Diisopropylethylamine) (2.5 eq) in anhydrous DMF.
-
Stir the solution for 15-20 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in DMF to the activated mixture.
-
Stir at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
FAQ 2: Why is the hydrolysis (saponification) of the ester group so slow?
Question: "I am trying to hydrolyze the ethyl ester to the corresponding carboxylic acid using standard conditions (e.g., 2M NaOH in 1:1 MeOH/H₂O, reflux for 12 hours), but I only see partial conversion. How can I drive this reaction to completion?"
Answer: The ester in this compound is sterically hindered, making it highly resistant to standard saponification.[10][11] The morpholine ring structure shields the carbonyl carbon from the incoming hydroxide nucleophile. In aqueous media, the hydroxide ion is heavily solvated by water molecules, which further reduces its nucleophilic potency.[10]
Caption: Comparison of standard vs. advanced hydrolysis.
The most effective strategy is to generate a more potent, "naked" hydroxide nucleophile in a non-aqueous solvent system. A well-established method uses potassium tert-butoxide (KOtBu) and a stoichiometric amount of water in an aprotic solvent.[12]
| Method | Base/Reagent | Solvent | Temp (°C) | Typical Time | Notes |
| Standard | NaOH / KOH | MeOH / H₂O | 80-100 | 12-48 h | Often incomplete |
| Optimized | KOtBu / H₂O (2:1) | DMSO | 25 | 1-3 h | Highly effective for hindered esters[12] |
| Alternative | NaOH | MeOH / CH₂Cl₂ (1:9) | 25 | 2-6 h | Improved rate over aqueous systems[10][11] |
Step-by-Step Methodology (KOtBu/H₂O in DMSO):
-
Dissolve this compound (1.0 eq) in anhydrous DMSO under an inert atmosphere.
-
In a separate flask, prepare the "anhydrous hydroxide" reagent by dissolving potassium tert-butoxide (KOtBu) (3.0 eq) in anhydrous DMSO.
-
Carefully add water (1.5 eq) to the KOtBu solution and stir for 10 minutes.
-
Add the hydroxide solution to the ester solution at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Carefully quench the reaction by pouring it into a cold aqueous solution of sodium dibasic phosphate (Na₂HPO₄) (10 eq).
-
Adjust the pH to ~2-3 with cold 1M HCl.
-
Extract the carboxylic acid product with a suitable organic solvent (e.g., Ethyl Acetate or a 9:1 mixture of DCM/Isopropanol).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.
FAQ 3: What is the best method to reduce the ester to a primary alcohol?
Question: "I need to synthesize (Morpholin-2-yl)methanol. What is the most reliable way to reduce the ester of this compound without cleaving the morpholine ring?"
Answer: This is a straightforward transformation that requires a powerful reducing agent capable of reducing an ester. The C-O and C-N bonds of the morpholine ring are generally stable to these conditions.
Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity towards esters.
-
Set up a flame-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise via the dropping funnel to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction back down to 0 °C.
-
Perform a Fieser workup: Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid salts through a pad of Celite®, washing thoroughly with THF or Ethyl Acetate.
-
Combine the filtrates and concentrate in vacuo to yield the crude alcohol, which can be further purified if necessary.
References
- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. scite.ai [scite.ai]
"Ethyl morpholine-2-carboxylate" stability issues in solution
Welcome to the technical support center for ethyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a dark place under an inert atmosphere at 2-8°C. The container should be tightly sealed to prevent exposure to moisture and air.
Q2: I've received this compound as a liquid. Is this normal?
Yes, this compound is typically supplied as a liquid at room temperature.
Q3: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides. Contact with these substances can lead to rapid degradation of the compound.
Q4: Can I dissolve this compound in water?
While specific solubility data can vary, the morpholine component suggests some water solubility. However, for preparing stock solutions, it is advisable to use anhydrous organic solvents such as DMSO, ethanol, or DMF. For aqueous experimental buffers, it is recommended to prepare a concentrated stock in an appropriate organic solvent and then dilute it into the aqueous buffer immediately before use.
II. Troubleshooting Guide: Stability in Solution
This section provides in-depth answers to specific problems you may encounter during your experiments, focusing on the causality behind the issues and providing actionable solutions.
Q5: My analytical results show a loss of the parent compound over time in my aqueous buffer (pH 7.4). What is the likely cause?
The most probable cause of degradation in a neutral to slightly basic aqueous buffer is the hydrolysis of the ethyl ester group. Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by reaction with water. This reaction is catalyzed by both acid and base. Even at a neutral pH, this reaction can proceed, and it is generally accelerated at higher temperatures.
The hydrolysis of this compound results in the formation of morpholine-2-carboxylic acid and ethanol.
Q6: I need to perform an experiment in a basic solution. How can I minimize the degradation of this compound?
Working with this compound in basic solutions is challenging due to the high rate of base-catalyzed hydrolysis. If the experimental conditions cannot be changed, consider the following strategies to mitigate degradation:
-
Lower the Temperature: Perform the experiment at the lowest possible temperature to slow down the rate of hydrolysis.
-
Limit Exposure Time: Prepare the solution immediately before use and minimize the time the compound is in the basic buffer.
-
Use a Weaker Base or Lower Concentration: If possible, use the weakest base or lowest pH that is compatible with your experimental design.
-
Consider a Protic Solvent: If your experiment allows, using a protic solvent with a lower water activity may slow down hydrolysis.
Q7: I'm observing multiple unexpected peaks in my chromatogram after my reaction. What could they be?
Beyond the expected hydrolysis product (morpholine-2-carboxylic acid), other degradation products could arise from reactions with other components in your solution or from oxidative degradation, especially if the solution is not deoxygenated. The morpholine ring itself is generally stable but can undergo oxidation under certain conditions.
To identify the unknown peaks, consider using mass spectrometry (LC-MS) to determine their molecular weights, which can provide clues to their structures.
III. Key Degradation Pathway: Ester Hydrolysis
The primary stability issue for this compound in solution is the hydrolysis of the ethyl ester. This reaction can be catalyzed by both acid and base.
Mechanism of Base-Catalyzed Ester Hydrolysis
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester.
-
Tetrahedral Intermediate: This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the ethoxide ion (⁻OCH₂CH₃) departs as the leaving group.
-
Proton Transfer: The ethoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol.
Optimizing reaction parameters for "Ethyl morpholine-2-carboxylate"
Technical Support Center: Ethyl Morpholine-2-carboxylate Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of reaction optimization, helping you troubleshoot common issues and improve the yield and purity of your target compound. The morpholine scaffold is a cornerstone in medicinal chemistry, prized for enhancing solubility and metabolic stability in drug candidates, making mastery of its synthesis a valuable skill.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the this compound scaffold?
There are several established routes, with the choice often depending on the availability of starting materials and the desired stereochemistry. The most common strategies involve the cyclization of a precursor containing both the amine and alcohol functionalities.
-
Cyclization of Amino Alcohols: A prevalent method involves the reaction of a 2-amino alcohol derivative with a two-carbon electrophile containing leaving groups on both ends (e.g., 1,2-dihaloethane or a protected equivalent). The reaction typically proceeds via a double N- and O-alkylation. This is a robust and conceptually straightforward approach.[4]
-
From Serine Derivatives: For stereospecific synthesis, derivatives of amino acids like serine are excellent starting points. For instance, the N-alkylation of ethyl serinate with a suitable two-carbon linker followed by an intramolecular cyclization can provide enantiomerically pure product.
-
Modern Annulation Methods: More recent methods may utilize different synthons. For example, a diastereoselective synthesis has been reported starting from a tosyl-oxazetidine and an α-formyl carboxylate, catalyzed by a base, to yield a morpholine hemiaminal intermediate that can be further elaborated.[1]
Q2: Which reaction parameters are most critical for optimizing the synthesis?
Optimizing any reaction requires a systematic approach. For this compound synthesis, the following parameters are paramount:
-
Choice of Base: The base is crucial for deprotonating the amine and/or alcohol, facilitating nucleophilic attack. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA). For less reactive precursors or to drive the reaction to completion, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, though they can increase side reactions.[3]
-
Solvent Selection: The solvent must dissolve the reactants and intermediates. Polar aprotic solvents like Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are often effective as they can stabilize charged intermediates formed during the reaction.[5][6]
-
Temperature Control: Temperature directly influences the reaction rate. While heating can accelerate the desired cyclization, excessive heat can lead to degradation of starting materials or products and promote side reactions. A screening process to find the optimal temperature is highly recommended.[7]
-
Stoichiometry: The molar ratio of reactants must be carefully controlled. Using a slight excess of one reagent might be beneficial in some cases, but a large excess can complicate purification and lead to byproducts.[8]
Q3: What are the best practices for work-up and purification of this compound?
The purification strategy depends on the scale and the impurities present.
-
Aqueous Work-up: A standard work-up involves quenching the reaction and partitioning the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution removes acidic impurities, while a brine wash removes residual water.[8][9]
-
Column Chromatography: This is the most common method for purifying the crude product. Silica gel is the standard stationary phase, with an eluent system typically composed of a hexane/ethyl acetate gradient.[1]
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method, especially for larger scales.[9]
-
Recrystallization: If the product or a salt derivative is a solid, recrystallization from a suitable solvent system can yield highly pure material.[5][10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
A low yield is one of the most common frustrations in synthesis. The cause can often be traced back to one of several key factors.
-
Possible Cause: Poor Quality of Starting Materials
-
Expert Insight: Impurities in your starting materials, such as the amino alcohol precursor or the alkylating agent, can inhibit the reaction or participate in side reactions. Water is a particularly common inhibitor in reactions requiring anhydrous conditions.[5][11]
-
Solution: Always verify the purity of your starting materials using techniques like NMR or GC-MS. Ensure reagents are dry; use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Possible Cause: Suboptimal Reaction Temperature
-
Expert Insight: Cyclization reactions often have a significant activation energy barrier. If the temperature is too low, the reaction may stall. Conversely, if it's too high, degradation can occur.[7]
-
Solution: Perform small-scale experiments across a temperature range (e.g., room temperature, 50 °C, 80 °C) to identify the optimal condition. Monitor progress by TLC to track the consumption of starting material and the formation of the product.
-
-
Possible Cause: Inappropriate Base or Solvent
-
Expert Insight: The base may not be strong enough to facilitate the reaction, or the solvent may not adequately dissolve the reactants.
-
Solution: If using a mild base like K₂CO₃ yields poor results, consider screening stronger bases. Similarly, test a variety of solvents with different polarities to find one that provides the best outcome.[5]
-
Issue 2: Complex Product Mixture or Multiple Spots on TLC
Observing a multitude of products indicates that side reactions are competing with your desired transformation.
-
Possible Cause: Competing Side Reactions (e.g., intermolecular reactions, elimination)
-
Expert Insight: At higher concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization. The base can also promote unwanted elimination reactions.
-
Solution: Try running the reaction at a lower concentration (high dilution conditions) to favor the intramolecular pathway. Lowering the reaction temperature can also improve selectivity by reducing the rate of side reactions more significantly than the desired reaction.[8]
-
-
Possible Cause: Product Degradation
-
Expert Insight: The target molecule may be unstable under the reaction or work-up conditions (e.g., sensitive to strong base or acid).
-
Solution: Use a milder base or acid during the reaction and work-up. Minimize the reaction time by stopping the reaction as soon as the starting material is consumed (as monitored by TLC).
-
Issue 3: Product Loss During Purification
Losing a significant portion of your product during work-up or chromatography is a common challenge.
-
Possible Cause: Product is Partially Water-Soluble
-
Expert Insight: The amine and ester functionalities in this compound can impart some water solubility, leading to losses during the extraction phase.
-
Solution: Perform multiple extractions (e.g., 3-4 times) with your organic solvent. To decrease the solubility of your product in the aqueous layer, saturate it with sodium chloride (brine) before extraction.[5]
-
-
Possible Cause: Product is Unstable on Silica Gel
-
Expert Insight: The basic nitrogen of the morpholine ring can cause the product to streak or irreversibly adsorb to the acidic silica gel, resulting in poor recovery.
-
Solution: Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, consider using a different stationary phase, such as alumina.[5]
-
Data & Protocols
Table 1: Recommended Starting Points for Reaction Optimization
| Parameter | Recommended Range / Options | Rationale |
| Base | K₂CO₃, Cs₂CO₃, NaH, t-BuOK | Choice depends on the pKa of the N-H and O-H bonds. K₂CO₃ is a good starting point. |
| Solvent | DMF, Acetonitrile, THF, Dioxane | Polar aprotic solvents are generally preferred to dissolve reagents and stabilize intermediates. |
| Temperature | 25 °C to 100 °C | Start at a moderate temperature (e.g., 60 °C) and adjust based on reaction progress.[11] |
| Concentration | 0.05 M to 0.5 M | Higher concentrations can lead to side reactions; lower concentrations may slow the reaction rate. |
| Stoichiometry | 1.0 - 1.2 equivalents of electrophile | A slight excess of the alkylating agent can help drive the reaction to completion. |
Protocol 1: General Procedure for Cyclization to Form this compound
This is a generalized protocol and should be adapted based on your specific starting materials.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add the N-substituted ethyl serinate derivative (1.0 equiv) and anhydrous DMF (to achieve a concentration of ~0.1 M).
-
Base Addition: Add potassium carbonate (2.5 equiv) to the stirred solution.
-
Electrophile Addition: Add 1-bromo-2-chloroethane (1.1 equiv) dropwise to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C. Monitor the progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). The reaction may take 12-24 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizations
Plausible Synthetic Pathway
Caption: A generalized two-step pathway for synthesis.
Troubleshooting Workflow Diagram
References
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Chiral Separation of Ethyl Morpholine-2-Carboxylate
<content_type>
Welcome to the technical support center for the chiral separation of ethyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in resolving the enantiomers of this critical chiral synthon.[1] Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may face during your experiments. Our approach is rooted in explaining the "why" behind each step, ensuring you can make informed decisions in your method development.
I. Understanding the Molecule and the Challenge
This compound is a cyclic amino acid ester.[2][3] Its morpholine ring offers favorable physicochemical properties for drug candidates, but its chirality necessitates robust enantioselective separation methods to isolate the desired stereoisomer.[1][4] The primary challenge in separating enantiomers lies in creating a chiral environment where the two mirror-image molecules interact differently, allowing for their differential retention on a chromatographic column.[4][5]
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the chiral separation of this compound.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent challenge, where the enantiomer peaks are either completely merged or only partially separated.
Root Causes & Systematic Troubleshooting Workflow
Poor resolution is typically a result of an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase, or unfavorable temperature conditions. The following workflow provides a systematic approach to resolving this issue.
Caption: A systematic workflow for troubleshooting poor or no enantiomeric resolution.
Step-by-Step Protocols & Explanations
1. Chiral Stationary Phase (CSP) Selection:
-
Rationale: The CSP is the heart of chiral separation. The selection of a suitable CSP is the most critical factor. For a molecule like this compound, which is a cyclic amino acid ester, polysaccharide-based and Pirkle-type CSPs are excellent starting points.[2][6][7]
-
Protocol: CSP Screening
-
Primary Screening: Begin with polysaccharide-based columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ). These are widely successful for a broad range of compounds.[2][6]
-
Secondary Screening: If polysaccharide columns fail, consider Pirkle-type or brush-type CSPs.[6][8] These are known to be effective for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions.
-
Alternative: Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) can also be effective for amino acid derivatives, particularly in reversed-phase or polar organic modes.[9][10]
-
2. Mobile Phase Optimization:
-
Rationale: The mobile phase composition dictates the interaction strength between the analyte and the CSP. For this compound, which possesses a basic nitrogen atom, the use of additives is often crucial to achieve good peak shape and resolution.[11][12][13]
-
Protocol: Mobile Phase Optimization
-
Solvent Selection: In normal phase mode, a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol) is standard.[10]
-
Alcohol Percentage: Systematically vary the alcohol percentage. Start with a typical 90:10 (v/v) hexane:isopropanol mixture and adjust the alcohol content in 5% increments. Lower alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Additive Introduction: Since this compound is a basic compound, add a basic modifier to the mobile phase.[10][13]
-
Start with 0.1% (v/v) diethylamine (DEA) or triethylamine (TEA). This will interact with acidic sites on the silica surface, reducing peak tailing and improving resolution.[11]
-
If DEA/TEA do not yield satisfactory results, other amines like ethylenediamine (EDA) can sometimes dramatically improve peak shape and resolution.[13]
-
-
3. Temperature Optimization:
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, often leading to better resolution.[11] However, this is not always the case, and higher temperatures can sometimes improve efficiency.[11]
-
Protocol: Temperature Optimization
-
Set an initial column temperature of 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C, 10°C) and analyze the sample at each point.
-
If resolution does not improve, increase the temperature in 5°C increments from the initial setting (e.g., 30°C, 35°C, 40°C).
-
Monitor both resolution and peak shape at each temperature.
-
Issue 2: Peak Tailing
Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front. This can compromise resolution and accurate integration.
Root Causes & Troubleshooting
Peak tailing is often caused by secondary, undesirable interactions between the analyte and the stationary phase, column overload, or extra-column dead volume.[11]
Caption: A workflow for diagnosing and resolving peak tailing issues.
Step-by-Step Protocols & Explanations
1. Address Column Overload:
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Protocol:
-
Prepare a series of sample dilutions (e.g., 1:10, 1:100).
-
Inject the diluted samples. If the peak shape improves significantly, the original sample was overloading the column.
-
2. Optimize Mobile Phase Additives:
-
Rationale: For a basic compound like this compound, interactions with acidic silanol groups on the silica support of the CSP can cause tailing. A basic additive competes for these sites.[11]
-
Protocol:
3. Check Column Health:
-
Rationale: A contaminated or degraded column can lead to poor peak shape.
-
Protocol:
-
Consult the column manufacturer's instructions for recommended washing procedures.
-
For many polysaccharide-based columns, flushing with a stronger solvent like 100% ethanol or isopropanol can remove contaminants.[11][14]
-
If washing does not improve peak shape, the column may be permanently damaged and require replacement.
-
Issue 3: Irreproducible Retention Times and Resolution
Inconsistent results from run to run are a significant problem, indicating a lack of method robustness.
Root Causes & Troubleshooting
This issue often stems from insufficient column equilibration, changes in the mobile phase composition over time, or an unstable system temperature.
1. Ensure Proper Column Equilibration:
-
Rationale: Chiral separations are highly sensitive to the state of the stationary phase.[5] It is crucial that the column is fully equilibrated with the mobile phase before analysis.
-
Protocol:
-
When starting a new method or after changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase.
-
Perform several blank injections followed by injections of your standard until retention times are stable (typically within a 2% RSD).
-
2. Manage Mobile Phase Volatility:
-
Rationale: In normal phase chromatography, mobile phases often contain volatile components like hexane. Evaporation can alter the mobile phase composition, leading to drifting retention times.[15]
-
Protocol:
-
Always use freshly prepared mobile phase for each sequence of runs.
-
Keep mobile phase reservoirs tightly capped to minimize evaporation.
-
3. Control System Temperature:
-
Rationale: As discussed, temperature is a critical parameter. Fluctuations in ambient temperature can affect resolution if a column thermostat is not used.
-
Protocol:
-
Always use a column oven to maintain a constant, controlled temperature.
-
Ensure the laboratory environment has stable temperature control to minimize fluctuations in the HPLC system itself.
-
III. Frequently Asked Questions (FAQs)
Q1: Which chromatographic mode is best for this compound: Normal Phase, Reversed Phase, or SFC?
A1: While possible in other modes, Normal Phase (NP) HPLC is generally the most successful starting point for polysaccharide-based CSPs, which are highly effective for this type of analyte.[10] Supercritical Fluid Chromatography (SFC) is an excellent alternative that often provides faster separations and is considered a greener technique.[16][17][18] SFC can sometimes offer different selectivity compared to HPLC.[19] Reversed-phase (RP) chiral chromatography is also an option with specific columns (e.g., CHIROBIOTIC™ series or immobilized polysaccharide phases), but NP is typically the first choice.[9][10]
Q2: My compound is not soluble in the standard hexane/IPA mobile phase. What should I do?
A2: If solubility is an issue, you can explore the use of immobilized polysaccharide CSPs . Unlike coated CSPs, immobilized phases are robust and compatible with a wider range of solvents, including dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), which can be used to improve sample solubility.[20]
Q3: Can I use a gradient for my chiral separation?
A3: It is generally recommended to use an isocratic method for chiral separations.[5] The reason is that the separation of enantiomers relies on very subtle differences in their interaction with the CSP. A changing mobile phase composition (gradient) can disrupt these delicate equilibria, often leading to a loss of resolution.
Q4: I am considering Gas Chromatography (GC) for this separation. Is it a viable option?
A4: GC can be a powerful technique for chiral separations of volatile and thermally stable compounds.[21] For this compound, it would likely require derivatization to increase its volatility. While feasible, HPLC or SFC with direct injection is often a more straightforward approach, avoiding the extra step and potential complications of derivatization.[22][23]
Q5: What are "ghost peaks" and how can I eliminate them?
A5: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during blank runs.[11] They can originate from impurities in the mobile phase, contamination in the sample solvent, or carryover from previous injections in the autosampler.[11] To troubleshoot, run a blank gradient without an injection. If the peaks are still present, the source is likely the mobile phase or the HPLC system. If not, inject the sample solvent alone to check for contamination.
IV. Summary Data Tables
Table 1: Recommended Starting Conditions for CSP Screening
| Parameter | Normal Phase HPLC | Supercritical Fluid Chromatography (SFC) |
| CSP Type | Polysaccharide (e.g., Chiralpak® IA) | Polysaccharide (e.g., Chiralpak® IA) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | CO₂ / Methanol (80:20, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) in Methanol |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25°C | 40°C |
| Detection | UV at 210-220 nm | UV at 210-220 nm |
Table 2: Influence of Mobile Phase Additives on Peak Shape
| Additive (0.1% v/v) | Analyte Type | Expected Effect on this compound | Rationale |
| Diethylamine (DEA) | Basic | Highly Recommended. Improves peak shape, reduces tailing. | Competes with the basic analyte for active silanol sites on the stationary phase.[11][13] |
| Triethylamine (TEA) | Basic | Good Alternative. Similar to DEA. | Serves the same purpose as DEA, can sometimes offer slightly different selectivity. |
| Trifluoroacetic Acid (TFA) | Acidic | Not Recommended. Will likely worsen peak shape and may cause loss of resolution. | Protonates the basic nitrogen on the morpholine ring, leading to strong, undesirable ionic interactions with the stationary phase.[12] |
V. References
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. --INVALID-LINK--
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. --INVALID-LINK--
-
Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem. --INVALID-LINK--
-
Amino Acid and Peptide Chiral Separations. Sigma-Aldrich. --INVALID-LINK--
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. --INVALID-LINK--
-
A generic screening strategy for chiral separations in supercritical fluid chromatography. AFMPS. --INVALID-LINK--
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate. --INVALID-LINK--
-
Ethyl (2S)-Morpholine-2-carboxylate. Benchchem. --INVALID-LINK--
-
Chiral HPLC Separations. Phenomenex. --INVALID-LINK--
-
Getting Started with Chiral Method Development. Regis Technologies. --INVALID-LINK--
-
CHIRAL STATIONARY PHASES. HPLC. --INVALID-LINK--
-
Chiral mobile phase additives in HPLC enantioseparations. PubMed. --INVALID-LINK--
-
Trouble with chiral separations. Chromatography Today. --INVALID-LINK--
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. --INVALID-LINK--
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. FAGG. --INVALID-LINK--
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. --INVALID-LINK--
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. --INVALID-LINK--
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. --INVALID-LINK--
-
Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. --INVALID-LINK--
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. --INVALID-LINK--
-
Gas chromatographic separation of enantiomers on novel chiral stationary phases. ResearchGate. --INVALID-LINK--
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. MDPI. --INVALID-LINK--
-
Innovations in Chiral Chromatography: Overview of Modern Chiral Stationary Phases. Sigma-Aldrich. --INVALID-LINK--
-
Developing a chiral separation on HPLC in NP. Reddit. --INVALID-LINK--
-
The State of the Art in Chiral Capillary Gas Chromatography. LCGC International. --INVALID-LINK--
-
Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing. --INVALID-LINK--
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. --INVALID-LINK--
-
Chiral Mobile Phase Additives. Alfa Chemistry. --INVALID-LINK--
-
How can I improve my chiral column resolution? ResearchGate. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
Ethyl Thiomorpholine-2-carboxylate. PubChem. --INVALID-LINK--
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. --INVALID-LINK--
-
This compound. Sigma-Aldrich. --INVALID-LINK--
-
Separation of Ethyl indole-2-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. Chemical Communications (RSC Publishing). --INVALID-LINK--
References
- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. mdpi.com [mdpi.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hplc.eu [hplc.eu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. fagg.be [fagg.be]
- 18. selvita.com [selvita.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting "Ethyl morpholine-2-carboxylate" NMR Signal Overlap
Welcome to the technical support center for resolving NMR signal overlap, specifically focusing on the analysis of ethyl morpholine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex ¹H NMR spectra. Here, we will explore the root causes of signal overlap for this molecule and provide a series of systematic troubleshooting strategies, from basic adjustments to advanced NMR techniques.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant overlap in the aliphatic region of my ¹H NMR spectrum for this compound. What are the likely causes?
A1: Signal overlap in the proton NMR of this compound is common and typically arises from the small differences in the chemical environments of the morpholine ring protons. The chair conformation of the morpholine ring leads to axial and equatorial protons that, while chemically distinct, can have very similar chemical shifts.[1][2] The methylene protons of the ethyl ester group can also contribute to this congested region.
Specifically, you are likely observing the complex coupling patterns of the protons on carbons 3, 5, and 6 of the morpholine ring, as well as the methylene protons of the ethyl group, all resonating in a narrow chemical shift range. This is a classic example of how subtle conformational effects in cyclic systems can lead to complex and overlapping spectra.[1][2]
Troubleshooting Guides
Problem 1: My morpholine proton signals are broad and poorly resolved, making coupling analysis impossible.
This is a frequent issue stemming from the conformational dynamics of the morpholine ring and the inherent similarity of the proton environments.
The chemical shift of protons, particularly those near heteroatoms like nitrogen and oxygen, can be highly sensitive to the solvent environment.[3] Changing the NMR solvent can alter the chemical shifts of the overlapping signals, potentially resolving them. Aromatic solvents like deuterated benzene (C₆D₆) or toluene-d8 often induce significant shifts compared to common solvents like deuterated chloroform (CDCl₃) due to anisotropic effects.[4]
Underlying Principle: Solvents can interact with the solute through various mechanisms, including hydrogen bonding and magnetic anisotropy, which alters the local magnetic field experienced by the protons.[3][5] This can lead to differential shifts of proton signals, effectively "un-hiding" overlapping multiplets.
Experimental Protocol: Solvent Study
-
Sample Preparation: Prepare separate, equally concentrated samples of your this compound in a range of deuterated solvents.
-
Solvent Selection: A good starting set includes a non-polar solvent (e.g., C₆D₆), a polar aprotic solvent (e.g., acetone-d₆, DMSO-d₆), and a polar protic solvent (e.g., CD₃OD).[4][6][7]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).
-
Analysis: Compare the spectra to identify the solvent that provides the best signal dispersion in the region of interest.
Data Presentation: Expected Chemical Shift Variations
| Proton Group | Typical Shift in CDCl₃ (ppm) | Expected Shift in C₆D₆ (ppm) | Expected Shift in DMSO-d₆ (ppm) |
| Ethyl -CH₂- | ~4.1-4.2 | Downfield shift | Minimal change |
| Morpholine -CH- (C2) | ~4.4-4.5 | Upfield shift | Minimal change |
| Morpholine -CH₂- (C3, C5, C6) | ~2.5-3.9 | Significant upfield shifts | Potential for better resolution |
Note: These are generalized expectations. Actual shifts will depend on the specific molecular conformation and solvent-solute interactions.
Problem 2: Even after changing solvents, some signals remain overlapped. How can I further resolve these?
When simple solvent changes are insufficient, more advanced techniques are required to either physically separate the signals or to analyze the correlations between them in a higher-dimensional space.
Two-dimensional (2D) NMR techniques can resolve overlapping signals by spreading the information across a second frequency dimension.[8][9][10]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from J-coupled protons, allowing you to trace out spin systems even when the 1D signals are overlapped.[8]
-
TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for complex spin systems, as it shows correlations between all protons within a given spin system, not just those that are directly coupled.[8] This can be advantageous in cases of severe resonance overlapping.[8]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. Since ¹³C spectra are generally better dispersed than ¹H spectra, this can help to resolve overlapping proton signals by identifying their distinct carbon partners.[11]
Workflow for 2D NMR Analysis
Caption: Workflow for resolving signal overlap using 2D NMR.
LSRs are paramagnetic complexes that can coordinate with lone pairs of electrons on heteroatoms (like the nitrogen and oxygen in the morpholine ring).[12][13][14] This coordination induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[13][14]
Underlying Principle: The paramagnetic metal ion in the LSR creates its own magnetic field, which perturbs the local magnetic fields experienced by the protons of the analyte. Protons closer to the site of coordination will experience a larger induced shift. This distance-dependent effect can effectively "spread out" a crowded spectrum.[13][14]
Experimental Protocol: Titration with a Lanthanide Shift Reagent
-
Reagent Selection: A common choice is Eu(fod)₃ or Eu(dpm)₃, which typically induce downfield shifts.[12][14]
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in a dry, non-coordinating solvent like CDCl₃.
-
Incremental Addition: Add a small, known amount of the LSR to the NMR tube.
-
Acquisition and Analysis: Shake the tube to dissolve the LSR and acquire another spectrum. Observe the changes in chemical shifts.
-
Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired signal resolution is achieved. Be aware that excessive amounts of LSR can lead to significant line broadening.[14]
Problem 3: My sample is a racemic mixture, and I suspect the enantiomers are giving rise to overlapping but distinct signals in the presence of a chiral auxiliary.
When dealing with chiral molecules, it may be necessary to resolve the signals of the two enantiomers.
These are chiral molecules that are added to the NMR sample of a racemic mixture.[15][16][17] They interact with the enantiomers of your compound to form diastereomeric complexes.[16][17] Since diastereomers have different physical and chemical properties, they will have distinct NMR spectra, allowing for the resolution of the signals from the two original enantiomers.[16]
Underlying Principle: The CRA or CSA creates a chiral environment that causes the two enantiomers to experience different magnetic shielding, leading to separate signals in the NMR spectrum.[15][16][18]
Experimental Protocol: Using a Chiral Resolving Agent
-
Agent Selection: Choose a CRA that is known to interact with amines or esters. For this compound, a chiral acid like (S)-mandelic acid could be effective.[15]
-
Sample Preparation: Prepare an NMR sample of your racemic compound.
-
Acquire Initial Spectrum: Obtain a baseline ¹H NMR spectrum.
-
Add CRA: Add a molar equivalent of the pure chiral resolving agent to the NMR tube.
-
Acquire Final Spectrum: After mixing, acquire another ¹H NMR spectrum. You should observe a doubling of some or all of the signals, corresponding to the two diastereomeric complexes.
Logical Relationship for Chiral Resolution
Caption: Formation of diastereomers for NMR analysis.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. eurjchem.com [eurjchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 14. chemistnotes.com [chemistnotes.com]
- 15. youtube.com [youtube.com]
- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 17. pharmtech.com [pharmtech.com]
- 18. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of "Ethyl morpholine-2-carboxylate" during reactions
Technical Support Center: Ethyl Morpholine-2-Carboxylate
A Guide to Preventing Degradation in Synthetic Applications
Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that navigating the complexities of synthetic chemistry requires both robust protocols and a deep understanding of molecular stability. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and prevent the degradation of this compound, a valuable building block in modern medicinal chemistry.[1][2] We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your experimental designs.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Question 1: What are the primary modes of degradation for this compound?
Answer: this compound is susceptible to three primary degradation pathways, driven by its constituent functional groups: the ethyl ester, the secondary amine, and the morpholine ring itself.
-
Ester Hydrolysis: The ethyl ester can be cleaved under both acidic and basic conditions to yield morpholine-2-carboxylic acid and ethanol. This is the most common degradation pathway, often initiated by residual water or aqueous reagents.[3]
-
Oxidative Ring-Opening: The morpholine ring, particularly the C-C bond adjacent to the nitrogen and oxygen atoms, can undergo oxidative cleavage. This process is often mediated by strong oxidizing agents, certain metal catalysts, or even visible light in the presence of a photosensitizer.[4][5][6]
-
Reactions at the Secondary Amine: The nitrogen atom is nucleophilic and basic, making it reactive towards electrophiles.[7][8] While often a desired site for functionalization, unintended reactions with acids, alkylating agents, or acylating agents present in a reaction mixture are a form of starting material degradation.
The following diagram provides a high-level overview of these potential degradation routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 3. ester hydrolysis rate: Topics by Science.gov [science.gov]
- 4. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. polybluechem.com [polybluechem.com]
"Ethyl morpholine-2-carboxylate" byproduct identification and removal
Technical Support Center: Ethyl Morpholine-2-carboxylate
Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important chiral synthon. The morpholine ring is a privileged scaffold in drug discovery, and ensuring the purity of its derivatives is paramount for successful downstream applications.[1] This guide provides in-depth, experience-driven answers to frequently encountered issues, focusing on the identification and removal of process-related byproducts.
Section 1: Frequently Asked Questions (FAQs) - Understanding Potential Byproducts
This section addresses the fundamental questions regarding impurity formation during the synthesis of this compound.
Q1: What are the most common synthetic routes and their associated byproducts?
The most common laboratory synthesis involves the cyclization of an N-substituted diethanolamine derivative or the direct reaction between diethanolamine and an appropriate C2-electrophile like ethyl chloroacetate.[2][3] Each route has a characteristic byproduct profile.
-
Route A: Cyclization of Diethanolamine with Ethyl Chloroacetate: This is a direct and common approach. The secondary amine of diethanolamine acts as a nucleophile, displacing the chloride from ethyl chloroacetate, followed by an intramolecular cyclization to form the morpholine ring.[4]
-
Primary Byproducts:
-
N,N-bis(2-hydroxyethyl)glycine ethyl ester: Formed by the initial N-alkylation of diethanolamine with ethyl chloroacetate without subsequent cyclization.
-
Dimerized/Oligomerized Species: Intermolecular reactions can occur, especially at high concentrations or temperatures, leading to linear or cyclic dimers and oligomers.
-
Unreacted Starting Materials: Incomplete reactions will leave diethanolamine and ethyl chloroacetate in the mixture.
-
Over-alkylation Products: Although less common for this specific substrate, reaction at the hydroxyl groups is a theoretical possibility under harsh conditions.
-
-
-
Route B: N-Alkylation of a Pre-formed Morpholine Ring: While less common for this specific molecule, N-alkylation is a key reaction for morpholine derivatives in general.[5][6] If starting with morpholine-2-carboxylic acid, side reactions could involve the nitrogen.
-
Primary Byproducts:
-
N-Alkylated Morpholine-2-carboxylate: If the nitrogen is unprotected, it can compete in alkylation reactions.
-
Ring-Opening Products: Under harsh acidic or basic conditions, particularly at elevated temperatures, the morpholine ring can undergo cleavage.[5]
-
-
Q2: From a mechanistic standpoint, why do these byproducts form?
Byproduct formation is a direct consequence of competing reaction pathways.
-
Incomplete Cyclization: The formation of N,N-bis(2-hydroxyethyl)glycine ethyl ester is a classic example of an interrupted reaction. The initial SN2 reaction between diethanolamine and ethyl chloroacetate occurs readily. However, the subsequent intramolecular cyclization (an O-alkylation) requires specific conditions (e.g., a suitable base, appropriate temperature) to proceed efficiently. If these conditions are not optimal, the intermediate accumulates.
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, the probability of an N-alkylated intermediate reacting with another molecule of diethanolamine (intermolecular) increases, leading to dimers instead of the desired intramolecular cyclization.
-
Thermodynamic vs. Kinetic Control: Reaction temperature can influence the product distribution. Higher temperatures might favor undesired side reactions like elimination or decomposition, which may have a higher activation energy.
Q3: How can I proactively minimize byproduct formation during the synthesis?
Optimizing reaction conditions is key to maximizing the yield of the desired product and minimizing impurities.
-
Control of Stoichiometry: Use a slight excess of the limiting reagent to ensure full conversion of the other starting material, which can simplify purification.
-
Choice of Base and Solvent: For the cyclization of diethanolamine with ethyl chloroacetate, a non-nucleophilic base like potassium carbonate (K₂CO₃) is often used to neutralize the HCl formed without competing in the reaction.[4] The choice of solvent can influence reaction rates and solubility of intermediates.
-
Temperature Control: Maintain the recommended reaction temperature. Running the reaction too hot can lead to decomposition and the formation of "heavies," while too low a temperature may result in an incomplete reaction.[7]
-
High-Dilution Conditions: To favor intramolecular cyclization and minimize dimerization, the reaction can be performed under high-dilution conditions, where the concentration of the reactants is kept low. This is often achieved by the slow addition of one reactant to the other over an extended period.
Section 2: Troubleshooting Guide - Byproduct Identification
This section provides a systematic approach to identifying unknown impurities in your reaction mixture.
Q4: My reaction mixture shows multiple spots on TLC. How do I begin to identify them?
A multi-spot TLC is a common scenario. A logical workflow can help you quickly identify the components.
Diagram 1: Troubleshooting Workflow for TLC Analysis
Caption: A logical workflow for identifying unknown spots on a TLC plate.
-
Run Controls: Always spot your TLC plate with the pure starting materials (diethanolamine, ethyl chloroacetate) alongside your reaction mixture.
-
Co-Spotting: Create a "co-spot" by applying a small spot of your reaction mixture directly on top of a spot of a starting material. If the spot resolves into two distinct spots, they are different compounds. If it remains a single, well-defined spot, it's likely that the starting material is present in your mixture.
-
Staining: Use different visualization techniques. A potassium permanganate (KMnO₄) stain is excellent for visualizing hydroxyl groups (present in diethanolamine and the intermediate) and the secondary amine, which will appear as yellow/brown spots on a purple background. Anisaldehyde or other stains can also be useful.
-
Polarity Assessment: The polarity of the compounds can give clues to their identity.
-
Diethanolamine: Very polar, will have a low Rf.
-
Ethyl Chloroacetate: Less polar, higher Rf.
-
This compound (Product): Intermediate polarity.
-
N,N-bis(2-hydroxyethyl)glycine ethyl ester (Intermediate): Will likely be more polar than the final product due to the free hydroxyl groups.
-
Q5: I've isolated an impurity. What analytical techniques should I use for definitive identification?
A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure elucidation. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful methods for both qualitative and quantitative analysis of morpholine and its derivatives.[8]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. Fragmentation patterns can give clues about the structure. Look for the molecular ion peak (M+) to determine the mass of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structure determination.
-
¹H NMR: Look for characteristic shifts. For example, the protons on the carbon adjacent to the ester will be a quartet around 4.2 ppm, and the methyl group of the ester will be a triplet around 1.3 ppm. Protons on the morpholine ring will appear in the 2.5-4.0 ppm range. The presence of a broad peak exchangeable with D₂O would indicate an -OH or -NH proton.
-
¹³C NMR: Will confirm the number of unique carbons and their chemical environment (e.g., carbonyl carbon of the ester around 170 ppm).
-
-
Infrared (IR) Spectroscopy: Useful for identifying functional groups. Look for a strong carbonyl (C=O) stretch around 1730-1750 cm⁻¹ for the ester. A broad peak around 3300-3500 cm⁻¹ would indicate the presence of O-H or N-H bonds.
Table 1: Expected Analytical Signatures of Product and Key Byproduct
| Compound | Molecular Weight | Key ¹H NMR Signals (approx. ppm, CDCl₃) | Key IR Bands (cm⁻¹) |
| This compound | 159.18 g/mol [1] | 4.2 (q, 2H, -OCH₂CH₃), 3.5-4.0 (m, ring CH₂-O), 2.7-3.2 (m, ring CH₂-N), 1.3 (t, 3H, -OCH₂CH₃) | ~1735 (C=O, ester), ~1100 (C-O-C, ether) |
| N,N-bis(2-hydroxyethyl)glycine ethyl ester | 191.21 g/mol | 4.2 (q, 2H, -OCH₂CH₃), 3.6 (t, 4H, -CH₂OH), 2.8 (t, 4H, -NCH₂-), 1.3 (t, 3H, -OCH₂CH₃), Broad OH peak | ~3400 (br, O-H), ~1730 (C=O, ester) |
Section 3: Protocols - Byproduct Removal and Purification
Once byproducts have been identified, the next step is their removal. The choice of method depends on the physical and chemical properties of the impurities.
Q6: How can I remove unreacted diethanolamine and other polar impurities?
-
Aqueous Wash / Liquid-Liquid Extraction: This is the first and simplest step.
-
Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). Diethanolamine, being basic, will be protonated and move into the aqueous layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.
-
Wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Q7: The main byproduct has a similar polarity to my product. What are my options?
When simple extraction fails, chromatography or distillation are the preferred methods.
-
Protocol 1: Flash Column Chromatography This method separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase Selection: Silica gel is the standard choice for compounds of this polarity.
-
Mobile Phase Selection: Start with a solvent system determined by TLC analysis. A common system is a gradient of ethyl acetate in hexanes or petroleum ether. For example, start with 10% ethyl acetate/hexanes and gradually increase the polarity to 30-50% ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, low-polarity mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
-
Protocol 2: Fractional Distillation (for thermally stable, liquid products) This method separates liquids with different boiling points. It is effective if the boiling points of the product and byproduct differ by at least 25 °C.
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux), a condenser, and a receiving flask. Ensure all joints are properly sealed.
-
Vacuum Application: Connect the apparatus to a vacuum pump to reduce the boiling points and prevent thermal decomposition.
-
Heating: Gently heat the distillation flask using a heating mantle. Use boiling chips or a magnetic stirrer to ensure smooth boiling.
-
Fraction Collection: Slowly increase the temperature. Collect and discard the initial fraction (forerun), which contains low-boiling impurities.
-
Product Collection: Carefully monitor the temperature at the head of the column. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of your product at that pressure.
-
Termination: Stop the distillation before the flask runs dry to avoid the concentration of potentially unstable residues.
-
Q8: Can I use recrystallization or salt formation for final purification?
Yes, these can be highly effective techniques, particularly for removing trace impurities to achieve high purity.
-
Recrystallization: This is only viable if your this compound is a solid at room temperature or can be induced to crystallize. The crude solid is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is cooled slowly. The desired compound should crystallize out, leaving impurities behind in the solvent.
-
Salt Formation and Recrystallization: This is an excellent method for purifying amines.[9]
-
Dissolve the crude product (which is basic) in a suitable solvent like ethyl acetate.
-
Slowly add a solution of a carboxylic acid (e.g., acetic acid or propionic acid) or hydrochloric acid in an organic solvent.[9]
-
The corresponding carboxylate or hydrochloride salt of the morpholine derivative will precipitate.
-
The salt can be collected by filtration and often recrystallized to a very high purity.
-
To recover the free base, the purified salt is dissolved in water and a base (e.g., NaOH or K₂CO₃) is added to neutralize the acid. The pure product is then extracted with an organic solvent.
-
Diagram 2: Purification Strategy Flowchart
Caption: A decision-making flowchart for purifying crude this compound.
References
- 1. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 9. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to Synthetic Strategy: Ethyl Morpholine-2-carboxylate vs. Alternative Morpholine Scaffolds
Introduction: The Privileged Status of the Morpholine Scaffold
In the landscape of medicinal chemistry, the morpholine ring stands out as a "privileged structure."[1] This six-membered heterocycle, containing both an amine and an ether, is a recurring motif in a vast number of approved drugs and clinical candidates.[2] Its prevalence is not coincidental; the morpholine moiety often imparts favorable physicochemical properties to a molecule, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1] Furthermore, it can serve as a versatile scaffold for building complex molecular architectures or act as a key interacting element with biological targets.[1][2]
However, the strategic choice of which morpholine derivative to employ as a synthetic building block is a critical decision that can profoundly impact a research program's trajectory. This guide provides an in-depth comparison of Ethyl Morpholine-2-carboxylate, a C-2 substituted chiral building block, against other common morpholine derivatives. We will explore the causality behind different synthetic choices, present comparative experimental data, and provide detailed protocols to empower researchers in drug discovery and development.
Section 1: The Strategic Value of this compound
Ethyl (S)-morpholine-2-carboxylate is more than just a morpholine derivative; it is a versatile chiral building block that offers precise control over stereochemistry and a functional handle for extensive synthetic elaboration. The substitution at the C-2 position, adjacent to the ring oxygen, provides a distinct spatial vector for substituents compared to the more common N-substituted analogs.
The true synthetic power of this reagent lies in the dual functionality it presents:
-
A Defined Stereocenter: Access to enantiomerically pure forms, such as (S)-Ethyl morpholine-2-carboxylate, is crucial for creating stereospecific interactions with chiral biological targets like enzymes and receptors.[3]
-
A Versatile Ester Handle: The ethyl ester group is readily transformed into a wide array of other functional groups. It can be hydrolyzed to the corresponding carboxylic acid, converted to amides via aminolysis, or reduced to a primary alcohol, opening up diverse synthetic pathways.
This strategic combination allows for the introduction of the morpholine scaffold while simultaneously providing a reactive site for further molecular elaboration, making it an ideal starting point for building libraries of complex molecules.
Synthetic Workflow: From Precursor to Product
A robust and operationally simple pathway to enantiopure this compound proceeds via its N-Boc protected carboxylic acid precursor, which can be synthesized from readily available chiral starting materials.
Caption: Synthesis of Ethyl (S)-morpholine-2-carboxylate.
Section 2: A Comparative Analysis of Morpholine Derivatives in Synthesis
The choice of a morpholine building block should be dictated by the intended role of the morpholine moiety in the final molecule. Here, we compare this compound with three other common classes of derivatives.
Alternative 1: N-Substituted Morpholines
N-substituted morpholines are arguably the most common class, typically synthesized via direct N-alkylation of morpholine or reductive amination.[4][5]
-
Synthetic Role & Causality: The primary function of an N-substituted morpholine is often to act as a pharmacokinetic modulator . The nitrogen atom is the most basic site, and its substitution directly impacts the molecule's pKa, lipophilicity, and metabolic stability. By appending a morpholine via its nitrogen, chemists can often improve a compound's solubility and reduce its clearance rate without drastically altering the core pharmacophore's interaction with the target. This strategy is synthetically straightforward, making it a go-to choice for late-stage diversification or lead optimization.
-
Comparison to C-2 Substitution: While N-alkylation is synthetically simpler, it offers less three-dimensional diversity compared to C-2 substitution. The substituent at C-2 projects into a different spatial region, making it more suitable for functioning as part of the core binding motif (pharmacophore) rather than just a solubility tag.
Alternative 2: C-3 Substituted Morpholines
Substitution at the C-3 position, adjacent to the nitrogen, presents a different set of synthetic challenges and opportunities.
-
Synthetic Role & Causality: C-3 substituted morpholines provide a stereocenter directly adjacent to the basic nitrogen atom. This can be synthetically accessed through methods like asymmetric transfer hydrogenation of aminoalkyne substrates.[6] This substitution pattern is ideal when a chiral element is desired in close proximity to a group that will be protonated at physiological pH, potentially influencing salt-bridge interactions with a biological target.
-
Comparison to C-2 Substitution: The synthesis of C-3 morpholines often involves different catalytic systems than C-2 analogs.[6][7] While both provide a chiral center, the electronic environment differs significantly. The C-2 position is influenced by the electron-withdrawing oxygen, whereas the C-3 position is adjacent to the nitrogen, affecting the reactivity and properties of substituents at these positions.
Alternative 3: Morpholine-2,5-diones
These derivatives are cyclic depsipeptides, containing both amide and ester linkages within the ring.
-
Synthetic Role & Causality: Morpholine-2,5-diones are typically synthesized from α-amino acids via a two-step process: N-acylation with an α-haloacetyl halide, followed by base-mediated intramolecular cyclization.[8] Their primary application is not as scaffolds for small molecule drugs, but as monomers for the ring-opening polymerization to produce biodegradable polydepsipeptides, which have applications in drug delivery and tissue engineering.[8]
-
Comparison to C-2 Substitution: This class represents a fundamental departure in application. While this compound is a building block for creating discrete, stable small molecules, morpholine-2,5-diones are precursors to polymeric materials. The synthetic logic is therefore entirely different, focusing on creating a monomer suitable for polymerization rather than a scaffold for further functionalization.
Caption: Functional roles of different morpholine derivatives.
Section 3: Data-Driven Comparison and Experimental Protocols
The choice of synthetic route depends heavily on factors like yield, stereocontrol, and operational simplicity. The following table summarizes these aspects for the discussed morpholine classes.
Table 1: Comparative Summary of Synthetic Routes
| Derivative Class | Common Starting Materials | Key Steps | Typical Yields | Stereocontrol | Key Advantage |
| C-2 Substituted | Dehydromorpholines, Epichlorohydrin | Asymmetric Hydrogenation, Multi-step cyclization | 80-99%[7][9] | Excellent (up to 99% ee)[7][9] | Access to key chiral pharmacophore. |
| N-Substituted | Morpholine, Aldehydes | N-Alkylation, Reductive Amination | 70-95%[4] | Not applicable (achiral sub.) | High yield, operational simplicity. |
| C-3 Substituted | Aminoalkynes | Hydroamination, Asymmetric Transfer Hydrogenation | Good to Excellent[6] | Excellent[6] | Different vector for chiral group. |
| Morpholine-2,5-dione | α-Amino acids, Chloroacetyl chloride | N-Acylation, Intramolecular Cyclization | 50-75% (overall)[8] | Inherited from amino acid | Access to biodegradable polymers. |
Detailed Experimental Protocols
The following protocols are provided as self-validating systems, grounded in authoritative literature, to guide experimental design.
Protocol 1: Synthesis of (S)-N-Boc-morpholine-2-carboxylic acid[10]
This procedure provides the key precursor to this compound without the need for chromatography.
-
Causality: This multi-step, one-pot synthesis from (S)-epichlorohydrin leverages a chiral pool starting material to establish the desired stereocenter early and efficiently. The Boc-protecting group is crucial for directing reactivity and preventing side reactions at the nitrogen atom during subsequent steps.
-
Materials: (S)-epichlorohydrin, N-Boc-2-aminoethanol, Sodium hydride (NaH), THF.
-
Step-by-Step Methodology:
-
To a solution of N-Boc-2-aminoethanol in anhydrous THF at 0 °C, add NaH portion-wise and stir for 30 minutes to form the alkoxide.
-
Add (S)-epichlorohydrin dropwise to the solution at 0 °C and then allow the reaction to warm to room temperature and stir overnight. This forms the N-Boc-2-hydroxymethylmorpholine intermediate via intramolecular cyclization.
-
Cool the reaction mixture and perform an oxidative workup (e.g., using TEMPO/bleach or other suitable oxidation methods) to convert the primary alcohol to the carboxylic acid.
-
Perform an aqueous workup, acidifying the aqueous layer to precipitate the product.
-
Filter, wash with cold water, and dry the solid product under vacuum to yield (S)-N-Boc-morpholine-2-carboxylic acid.
-
Protocol 2: Esterification to Ethyl (S)-Morpholine-2-carboxylate[11]
This protocol details the conversion of the carboxylic acid to its corresponding ethyl ester.
-
Causality: The use of dicyclohexylcarbodiimide (DCC) as a coupling agent activates the carboxylic acid, while 4-dimethylaminopyridine (DMAP) serves as a highly effective nucleophilic catalyst to facilitate the esterification under mild conditions.[10]
-
Materials: (S)-N-Boc-morpholine-2-carboxylic acid, Anhydrous ethanol, DCC, DMAP (catalytic), Dichloromethane (DCM).
-
Step-by-Step Methodology:
-
Dissolve (S)-N-Boc-morpholine-2-carboxylic acid in anhydrous DCM.
-
Add anhydrous ethanol (approx. 1.5 equivalents) and a catalytic amount of DMAP (approx. 0.1 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Remove the ice bath and stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, filter off the DCU precipitate and wash it with DCM.
-
Concentrate the filtrate under reduced pressure. The crude product can then be purified by silica gel chromatography to yield the N-Boc protected ethyl ester.
-
The Boc group can be removed under standard acidic conditions (e.g., TFA in DCM) to afford the final product, Ethyl (S)-morpholine-2-carboxylate.
-
Protocol 3: Asymmetric Hydrogenation for a C-2 Substituted Morpholine[7]
This protocol represents a state-of-the-art method for accessing chiral C-2 substituted morpholines with high enantioselectivity.
-
Causality: This reaction relies on a chiral rhodium catalyst. The bisphosphine ligand (e.g., SKP) bears a large bite angle, creating a specific chiral pocket that forces the dehydromorpholine substrate to coordinate in a way that directs hydrogen addition to one specific face of the double bond, resulting in high enantiomeric excess (ee).[7][9]
-
Materials: 2-Aryl-dehydromorpholine substrate, [Rh(COD)₂]SbF₆, (R,R,R)-SKP ligand, Dichloromethane (DCM), Hydrogen gas.
-
Step-by-Step Methodology:
-
In an inert atmosphere glovebox, charge a Schlenk tube with the Rhodium precursor (1 mol%) and the chiral SKP ligand (1.05 mol%) in anhydrous DCM. Stir for 30 minutes to form the active catalyst.
-
In a separate vial, dissolve the 2-substituted dehydromorpholine substrate (1.0 equivalent) in anhydrous DCM.
-
Transfer the substrate solution to the catalyst solution.
-
Place the mixture in a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times.
-
Pressurize the autoclave to 30 atm of H₂ and stir the reaction at room temperature for 24 hours.
-
Carefully release the pressure and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the chiral 2-substituted morpholine. The enantiomeric excess can be determined by HPLC using a chiral stationary phase.
-
Conclusion
The synthetic utility of the morpholine scaffold is vast, but unlocking its full potential requires a nuanced understanding of the available building blocks. This compound stands out as a premier chiral building block for applications where the morpholine ring is integral to the pharmacophore and requires specific stereochemistry for biological activity. Its C-2 ester provides a reliable handle for diversification, enabling the construction of complex and potent molecules.
In contrast, N-substituted morpholines offer a rapid and efficient means to modulate physicochemical properties, making them ideal for lead optimization. C-3 substituted derivatives provide an alternative chiral vector, while morpholine-2,5-diones serve a distinct purpose as precursors to advanced biomaterials. By understanding the causality behind these synthetic choices and leveraging the detailed protocols provided, researchers can make more informed and strategic decisions, accelerating the journey from chemical synthesis to impactful drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Biological Activity of Ethyl Morpholine-2-carboxylate Enantiomers
Executive Summary
The Imperative of Chirality in Drug Design
Chirality, the property of "handedness," is a fundamental concept in drug development. Chiral molecules exist as enantiomers—non-superimposable mirror images that often exhibit profoundly different interactions with the inherently chiral environment of the human body, such as enzymes and receptors.[3] One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while its counterpart, the distomer, could be less active, inactive, or even contribute to undesirable side effects.[3][4] The tragic case of thalidomide, where one enantiomer was therapeutic and the other teratogenic, remains a stark reminder of the importance of studying enantiomers separately.[5]
The prevailing theory explaining this stereoselectivity is the Easson-Stedman hypothesis, which posits that a more potent enantiomer engages with its biological target through a minimum of three points of interaction. Its mirror image, unable to achieve this precise three-point fit, will exhibit a weaker or different biological response.
Caption: Easson-Stedman three-point attachment model.
The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules to improve physicochemical properties and confer a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects.[6][7] Ethyl (2S)-morpholine-2-carboxylate, specifically, is documented as a valuable chiral building block for synthesizing compounds active in the central nervous system (CNS), highlighting its potential to enhance blood-brain barrier permeability.[8][9] This established role provides a logical starting point for our investigation.
Proposed Experimental Framework for Comparative Analysis
Given the lack of direct comparative data, a systematic evaluation is required. The following workflow is designed to provide a comprehensive comparison of the biological activities of (S)- and (R)-Ethyl morpholine-2-carboxylate.
Caption: Proposed experimental workflow for comparison.
Rationale for Target Selection: Cannabinoid Receptor 2 (CB2)
The morpholine moiety is a key feature in many CNS-active compounds.[9] Notably, derivatives containing N-ethyl morpholine have been successfully designed as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[10] The CB2 receptor is a compelling target as it is primarily expressed in immune cells and is implicated in modulating inflammation and neuropathic pain, with minimal psychotropic effects associated with CB1 activation.[10] Therefore, we hypothesize that the enantiomers of Ethyl morpholine-2-carboxylate may act as modulators of the CB2 receptor.
Caption: Simplified CB2 receptor signaling pathway.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CB2 Receptor Affinity
This experiment determines the binding affinity (Ki) of each enantiomer to the human CB2 receptor, quantifying how tightly each molecule binds to the target.
-
Objective: To determine the equilibrium dissociation constant (Ki) for (R)- and (S)-Ethyl morpholine-2-carboxylate.
-
Materials:
-
Membranes from HEK293 cells stably expressing human CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Non-specific binding control: WIN 55,212-2 (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Test Compounds: (R)- and (S)-enantiomers (10 mM stock in DMSO, serially diluted).
-
-
Methodology:
-
Incubate cell membranes (10-20 µg protein) with a fixed concentration of [³H]CP-55,940 (e.g., 0.5 nM) and varying concentrations of the test enantiomer (10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, a parallel set of tubes containing 10 µM WIN 55,212-2 is used.
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold assay buffer.
-
Measure radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert IC₅₀ to Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for CB2 Agonist/Antagonist Activity
This assay measures the functional consequence of receptor binding—specifically, the inhibition of cyclic AMP (cAMP) production, which is the hallmark of Gi-coupled receptor activation.[10]
-
Objective: To determine the potency (EC₅₀) and efficacy of each enantiomer as a CB2 receptor agonist or antagonist.
-
Materials:
-
CHO-K1 cells stably expressing human CB2 receptors.
-
Assay Medium: Serum-free medium containing 500 µM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
-
Methodology (Agonist Mode):
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test enantiomers for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM) to induce cAMP production.
-
Incubate for another 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.
-
Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound to determine the EC₅₀ (potency) and Emax (efficacy).
-
-
Causality Check (Antagonist Mode): To determine if an inactive compound is a neutral antagonist, pre-incubate the cells with it before adding a known CB2 agonist (e.g., CP-55,940) and measure the rightward shift in the agonist's dose-response curve.
Protocol 3: Anti-Inflammatory Cellular Assay
This experiment assesses the downstream physiological effect of CB2 receptor activation by measuring the suppression of pro-inflammatory cytokine release.[10]
-
Objective: To compare the ability of the enantiomers to inhibit lipopolysaccharide (LPS)-induced TNF-α release in a macrophage cell line.
-
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS) from E. coli.
-
TNF-α ELISA kit.
-
-
Methodology:
-
Plate RAW 264.7 cells and allow them to adhere.
-
Pre-treat the cells with varying concentrations of each enantiomer for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of TNF-α production for each concentration and determine the IC₅₀ value for each enantiomer.
-
Data Presentation and Interpretation
The data generated from these experiments should be summarized in clear, comparative tables. Below is a hypothetical but plausible set of results that illustrates potential stereoselectivity.
Table 1: Hypothetical In Vitro Pharmacology at the Human CB2 Receptor
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Max Efficacy (% Inhibition of cAMP) |
| (S)-Ethyl morpholine-2-carboxylate | 15.2 ± 2.1 | 45.8 ± 5.5 | 95% |
| (R)-Ethyl morpholine-2-carboxylate | 875.3 ± 98.6 | > 10,000 | < 10% |
| Control Agonist (CP-55,940) | 1.8 ± 0.3 | 5.1 ± 0.9 | 100% |
Table 2: Hypothetical Anti-Inflammatory Activity
| Compound | Inhibition of LPS-Induced TNF-α Release (IC₅₀, nM) |
| (S)-Ethyl morpholine-2-carboxylate | 120.5 ± 15.3 |
| (R)-Ethyl morpholine-2-carboxylate | > 10,000 |
Interpretation: In this hypothetical scenario, the data clearly demonstrates significant stereoselectivity. The (S)-enantiomer is the eutomer, showing high affinity and potent full agonism at the CB2 receptor, which translates into effective anti-inflammatory activity in a cellular context. The (R)-enantiomer is the distomer, with over 50-fold weaker binding affinity and negligible functional activity. This profile strongly suggests that the (S)-enantiomer is the pharmacologically active agent and warrants further investigation as a potential therapeutic.
Conclusion
While the morpholine scaffold is a well-established pharmacophore, the specific biological activities of the enantiomers of this compound remain to be publicly defined. This guide provides the necessary scientific rationale and a robust, step-by-step experimental strategy to comprehensively compare their pharmacological profiles. By employing a systematic approach of binding, functional, and cellular assays, researchers can elucidate the stereoselective effects of these molecules, identify the eutomer, and make data-driven decisions in the drug discovery and development process. The principles of chirality are not an academic curiosity but a practical necessity, and their rigorous application is paramount to developing safer and more effective medicines.
References
- 1. ijprems.com [ijprems.com]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chiral drugs - Wikipedia [en.wikipedia.org]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl (2S)-Morpholine-2-carboxylate [benchchem.com]
- 9. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole compounds with N-ethyl morpholine moieties as CB2 receptor agonists for anti-inflammatory management of pain: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Unseen: A Comparative Guide to the Structural Elucidation of Ethyl Morpholine-2-Carboxylate Derivatives
A Senior Application Scientist's Perspective on Ensuring Absolute Stereochemistry and Conformation in Drug Discovery
In the landscape of modern drug discovery, the morpholine scaffold is a cornerstone, prized for its ability to improve the physicochemical properties of lead compounds.[1][2] Ethyl morpholine-2-carboxylate and its derivatives are particularly valuable chiral building blocks in the synthesis of a wide array of therapeutic agents, from anticancer to antibacterial drugs.[1][3] However, the therapeutic efficacy and safety of these molecules are intrinsically linked to their precise three-dimensional structure. Unambiguous determination of stereochemistry and conformation is not merely a characterization step but a critical gateway to understanding biological activity and ensuring the integrity of downstream research.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers in selecting the most appropriate method for their specific needs.
The Gold Standard: Unambiguous Structure Determination by Single-Crystal X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the absolute structure of small molecules. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional map of electron density, revealing the exact arrangement of atoms in space.[4][5] This technique provides unparalleled accuracy in determining bond lengths, bond angles, and, most critically for chiral molecules like this compound derivatives, the absolute stereochemistry.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized compound to a fully validated crystal structure is a meticulous process. Here, we outline the key steps and the rationale behind them.
1. Crystal Growth: The Art and Science of Inducing Order
The prerequisite for any X-ray crystallography experiment is a high-quality single crystal. This often proves to be the most challenging step. The goal is to encourage the molecules to slowly arrange themselves into a highly ordered, repeating lattice.
Experimental Protocol:
-
Solvent Selection: Begin by screening a variety of solvents with differing polarities. A good starting point is a solvent in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration, promoting crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. This vial is then placed in a larger, sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, inducing crystallization.
-
Temperature Gradient: Slowly cooling a saturated solution can also yield high-quality crystals.
Causality behind the Choices: The slow and controlled change in conditions (concentration or temperature) is crucial to allow molecules sufficient time to orient themselves into a thermodynamically stable crystal lattice, minimizing defects and twinning.
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The diffracted X-rays are captured by a detector.
Experimental Protocol:
-
Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process.
-
Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.
Causality behind the Choices: Collecting data from multiple orientations is essential to capture a complete three-dimensional representation of the diffraction pattern, which is necessary to reconstruct the electron density map.
3. Structure Solution and Refinement: From Data to a 3D Model
The processed diffraction data is used to solve the "phase problem" and generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.
Experimental Protocol:
-
Structure Solution: Computational methods are used to determine the phases of the diffracted X-rays and generate an initial electron density map.
-
Model Building: Atoms are placed into the electron density map to build an initial molecular model.
-
Refinement: The positions and thermal parameters of the atoms are adjusted to improve the agreement between the calculated and observed diffraction data.
Causality behind the Choices: The refinement process is an iterative optimization that minimizes the difference between the experimental data and the theoretical diffraction pattern calculated from the atomic model, resulting in a highly accurate and precise final structure.
Diagram of the X-ray Crystallography Workflow
Caption: A streamlined workflow for single-crystal X-ray crystallography.
A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the most definitive structural information, other techniques are often employed due to their accessibility and complementary nature. Here, we compare X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Feature | X-ray Crystallography | NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) | Mass Spectrometry (MS) |
| Primary Information | 3D atomic coordinates, absolute stereochemistry, bond lengths/angles | Connectivity, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition |
| Sample Requirements | High-quality single crystal | Soluble sample (mg quantities) | Small sample quantity (µg to ng) |
| Resolution | Atomic (<1 Å) | Lower, inferred from through-bond and through-space correlations | Not applicable for 3D structure |
| Stereochemistry | Absolute | Relative (can infer absolute with chiral auxiliaries) | Generally not determined |
| Conformational Analysis | Solid-state conformation | Solution-state dynamics and conformation | Not applicable |
| Throughput | Lower (crystal growth can be a bottleneck) | Higher | Highest |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Complement
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution.[5][6] For this compound derivatives, ¹H and ¹³C NMR provide information about the chemical environment of each atom, while 2D techniques like COSY and HSQC reveal through-bond connectivity. Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity, aiding in the determination of relative stereochemistry.[6]
When to Choose NMR:
-
When a single crystal cannot be obtained.
-
To study the conformational dynamics of the molecule in solution.
-
As a primary tool for confirming the successful synthesis and purity of the compound.
However, it is crucial to recognize that NMR alone typically cannot establish the absolute stereochemistry of a chiral center without the use of chiral derivatizing agents or resolving agents.
Mass Spectrometry (MS): The First Line of Confirmation
Mass spectrometry is a rapid and highly sensitive technique that provides the exact molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
When to Choose MS:
-
For rapid confirmation of the molecular weight of the synthesized product.
-
To verify the elemental composition.
-
As a high-throughput screening tool in combinatorial chemistry.
It is important to note that MS provides no information about the three-dimensional arrangement of atoms.
Decision Tree for Structural Validation
Caption: A decision-making guide for selecting the appropriate structural validation technique.
Conclusion: An Integrated Approach for Unquestionable Structural Integrity
For this compound derivatives, where subtle changes in stereochemistry can have profound effects on biological activity, relying on a single analytical technique can be a risky proposition. While X-ray crystallography provides the ultimate, unambiguous structural proof, an integrated approach leveraging the strengths of multiple techniques ensures the highest level of scientific rigor.
A typical workflow in our laboratories involves initial confirmation of synthesis and purity by NMR and MS. For all novel chiral derivatives, particularly those destined for preclinical or clinical development, single-crystal X-ray crystallography is considered a mandatory step to unequivocally establish the absolute stereochemistry and solid-state conformation. This multi-faceted approach not only validates the structure of the molecule in hand but also provides a solid foundation for structure-activity relationship (SAR) studies and further drug development efforts.
References
A Senior Application Scientist's Comparative Guide to Ethyl Morpholine-2-Carboxylate Based Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold and the Promise of Ethyl Morpholine-2-Carboxylate
The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved drugs and biologically active molecules.[1][2] Its inherent physicochemical properties—a weak basicity conferred by the nitrogen atom and the hydrogen bond accepting capacity of the ether oxygen—often impart favorable pharmacokinetic characteristics to drug candidates, such as improved aqueous solubility and metabolic stability.[3][4] Within this versatile class of compounds, this compound and its derivatives represent a promising starting point for the development of novel therapeutics across various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[4][5]
This guide provides a comparative analysis of the efficacy of this compound based compounds, juxtaposing them with relevant bioisosteric replacements and alternative scaffolds. We will delve into the available experimental data, provide detailed protocols for key efficacy-determining assays, and offer insights into the structure-activity relationships (SAR) that govern their biological function.
Comparative Efficacy Analysis: this compound Derivatives vs. Alternatives
A critical aspect of drug design is understanding how subtle structural modifications can impact biological activity. Bioisosteric replacement—the substitution of one atom or group of atoms for another with similar physical or chemical properties—is a powerful strategy to optimize lead compounds.[6] Here, we compare this compound derivatives with their thiomorpholine, piperidine, and oxazepane bioisosteres.
Physicochemical Properties of Core Scaffolds
The choice of a heterocyclic scaffold significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the general physicochemical differences between the morpholine, thiomorpholine, piperidine, and oxazepane rings.
| Property | Morpholine | Thiomorpholine | Piperidine | 1,4-Oxazepane | Rationale for Difference |
| Lipophilicity (logP) | Lower | Higher | Lower | Higher | The sulfur atom in thiomorpholine and the additional methylene group in oxazepane increase lipophilicity compared to the oxygen in morpholine. Piperidine, lacking the heteroatom at position 1, generally has lower lipophilicity. |
| Aqueous Solubility | Good | Lower | Good | Lower | Increased lipophilicity generally leads to decreased aqueous solubility. |
| pKa of Ring Nitrogen | ~8.4 | ~7.8 | ~11.2 | ~8.8 | The electron-withdrawing effect of the oxygen/sulfur atom in morpholine and thiomorpholine lowers the pKa compared to piperidine, making them less basic. The larger ring size of oxazepane slightly increases the pKa compared to morpholine. |
| Hydrogen Bond Acceptors | 1 (Oxygen) | 0 | 0 | 1 (Oxygen) | The oxygen atom in morpholine and oxazepane can act as a hydrogen bond acceptor, a key interaction in many biological systems. |
Anticancer Activity: A Case Study in A549 and MCF-7 Cell Lines
While direct comparative studies on this compound and its immediate bioisosteres are limited, we can draw valuable insights from studies on more complex derivatives. For instance, a series of morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against human lung carcinoma (A549) and breast adenocarcinoma (MCF-7) cell lines.[7][8][9]
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Morpholine-substituted quinazolines (e.g., AK-10) | A549 | 8.55 ± 0.67 | [7] |
| MCF-7 | 3.15 ± 0.23 | [7] | |
| Benzomorpholine derivatives (e.g., 6y) | A549 | 1.1 | [10] |
| NCI-H1975 | 1.1 | [10] | |
| Morpholine-substituted tetrahydroquinolines (e.g., 10e) | A549 | 0.033 ± 0.003 | [11] |
| MCF-7 | 0.58 ± 0.11 | [11] |
These findings highlight the potential of the morpholine scaffold in the design of potent anticancer agents. The variations in IC50 values underscore the importance of the substituents on the morpholine ring and the overall molecular framework in determining cytotoxic efficacy.
Antimicrobial Activity: Targeting Bacterial Pathogens
Morpholine derivatives have also been explored for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values of some morpholine-containing compounds against common bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Schiff bases of 4-(4-aminophenyl)-morpholine | S. aureus | 25 | [12] |
| E. coli | 29 | [12] | |
| Novel morpholine derivatives | S. aureus | - | [13] |
| E. coli | - | [13] |
Experimental Protocols for Efficacy Evaluation
To ensure the scientific rigor of our comparisons, we provide detailed, step-by-step methodologies for key in vitro assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17][18]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and their bioisosteres) in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Following incubation, carefully remove the medium and add 100 µL of fresh serum-free medium containing 0.5 mg/mL MTT to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
PI3K Enzyme Inhibition Assay
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a key therapeutic target. [4][19]The following is a general protocol for an in vitro PI3K enzyme inhibition assay.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by a specific PI3K isoform (e.g., PI3Kα, PI3Kβ, PI3Kδ, or PI3Kγ). The amount of PIP3 produced is then quantified, often using a competitive ELISA or a luminescence-based method. [1][2][20] Protocol (based on a competitive ELISA format): [20]
-
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the recombinant PI3K enzyme and its substrate, PIP2, in kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the test compounds, the PI3K enzyme, and initiate the reaction by adding ATP. Incubate for a specific time (e.g., 60 minutes) at room temperature to allow for the phosphorylation of PIP2.
-
Stopping the Reaction: Stop the kinase reaction by adding a solution containing EDTA.
-
Detection: Transfer the reaction mixture to a plate pre-coated with a PIP3-binding protein. Add a biotinylated PIP3 probe, which will compete with the PIP3 produced in the reaction for binding to the coated protein.
-
Signal Generation: Add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate (e.g., TMB). The intensity of the color is inversely proportional to the amount of PIP3 produced in the initial reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of PI3K inhibition for each compound concentration and determine the IC50 value.
PI3K Signaling Pathway and Inhibition
Caption: Simplified PI3K signaling pathway and the point of inhibition.
Pharmacokinetic and Toxicological Considerations
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a starting point for the development of novel therapeutics. The available data, primarily on more complex morpholine derivatives, demonstrates its potential in anticancer and antimicrobial applications. However, to fully realize the potential of this scaffold and its bioisosteric analogs, further research is imperative.
Specifically, direct head-to-head comparative studies of this compound and its thiomorpholine, piperidine, and oxazepane counterparts are needed to elucidate the precise impact of the heterocyclic ring on efficacy for various biological targets. Furthermore, comprehensive pharmacokinetic and toxicological profiling of these parent scaffolds and their simple derivatives will be essential for guiding future drug development efforts.
The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers in this field. By systematically applying these methodologies and focusing on generating direct comparative data, the scientific community can unlock the full therapeutic potential of this compound based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. broadpharm.com [broadpharm.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to Ethyl morpholine-2-carboxylate as a Reference Standard in Pharmaceutical Analysis
This guide provides an in-depth technical comparison of Ethyl morpholine-2-carboxylate as an analytical reference standard. Designed for researchers, scientists, and drug development professionals, it moves beyond a simple product description to offer a comparative analysis against viable alternatives, supported by experimental frameworks and validation principles. Our objective is to equip you with the necessary data and rationale to make informed decisions for your analytical workflows.
The Imperative of High-Quality Reference Standards
In analytical chemistry, particularly within the pharmaceutical industry, the reference standard is the cornerstone of accuracy and reliability. It is a highly purified and well-characterized compound against which unknown samples are measured. The integrity of a reference standard directly impacts the validity of analytical data, influencing everything from impurity profiling in drug substances to pharmacokinetic studies.[1][2] Regulatory bodies like the FDA mandate that analytical procedures be validated to demonstrate they are fit for their intended purpose, a process that is fundamentally anchored to the quality of the reference materials used.[3][4]
A suitable reference standard must possess several key attributes:
-
High Purity: The material should be as pure as practically possible, with any impurities identified and quantified.
-
Thorough Characterization: Its identity must be unequivocally confirmed through various spectroscopic techniques (NMR, IR, MS).
-
Stability: The standard must be stable under specified storage and handling conditions to ensure its integrity over time.[1]
-
Traceability: Its properties should be traceable to national or international standards, ensuring consistency across different laboratories and studies.[2]
This guide will evaluate this compound within this rigorous framework.
Physicochemical Profile of this compound (EMC)
This compound (EMC) is a derivative of morpholine, a heterocyclic compound widely used as a building block in the synthesis of various pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib.[5] Impurities and related substances containing the morpholine scaffold are therefore of significant interest in drug development. Understanding the physical and chemical properties of EMC is the first step in assessing its suitability as a reference standard.
| Property | Value | Source |
| CAS Number | 135782-25-1 | [6][7][8] |
| Molecular Formula | C₇H₁₃NO₃ | [7][8][9] |
| Molecular Weight | 159.18 g/mol | [7][9] |
| Physical Form | Liquid | [6][10] |
| Boiling Point | 103 - 105 °C @ 1.0 mmHg | [10] |
| Purity (Typical) | ≥95% | [6][10] |
| Storage Conditions | 2-8°C, Inert Atmosphere, Keep in Dark Place | [6] |
EMC's structure, featuring an ethyl ester group, distinguishes it from its parent compound, morpholine. This functional group has significant implications for its analytical utility, particularly in chromatography, as we will explore in the following section.
Comparative Analysis: EMC vs. Alternative Standards
The selection of a reference standard depends entirely on the analytical objective. For morpholine-related compounds, several options exist, each with distinct advantages and disadvantages. Here, we compare EMC against two logical alternatives: Morpholine itself and a structural analog, Ethyl thiomorpholine-2-carboxylate.
Alternative 1: Morpholine
Morpholine is often the primary analyte of interest or a potential process impurity.[11] Using it as its own reference standard is the most direct approach for quantification.
Alternative 2: Ethyl thiomorpholine-2-carboxylate
This compound is a close structural analog where the oxygen atom in the morpholine ring is replaced by sulfur.[12] Such analogs are valuable in method development for testing specificity and as internal standards.
Table 1: Comparison of Physicochemical and Analytical Properties
| Feature | This compound (EMC) | Morpholine | Ethyl thiomorpholine-2-carboxylate |
| Molecular Weight | 159.18 g/mol [9] | 87.12 g/mol [13][14] | 175.25 g/mol [12] |
| Boiling Point | 103-105°C @ 1 mmHg[10] | 129°C @ 760 mmHg[13] | Not readily available |
| UV Chromophore | Weak (Ester carbonyl) | None | Weak (Ester carbonyl, Thioether) |
| Volatility | Moderate | High | Moderate |
| Primary Use Case | Impurity reference, Internal standard | Primary analyte quantification, Process impurity standard | Specificity testing, Internal standard |
Causality Behind Experimental Choices: The Chromophore Problem
The most critical differentiator for these standards is their response to UV detection in High-Performance Liquid Chromatography (HPLC).
-
Morpholine lacks a significant UV-absorbing chromophore, making it effectively invisible to standard HPLC-UV detectors.[15] To analyze it, one must either use a different detection method like mass spectrometry (LC-MS), a universal detector like a Refractive Index Detector (RID)[15], or perform a chemical derivatization step to attach a UV-active tag.[16][17] Derivatization adds complexity, time, and potential for variability to the analysis.[18]
-
This compound (EMC) , while not a strong chromophore, possesses an ester carbonyl group. This allows for weak but often sufficient UV absorbance at low wavelengths (~210 nm), enabling direct detection in HPLC-UV without derivatization. This is a significant advantage in quality control labs where HPLC-UV is a workhorse instrument.
Therefore, if the goal is to develop a simple, direct HPLC-UV method for an impurity that is a morpholine derivative with a chromophore, EMC can serve as an excellent, structurally relevant standard to validate the method's performance. For analyzing morpholine itself, a different strategy is required.
Experimental Protocol: Validating an HPLC-UV Method Using EMC
This section provides a detailed protocol for validating an analytical method according to ICH Q2(R2) principles.[3] The objective is to establish a self-validating system for the quantification of a hypothetical related substance in a drug product, using EMC as the reference standard for that substance.
Objective: To validate a reverse-phase HPLC-UV method for the quantification of "Impurity X" (represented by EMC) in "Drug Substance Y".
Reagents and Materials
-
This compound Reference Standard (Purity ≥ 99.0%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (ACS Grade)
-
Drug Substance Y (for spiking)
Instrumentation and Conditions
-
HPLC System: Quaternary pump, autosampler, column oven, UV/Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of EMC reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase. Rationale: Preparing a concentrated stock solution minimizes weighing errors and allows for accurate serial dilutions.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 20 µg/mL. Rationale: This range should bracket the expected concentration of the impurity, including its quantitation limit.
-
Accuracy (Spiked) Samples: Prepare samples of Drug Substance Y spiked with EMC at three concentration levels (e.g., 5, 10, and 15 µg/mL). Prepare three replicates at each level. Rationale: Spiking the actual drug matrix demonstrates the method's ability to accurately measure the analyte in the presence of other components.
Method Validation Protocol
-
System Suitability: Inject the 10 µg/mL standard six times.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%. Rationale: This ensures the chromatographic system is performing consistently before analyzing samples.[4]
-
-
Linearity: Inject each calibration standard in triplicate.
-
Analysis: Plot the average peak area against concentration and perform a linear regression.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. Rationale: This demonstrates a direct proportional relationship between concentration and detector response over the desired range.
-
-
Accuracy: Analyze the nine spiked samples (3 levels, 3 replicates).
-
Analysis: Calculate the percent recovery for each sample: (measured concentration / spiked concentration) * 100.
-
Acceptance Criteria: Mean recovery at each level should be between 90.0% and 110.0%. Rationale: This confirms the absence of bias in the method.
-
-
Precision (Repeatability):
-
Analysis: Calculate the RSD of the peak areas for the six replicate injections of the 10 µg/mL standard from the system suitability test.
-
Acceptance Criteria: RSD ≤ 2.0%. Rationale: This measures the method's precision over a short time frame under the same conditions.
-
-
Limit of Quantitation (LOQ):
-
Analysis: The LOQ is the lowest concentration on the calibration curve that meets the accuracy and precision criteria.
-
Acceptance Criteria: Typically, the RSD at the LOQ should be ≤ 10%. Rationale: This establishes the lowest amount of analyte that can be reliably quantified.
-
Visualization of Key Workflows
To better illustrate the processes involved, the following diagrams outline the logical flow of using a reference standard and selecting the appropriate one for a given task.
Caption: Workflow for Reference Standard Lifecycle Management.
Caption: Decision Tree for Selecting an Appropriate Reference Standard.
Conclusion and Recommendations
This compound serves as a valuable and highly specific tool in the analytical chemist's arsenal. It is not a universal replacement for a morpholine standard but excels in particular applications.
-
Recommended Use: EMC is the preferred reference standard when quantifying or identifying morpholine-containing impurities or derivatives that possess a weak UV chromophore, allowing for direct analysis via HPLC-UV. Its structural similarity to the morpholine core makes it an excellent candidate for validating method specificity and for use as an internal standard, provided it chromatographically separates from the analyte of interest.
-
Alternative Approaches:
-
For the direct quantification of morpholine , which lacks a chromophore, a dedicated Morpholine reference standard must be used in conjunction with techniques like GC, LC-MS, or HPLC with derivatization.
-
For challenging separations or as a tool to prove method specificity, structural analogs like Ethyl thiomorpholine-2-carboxylate are invaluable.
-
Ultimately, the choice of a reference standard is a critical decision that must be guided by the specific goals of the analytical method. By understanding the distinct properties and ideal use cases of this compound and its alternatives, researchers can build more robust, accurate, and efficient analytical workflows that stand up to scientific and regulatory scrutiny.
References
- 1. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for Validating Reference Materials [xrfscientific.com]
- 3. fda.gov [fda.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. Morpholine - Wikipedia [en.wikipedia.org]
- 6. This compound | 135782-25-1 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound | C7H13NO3 | CID 15651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. nbinno.com [nbinno.com]
- 12. Ethyl Thiomorpholine-2-carboxylate | C7H13NO2S | CID 54288367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Morpholine [webbook.nist.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Cross-Reactivity Studies of Ethyl Morpholine-2-Carboxylate Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold and the Imperative of Selectivity
The morpholine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its favorable physicochemical properties—such as improving aqueous solubility and metabolic stability—make it an attractive component for novel therapeutic agents. "Ethyl morpholine-2-carboxylate" and its analogs represent a promising chemical space for exploration. However, as with any therapeutic candidate, the central challenge lies not only in achieving high potency at the intended biological target but also in ensuring high selectivity.
Off-target interactions, where a drug molecule binds to unintended proteins, are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures and post-market withdrawals.[2][3] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory hurdle but a fundamental component of a successful drug discovery program.[4] This guide provides a strategic framework and detailed methodologies for assessing the cross-reactivity profile of novel this compound analogs, ensuring a comprehensive understanding of their selectivity before committing to costly and time-consuming preclinical and clinical development.
Our approach is hierarchical, beginning with broad, rapid screening techniques to identify potential liabilities and progressing to more complex, physiologically relevant systems to confirm and characterize these interactions.
Strategic Workflow for Cross-Reactivity Assessment
A robust cross-reactivity assessment follows a logical, multi-stage process. This tiered approach allows for early decision-making, enabling teams to deprioritize promiscuous compounds and focus resources on the most promising candidates.
Caption: Hierarchical workflow for assessing analog cross-reactivity.
Step 1: In Silico Off-Target Prediction
Causality: Before synthesizing a broad panel of analogs or committing to expensive screening, computational methods can predict potential off-target interactions. These approaches use algorithms trained on vast databases of known compound-protein interactions to flag potential liabilities based on structural similarity to known ligands.[2][3] This allows for the early filtering of compounds likely to be promiscuous and helps in designing focused screening panels.
Protocol:
-
Input: 2D or 3D structures of the proposed this compound analogs.
-
Methodology: Utilize platforms that employ a variety of prediction methods (e.g., 2D chemical similarity, 3D pharmacophore modeling, protein structure-based docking).
-
Analysis: The output is a ranked list of potential off-targets with a confidence score for each prediction. Targets with high scores from multiple prediction methods should be prioritized for experimental validation.[3]
-
Action: Synthesize a focused set of analogs predicted to have cleaner profiles. Concurrently, build a list of high-risk off-targets to include in subsequent experimental assays.
Step 2: Primary In Vitro Screening - A Comparative Analysis
The first experimental step involves quantifying the binding of analogs to the primary target and key potential off-targets identified in silico. Surface Plasmon Resonance (SPR) and Competitive Binding Assays are two orthogonal, industry-standard methods for this purpose.
A. Surface Plasmon Resonance (SPR)
Principle of Expertise: SPR is a powerful, label-free optical technique that measures molecular interactions in real-time.[5] For small molecule analysis, we immobilize the larger protein (target) onto a sensor chip and flow the small molecule analog (analyte) over the surface. This orientation is chosen because the signal response is proportional to the change in mass on the surface; binding a small molecule to a large immobilized protein yields a more robust signal than the reverse. The primary advantage of SPR is its ability to provide not just affinity data (the KD, or equilibrium dissociation constant) but also kinetic data (the on-rate, ka, and off-rate, kd), offering deeper insight into the binding mechanism.[5]
Caption: A typical SPR sensorgram showing binding kinetics.
Detailed Protocol: SPR Kinetic Analysis
-
Target Immobilization: Covalently attach the purified target protein to a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve a surface density that will yield a robust signal without causing mass transport limitations.
-
System Priming: Equilibrate the system with a running buffer (e.g., HBS-EP+) that may contain a small percentage of DMSO to aid analog solubility.
-
Analyte Injection Series: Prepare a series of dilutions for each this compound analog (e.g., a 5-point, 3-fold dilution series starting from 10 µM).
-
Association/Dissociation Cycle:
-
Inject the lowest concentration of the analog over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
-
Switch back to running buffer and monitor the dissociation phase (e.g., for 300 seconds).
-
Inject a regeneration solution (e.g., low pH glycine or high salt) to remove any remaining bound analog, returning the surface to its baseline state.
-
-
Repeat: Repeat the cycle for each concentration in the series, including a zero-concentration (buffer only) injection for double referencing.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and the KD (KD = kd/ka).
B. Competitive Binding Assays
Principle of Expertise: These assays measure the ability of a test compound (our unlabeled analog) to displace a known, labeled ligand (a "tracer" or "probe") from the target's binding site.[6][7] The readout is a reduction in the signal from the labeled ligand as the concentration of the test compound increases. This method is highly versatile and can be adapted to various formats (e.g., fluorescence polarization, radiometric filtration). Its primary output is an IC₅₀ value, which can be converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of binding potency.[8]
Detailed Protocol: Radioligand Filtration Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Target Preparation: Use a membrane preparation or purified protein expressing the target receptor.
-
Radioligand: Prepare a working solution of a high-affinity radiolabeled ligand for the target at a concentration at or below its Kd.
-
Test Analogs: Prepare a serial dilution of each this compound analog.
-
-
Assay Incubation: In a 96-well plate, combine the target protein, the radioligand, and varying concentrations of the test analog. Incubate the plate at a controlled temperature until the binding reaction reaches equilibrium.
-
Controls:
-
Total Binding: Target + Radioligand (no competitor).
-
Non-Specific Binding (NSB): Target + Radioligand + a saturating concentration of a known, unlabeled high-affinity ligand.
-
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. The filter traps the protein-ligand complexes while unbound ligand passes through.
-
Detection: Wash the filtermat, dry it, and measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test analog.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of analog that inhibits 50% of specific binding).
-
Comparative Data Summary
The true power of this dual-pronged approach comes from comparing the data side-by-side. Discrepancies can be highly informative. For instance, an analog might show high affinity in SPR but weak potency in a binding assay, which could suggest it binds to an allosteric site rather than the primary ligand's binding pocket.
Table 1: Hypothetical Cross-Reactivity Data for this compound Analogs
| Analog ID | Target Protein | SPR KD (nM) | Competitive Assay Ki (nM) | Comments |
| EMC-001 | Primary Target | 50 | 65 | Good correlation. On-target activity confirmed. |
| Off-Target A | >10,000 | >10,000 | Clean profile against Off-Target A. | |
| Off-Target B | 850 | 1,200 | Weak off-target binding detected. | |
| EMC-002 | Primary Target | 15 | 20 | High-affinity binder. Improved potency. |
| Off-Target A | >10,000 | >10,000 | Retains selectivity against Off-Target A. | |
| Off-Target B | 9,500 | >10,000 | Improved selectivity over EMC-001. | |
| EMC-003 | Primary Target | 120 | 150 | Lower on-target potency. |
| Off-Target A | 250 | 300 | Significant cross-reactivity. Liability identified. | |
| Off-Target B | >10,000 | >10,000 | No activity at Off-Target B. |
Step 3 & 4: Cell-Based Functional Assays
Causality: While in vitro binding assays are essential for measuring affinity, they do not guarantee activity in a biological context.[9] Cell-based assays provide a more physiologically relevant environment, accounting for factors like cell membrane permeability, intracellular metabolism, and the presence of endogenous cofactors.[10][11] These assays are critical for confirming that the binding observed in biochemical assays translates to a functional cellular response and for assessing potential cytotoxicity.
A. Target Engagement Assays
Protocol Example: NanoBRET™ Target Engagement
-
Cell Line Preparation: Use a cell line engineered to express the target protein as a fusion with a NanoLuc® luciferase enzyme.
-
Assay Setup: Plate the cells and treat them with a cell-permeable fluorescent tracer that binds to the target.
-
Compound Treatment: Add serial dilutions of the this compound analogs and incubate.
-
Detection: Add the NanoLuc® substrate. If the analog displaces the tracer, the Bioluminescence Resonance Energy Transfer (BRET) signal between the luciferase and the tracer will decrease.
-
Analysis: The resulting dose-response curve provides a cellular IC₅₀, confirming target engagement in intact cells.
B. Cytotoxicity Assays
Protocol Example: MTT Assay
-
Cell Plating: Seed a relevant cell line (or multiple lines, including those that do not express the primary target) in a 96-well plate.
-
Compound Treatment: Treat the cells with a range of concentrations of the test analogs for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in cell viability.
-
Analysis: Calculate the CC₅₀ (cytotoxic concentration 50%) for each analog. A large window between the on-target functional EC₅₀ and the CC₅₀ is desirable for a good therapeutic index.
Conclusion: Synthesizing the Data for Confident Decision-Making
The systematic evaluation of cross-reactivity is a cornerstone of modern drug development. For novel chemical series like the analogs of "this compound," a multi-tiered strategy is essential. By integrating computational predictions with orthogonal, high-quality in vitro binding data from techniques like SPR and competitive assays, researchers can efficiently identify and quantify potential off-target interactions.[12] Subsequent validation in cell-based functional assays ensures that these binding events are translated into a meaningful biological context, assessing both on-target potency and off-target liabilities like cytotoxicity.[13] This comprehensive approach provides the robust, self-validating dataset required to select lead candidates with the highest probability of success and the lowest risk of safety-related attrition, ultimately accelerating the delivery of safe and effective new medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 12. researchgate.net [researchgate.net]
- 13. bioagilytix.com [bioagilytix.com]
Proline's Counterpart: A Comparative Guide to Ethyl Morpholine-2-Carboxylate in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, L-proline has long been hailed as a cornerstone, a "simplest enzyme" capable of facilitating a wide array of enantioselective transformations.[1][2] Its rigid pyrrolidine framework and bifunctional nature, possessing both a secondary amine and a carboxylic acid, have made it a workhorse for critical carbon-carbon bond-forming reactions. However, the quest for novel catalysts with improved reactivity, solubility, and unique stereochemical control is perpetual. This guide provides an in-depth, objective comparison between the well-established proline and the emerging potential of ethyl morpholine-2-carboxylate and its derivatives as organocatalysts.
While proline's efficacy is extensively documented, morpholine-based catalysts have been historically perceived as less reactive.[2][3] This guide will dissect this notion, presenting experimental evidence that showcases the surprising efficiency of morpholine-2-carboxylate derivatives in specific contexts, particularly in the asymmetric Michael addition of aldehydes to nitroolefins. We will explore the structural and electronic nuances that differentiate these two catalyst classes, providing a clear rationale for their respective performances and guiding the discerning researcher in catalyst selection for their synthetic challenges.
At a Glance: Proline vs. Morpholine-2-Carboxylate Derivatives in the Michael Addition
The following table summarizes the performance of a representative β-morpholine amino acid catalyst against typical results for proline in the asymmetric Michael addition of aldehydes to nitrostyrene, a benchmark reaction in organocatalysis.
| Parameter | β-Morpholine Amino Acid Derivative[2] | L-Proline[4][5] |
| Reaction | 1,4-Addition of Aldehydes to Nitroolefins | 1,4-Addition of Aldehydes/Ketones to Nitroolefins |
| Catalyst Loading | 1 mol% | 10-30 mol% |
| Diastereoselectivity (d.r.) | Up to 99:1 | Variable, often moderate to good |
| Enantioselectivity (ee) | Up to 99% | Highly variable, can be low to excellent |
| Reaction Conditions | -10 °C, 24h in iPrOH | Typically room temperature, can require longer reaction times |
| Key Advantage | High efficiency at very low catalyst loading | Well-established, broad substrate scope for various reactions |
| Noted Limitation | Less explored, potentially narrower substrate scope | Higher catalyst loading often required, variable stereoselectivity |
Mechanistic Divergence: The Electronic Influence of the Heteroatom
The fundamental difference in the catalytic prowess of proline and morpholine-2-carboxylate derivatives stems from the heteroatom within their six-membered and five-membered rings, respectively.
Proline's Enamine Catalysis:
Proline's catalytic cycle, particularly in aldol and Michael reactions, proceeds through the formation of a nucleophilic enamine intermediate.[1] The pyrrolidine nitrogen readily condenses with a carbonyl donor (an aldehyde or ketone) to form an enamine. The chirality of the proline backbone dictates the facial selectivity of the subsequent attack on the electrophile. The carboxylic acid moiety plays a crucial role in activating the electrophile and stabilizing the transition state through hydrogen bonding.[1]
Caption: Generalized catalytic cycle for proline in enamine-mediated reactions.
The Morpholine Conundrum and a Surprising Turn:
The oxygen atom in the morpholine ring is electron-withdrawing, which reduces the nucleophilicity of the nitrogen atom.[2][3] This electronic effect, coupled with a more pronounced pyramidalization of the nitrogen in morpholine enamines, generally leads to lower reactivity compared to their pyrrolidine counterparts.[2] This has historically limited the exploration of morpholine-based organocatalysts.
However, recent studies have demonstrated that β-morpholine amino acids can be exceptionally potent catalysts for the 1,4-addition of aldehydes to nitroolefins.[2] The key to their high efficiency lies in the presence of the carboxylic acid group (or its ester derivative), which is crucial for the catalytic activity. It is hypothesized that the carboxylic acid participates in a bifunctional activation mechanism, similar to proline, where it activates the nitroolefin electrophile via hydrogen bonding. This activation appears to overcome the inherent lower nucleophilicity of the morpholine enamine, leading to highly organized and stereoselective transition states.
Caption: Bifunctional activation by the morpholine-based catalyst.
Experimental Protocols: A Side-by-Side Look
To provide a practical context, detailed experimental protocols for the synthesis of a β-morpholine amino acid catalyst and its application in a Michael addition are presented alongside a representative protocol for a proline-catalyzed Michael addition.
Synthesis of β-Morpholine Amino Acid Catalyst
The synthesis of the β-morpholine amino acid catalysts is a multi-step process starting from commercially available amino acids.[2]
Caption: Synthetic workflow for β-morpholine amino acid catalysts.
Protocol 1: Asymmetric Michael Addition with a β-Morpholine Amino Acid Catalyst [2]
-
Reaction Setup: In a reaction vial, the β-morpholine amino acid catalyst (1 mol%) and N-methylmorpholine (1 mol%) are dissolved in isopropanol (iPrOH).
-
Addition of Reactants: The aldehyde (1.1 equivalents) is added to the solution, followed by the nitroolefin (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at -10 °C for 24 hours.
-
Work-up and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the desired γ-nitro aldehyde.
-
Analysis: The diastereomeric ratio is determined by ¹H NMR, and the enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Proline-Catalyzed Asymmetric Michael Addition of Aldehydes to Nitroolefins [4]
-
Reaction Setup: In a reaction vial, L-proline (20 mol%) is suspended in toluene.
-
Addition of Co-catalyst and Reactants: An acidic co-catalyst, such as acetic acid (200 mol%), is added, followed by the aldehyde (2.0 equivalents) and the nitroolefin (1.0 equivalent).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction is worked up, and the crude product is purified by column chromatography.
-
Analysis: The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Choosing the Right Catalyst: A Data-Driven Decision
The experimental data clearly indicates that for the asymmetric Michael addition of aldehydes to nitroolefins, β-morpholine amino acid derivatives can outperform proline in terms of catalyst efficiency. The ability to achieve high yields and stereoselectivities with as little as 1 mol% of the catalyst is a significant advantage, particularly in the context of process development and large-scale synthesis where catalyst cost and loading are critical factors.
When to Consider a Morpholine-2-Carboxylate Derivative:
-
For Michael additions of aldehydes to nitroolefins: The evidence suggests superior performance in terms of catalyst loading and stereoselectivity.
-
When high diastereo- and enantioselectivity are paramount: The rigid structure of the morpholine catalyst appears to enforce a highly organized transition state.
-
In process development: The low catalyst loading can lead to more economical and sustainable processes.
When Proline Remains the Catalyst of Choice:
-
For a broader range of reactions: Proline's utility in aldol, Mannich, and other reactions is well-established, with a vast body of literature to support its use.
-
When readily available and inexpensive catalysts are needed for initial screening: Proline is commercially available and significantly cheaper than custom-synthesized morpholine derivatives.
-
For reactions involving ketone donors: Proline has a proven track record in catalyzing reactions with a wider variety of carbonyl donors.
Conclusion
While proline's position as a cornerstone of organocatalysis is undisputed, this guide demonstrates that derivatives of this compound represent a compelling and, in certain applications, superior alternative. The high efficiency of β-morpholine amino acids in the asymmetric Michael addition of aldehydes to nitroolefins challenges the long-held belief of their inherent low reactivity. For researchers and drug development professionals, the key takeaway is the importance of looking beyond the established catalysts. The nuanced structural and electronic differences between the pyrrolidine and morpholine scaffolds offer a valuable tool for fine-tuning reactivity and stereoselectivity. As the field of organocatalysis continues to evolve, a data-driven and application-specific approach to catalyst selection will be paramount in unlocking new synthetic possibilities.
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl Morpholine-2-Carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final, and arguably most critical, phase is its safe and compliant disposal. Ethyl morpholine-2-carboxylate, a valuable building block in synthetic chemistry, requires a methodical and informed approach to its disposal due to its inherent hazardous properties. This guide provides the essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure the safe and environmentally responsible management of this compound.
Understanding the Hazard Profile of this compound
Before any disposal procedures can be initiated, a thorough understanding of the chemical's hazards is paramount. This compound is classified as a corrosive substance.[1][2] This means it can cause severe skin burns and eye damage upon contact.[1][2] Inhalation of its vapors may also cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Table 1: Key Safety and Regulatory Information for this compound
| Parameter | Information | Source(s) |
| Primary Hazards | Corrosive, Causes severe skin burns and eye damage, May cause respiratory irritation. | [1][2] |
| GHS Pictograms | Corrosion | [3] |
| Signal Word | Danger | [1] |
| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, protective gloves (e.g., nitrile rubber), lab coat, and in case of insufficient ventilation, a suitable respirator. | [1][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides. | [1] |
| EPA Hazardous Waste Code | D002 (Corrosivity) | [5] |
Immediate Safety and Spill Response
Accidents can happen, and a swift, informed response is critical to mitigating risks.
In Case of a Spill:
-
Evacuate and Ventilate: Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Table 1.
-
Contain the Spill: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels.
-
Collect and Store: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealed container for disposal.[6][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Seek Medical Attention: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[1] If inhaled, move the person to fresh air and seek medical attention.[1]
Decision Workflow for Proper Disposal
The appropriate disposal method for this compound depends on several factors, including the quantity of waste, its purity, and the available facilities. The following decision tree provides a logical workflow for selecting the correct disposal path.
Caption: Decision workflow for this compound disposal.
Detailed Disposal Protocols
Based on the decision workflow, the following detailed protocols provide step-by-step guidance for each disposal method.
Protocol 1: In-Lab Neutralization of Small Quantities
For small quantities of relatively uncontaminated this compound, in-lab neutralization can be a viable option, converting the corrosive waste into a less hazardous solution. This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Waste this compound
-
Dilute hydrochloric acid (e.g., 1M HCl) or a suitable acidic neutralizer
-
pH indicator strips or a calibrated pH meter
-
Large beaker or flask
-
Stir bar and stir plate
-
Appropriate PPE (safety goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: In a chemical fume hood, place a large beaker containing a stir bar on a stir plate. Add a significant amount of cold water to the beaker to act as a heat sink.
-
Dilution: Slowly and with constant stirring, add the waste this compound to the water. The heat of dilution should be managed by the water bath.
-
Neutralization: While continuously stirring, slowly add the dilute hydrochloric acid to the solution.[8] The morpholine moiety is basic and will be neutralized by the acid.
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter. Continue adding acid until the pH is within a neutral range (typically 6-8).[8]
-
Disposal of Neutralized Solution: Once neutralized, the resulting salt solution may be permissible for drain disposal, depending on local regulations. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of neutralized solutions.
-
Final Rinse: Thoroughly rinse all glassware and equipment used in the neutralization process.
Protocol 2: Preparation for Off-Site Disposal (Incineration or Landfill)
For large quantities or contaminated waste, off-site disposal by a licensed hazardous waste management company is mandatory.
Procedure:
-
Waste Segregation: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[1]
-
Packaging: Place the waste in a designated, properly sealed, and chemically compatible container. The container must be in good condition and not leaking. For liquids, ensure there is adequate headspace for expansion.
-
Labeling: Clearly label the container with the words "Hazardous Waste," the full chemical name ("this compound"), and the corresponding EPA hazardous waste code, which is D002 for corrosivity .[5] Also, include the accumulation start date.
-
Documentation: Maintain a hazardous waste manifest, accurately documenting the contents and quantity of the waste.
-
Storage: Store the labeled waste container in a designated satellite accumulation area or central hazardous waste storage area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for pickup and transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][6][9]
Disposal at a TSDF:
-
Incineration: This is the preferred method for organic compounds like this compound.[10] High-temperature incineration effectively destroys the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides.[4] Facilities must have advanced emission control systems to manage the nitrogen oxide byproducts.[11]
-
Hazardous Waste Landfill: If incineration is not an option, the liquid waste must be stabilized or solidified before it can be placed in a hazardous waste landfill.[7][12][13] The placement of bulk or non-containerized liquid hazardous waste in landfills is prohibited.[7][13]
References
- 1. americanwastehaulers.com [americanwastehaulers.com]
- 2. basel.int [basel.int]
- 3. eCFR :: 40 CFR Part 62 Subpart MM - Metals, Acid Gases, Organic Compounds, Particulates and Nitrogen Oxide Emissions From Existing Hospital/Medical/Infectious Waste Incinerators [ecfr.gov]
- 4. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pwaste.com [pwaste.com]
- 6. srrenviro.com [srrenviro.com]
- 7. ilga.gov [ilga.gov]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. mlienvironmental.com [mlienvironmental.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. mcclellandindia.com [mcclellandindia.com]
- 12. FedCenter - Hazardous Waste Landfills [fedcenter.gov]
- 13. 40 CFR § 262.35 - Liquids in landfills prohibition. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Researcher's Guide to the Safe Handling of Ethyl Morpholine-2-Carboxylate
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Ethyl morpholine-2-carboxylate, a key building block in many synthetic pathways, requires a protocol built on a foundation of safety and precision. This guide provides an in-depth, experience-driven approach to its handling, ensuring the well-being of laboratory personnel and the integrity of your research.
Immediate Safety Profile: Understanding the Risks
This compound is classified as a hazardous substance, and a thorough understanding of its properties is the first line of defense. It is identified as a compound that can cause severe skin burns and serious eye damage.[1][2] In some instances, it is also noted to cause skin and respiratory irritation.[1][2] The signal word "Danger" is associated with this chemical, highlighting the need for stringent safety measures.[2]
Given its chemical structure, it is also prudent to consider the hazards associated with the closely related compound, N-ethylmorpholine, which is a flammable liquid and vapor, harmful if swallowed, and toxic in contact with skin or if inhaled.[3][4] Therefore, approaching this compound with a comprehensive safety mindset that accounts for corrosivity, irritancy, and potential flammability is a scientifically sound and cautious approach.
Core Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is not merely a checklist but a dynamic risk assessment. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Operations (Low Volume) | Chemical safety goggles and a face shield.[2][5] | Solvent-resistant gloves (e.g., Butyl rubber).[5][6] | Fully-buttoned lab coat. | Not generally required if handled in a certified chemical fume hood. |
| Large-Scale Synthesis or Transfer | Chemical safety goggles and a full-face shield.[2][5] | Heavy-duty, solvent-resistant gloves with extended cuffs. | Chemical-resistant apron over a lab coat. | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if ventilation is inadequate or if there is a risk of aerosol generation.[2] |
| Spill Cleanup | Chemical safety goggles and a full-face shield. | Double-gloving with solvent-resistant gloves. | Chemical-resistant, disposable coveralls. | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[2] |
Note: Always consult the specific Safety Data Sheet (SDS) for the exact product in use for detailed PPE recommendations.
Operational Protocol: From Receipt to Disposal
A meticulous and well-documented workflow is essential for the safe handling of this compound.
Receiving and Storage
Upon receipt, inspect the container for any signs of damage or leakage. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][6]
Handling and Use
All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation. An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]
Step-by-Step Handling Procedure:
-
Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.
-
Dispensing: Use only non-sparking tools and equipment, especially when opening and closing containers.[6] Ground and bond containers during transfer to prevent static discharge.
-
Reaction Setup: When adding this compound to a reaction, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions, especially when mixing with acids or bases.
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[2] Clean all contaminated equipment and the work area within the fume hood.
Emergency Spill Response Workflow
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
All waste containing this compound, including contaminated consumables and absorbent materials, must be treated as hazardous waste.[6] Dispose of the contents and container in accordance with local, state, and federal regulations at an approved waste disposal plant.[2] Do not dispose of it down the drain.[3][7]
First Aid: Immediate Response to Exposure
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the skin with water or shower for at least 15 minutes.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[2] DO NOT induce vomiting.[2] Seek immediate medical attention.[2]
Always have the Safety Data Sheet (SDS) available for emergency responders.[2]
By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
